molecular formula C23H33N2O+ B1672277 Isopropamide CAS No. 7492-32-2

Isopropamide

货号: B1672277
CAS 编号: 7492-32-2
分子量: 353.5 g/mol
InChI 键: JTPUMZTWMWIVPA-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isopropamide is a quaternary ammonium-based, long-acting anticholinergic compound used in research to study peptic ulcers and a wide range of other gastrointestinal disorders marked by hyperacidity and hypermotility . Its primary mechanism of action involves the inhibition of parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells . As a competitive muscarinic antagonist, this inhibition decreases both acidity and motility in the gastrointestinal tract, making it a valuable tool for investigating physiological processes and potential therapeutic pathways related to smooth muscle spasms . Research into this compound covers conditions such as gastritis, irritable colon, pylorospasm, and genitourinary spasm . The compound is a diarylmethane derivative and is typically provided as a solid with a melting point of 182-184 °C . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

属性

Key on ui mechanism of action

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders.

CAS 编号

7492-32-2

分子式

C23H33N2O+

分子量

353.5 g/mol

IUPAC 名称

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium

InChI

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1

InChI 键

JTPUMZTWMWIVPA-UHFFFAOYSA-O

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

规范 SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

外观

Solid powder

熔点

182-184

其他CAS编号

7492-32-2
24353-18-2
71-81-8

物理描述

Solid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

4.24e-05 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide;  Dipramid, Dipramide

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Isopropamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of isopropamide, a long-acting anticholinergic agent. Primarily utilized in research for its effects on the gastrointestinal tract, this compound serves as a valuable tool in studying conditions marked by hyperacidity and hypermotility. This document outlines a detailed synthesis protocol, summarizes key chemical and physical data, and presents established analytical methodologies for its characterization. Furthermore, it elucidates the signaling pathway through which this compound exerts its pharmacological effects. The information is structured to be a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a quaternary ammonium anticholinergic drug discovered in 1954.[1] It is primarily used in its iodide salt form for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and smooth muscle spasms.[1][2] Its long duration of action makes it a subject of interest in pharmacological research.[3] Chemically, it is (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.[4] This guide details its synthesis, chemical characteristics, and analytical procedures for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and this compound iodide is presented below.

PropertyValueSource(s)
This compound (Cation)
IUPAC Name(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium[2]
Molecular FormulaC₂₃H₃₃N₂O⁺[5]
Molecular Weight353.5 g/mol [2]
CAS Number7492-32-2[2]
This compound Iodide
Molecular FormulaC₂₃H₃₃IN₂O[4]
Molecular Weight480.4 g/mol [4]
CAS Number71-81-8[6]
Melting Point189.0-191.5 °C or 198-201 °C (decomposition)[6]
SolubilitySparingly soluble in water; freely soluble in chloroform and alcohol.[3]
AppearanceWhite to pale yellow crystalline powder.[3]

Synthesis of this compound Iodide

The synthesis of this compound iodide is a multi-step process involving the formation of a key nitrile intermediate, followed by hydrolysis and quaternization of the amine.[3]

Synthesis Pathway

Synthesis_Pathway A Diphenylacetonitrile D Intermediate (14.1.23) (4-Diisopropylamino-2,2-diphenylbutyronitrile) A->D Alkylation B Diisopropylaminoethyl chloride B->D C Sodium amide C->D Base F Intermediate (14.1.24) (4-Diisopropylamino-2,2-diphenylbutyramide) D->F Nitrile to Amide E Hydrolysis E->F H This compound Iodide ((3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide) F->H Quaternization G Methyl iodide G->H

Caption: Synthesis pathway of this compound Iodide.

Experimental Protocol: Synthesis

Materials:

  • Diphenylacetonitrile

  • Diisopropylaminoethyl chloride

  • Sodium amide

  • Anhydrous ether (or other suitable aprotic solvent)

  • Sulfuric acid (for hydrolysis)

  • Methyl iodide

  • Appropriate workup and purification solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Alkylation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetonitrile in anhydrous ether. To this solution, add sodium amide portion-wise with stirring. A solution of diisopropylaminoethyl chloride in anhydrous ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation of Intermediate (14.1.23): After completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-diisopropylamino-2,2-diphenylbutyronitrile. Purification can be achieved by column chromatography or recrystallization.

  • Hydrolysis: The purified nitrile intermediate is subjected to hydrolysis. This is typically achieved by heating with a strong acid, such as concentrated sulfuric acid, followed by careful neutralization. The reaction mixture is heated until the nitrile group is fully converted to the amide.

  • Workup and Isolation of Intermediate (14.1.24): The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted with a suitable base (e.g., sodium hydroxide) to precipitate the amide product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • Quaternization: The resulting 4-diisopropylamino-2,2-diphenylbutyramide is dissolved in a suitable solvent such as acetone or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature or gently heated. The quaternary ammonium salt, this compound iodide, will precipitate out of the solution.

  • Final Purification: The precipitated this compound iodide is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.

Chemical Properties and Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[3][7] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter responsible for various parasympathetic nervous system functions.[7] This antagonism leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[8]

Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to G_Protein G-protein signaling M_Receptor->G_Protein Activates Cell_Response Cellular Response (e.g., Contraction, Secretion) G_Protein->Cell_Response Leads to This compound This compound This compound->M_Receptor Blocks

Caption: Mechanism of action of this compound.

Analytical Methodologies

The purity and concentration of this compound can be determined by various analytical techniques.

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound iodide involves its reaction with sodium nitrite in a sulfuric acid medium to form iodine, which can be measured spectrophotometrically.[9][10]

Experimental Protocol: UV-Visible Spectrophotometry

Materials:

  • This compound iodide standard

  • Sodium nitrite solution

  • Sulfuric acid

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound iodide of a known concentration in distilled water.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 20-240 µg/mL.[9][10]

  • Sample Preparation: To each standard and sample solution, add sodium nitrite solution and sulfuric acid.

  • Measurement: Measure the absorbance of the resulting iodine solution at the wavelength of maximum absorbance (λmax), which is approximately 449 nm, against a reagent blank.[9][10]

  • Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using the linear regression equation.

ParameterValueSource(s)
Wavelength (λmax)449 nm[9][10]
Linearity Range20-240 µg/mL[9][10]
Molar Absorptivity0.67 × 10³ L/mol·cm[9][10]
Limit of Detection (LOD)5.8 µg/mL[9][10]
Limit of Quantitation (LOQ)17.4 µg/mL[9][10]
High-Performance Liquid Chromatography (HPLC)

A more specific and sensitive method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer (e.g., phosphate buffer)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and acetonitrile. A common mobile phase is a mixture of buffer and acetonitrile in a ratio of 80:20 (v/v).[11]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax, C18 (250 × 4.6 mm, 5µm particle size)[11]

    • Mobile Phase: Buffer: Acetonitrile (80: 20 v/v)[11]

    • Flow Rate: 0.8 ml/min[11]

    • Detection: UV at 227 nm[11]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The retention time for this compound is approximately 3.62 minutes under these conditions.[11]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

ParameterValueSource(s)
ColumnAgilent Zorbax, C18 (250 × 4.6 mm, 5µm)[11]
Mobile PhaseBuffer: Acetonitrile (80:20 v/v)[11]
Flow Rate0.8 mL/min[11]
Detection Wavelength227 nm[11]
Retention Time~3.62 min[11]
Linearity Range100-300 µg/mL[11]
Limit of Detection (LOD)2.985 µg/mL[11]
Limit of Quantitation (LOQ)9.9502 µg/mL[11]
Mass Spectrometry

Mass spectrometry provides structural information and is a powerful tool for the identification and confirmation of this compound.

TechniqueKey ObservationsSource(s)
LC-MS (ESI) Precursor Ion [M]⁺ at m/z 353.2578[2]

Conclusion

This technical guide provides essential information for the synthesis and analysis of this compound for research applications. The detailed protocols for synthesis and analytical characterization, along with the summarized chemical and physical data, offer a solid foundation for researchers working with this compound. The elucidation of its mechanism of action further aids in the design of pharmacological studies. Adherence to these methodologies will ensure the reliable preparation and characterization of this compound for in-depth scientific investigation.

References

Isopropamide's Efficacy in Preclinical Models of Gastrointestinal Hypermotility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide, a long-acting quaternary anticholinergic agent, has been utilized in the management of gastrointestinal disorders characterized by hyperacidity and hypermotility.[1] This technical guide provides an in-depth analysis of the preclinical evaluation of this compound's effects on gastrointestinal hypermotility. It details the established mechanism of action, comprehensive experimental protocols for in vivo and in vitro assessment, and a summary of available quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development and investigation of therapeutic agents for gastrointestinal motility disorders.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic anticholinergic drug that exerts its effects by competitively antagonizing the action of acetylcholine at muscarinic receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastrointestinal smooth muscle contraction and glandular secretion.[2] By blocking these actions, this compound effectively reduces the tone and motility of the gastrointestinal tract, making it a therapeutic option for conditions such as peptic ulcers and irritable bowel syndrome.[3]

The primary targets of this compound in the gastrointestinal tract are the M3 muscarinic receptors located on smooth muscle cells and secretory glands.[2] The binding of this compound to these receptors prevents the intracellular signaling cascade that leads to muscle contraction and acid secretion.

Signaling Pathway of this compound's Action

The mechanism of action of this compound involves the blockade of acetylcholine-mediated signaling pathways in gastrointestinal smooth muscle cells. The following diagram illustrates this inhibitory action.

This compound Signaling Pathway cluster_0 Normal Cholinergic Stimulation cluster_1 Inhibition by this compound ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Blocked_M3R Blocked M3 Muscarinic Receptor ACh->Blocked_M3R Binding Blocked PLC Phospholipase C Activation M3R->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound This compound->Blocked_M3R Competitively Binds to No_Contraction Inhibition of Contraction Blocked_M3R->No_Contraction Prevents Signaling

Figure 1: Signaling pathway of this compound's inhibitory effect on gastrointestinal smooth muscle contraction.

Preclinical Models for Assessing Gastrointestinal Hypermotility

A variety of in vivo and in vitro preclinical models are employed to evaluate the effects of compounds like this compound on gastrointestinal motility. These models are crucial for determining the efficacy and pharmacological profile of potential therapeutic agents.

In Vivo Models

This is a widely used method to assess the effect of a substance on gastrointestinal transit time in rodents.[4]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or mice are typically used.[4][5] Animals are fasted for a specific period (e.g., 6-18 hours) before the experiment to ensure an empty stomach, though studies have shown that food does not necessarily reduce the sensitivity of the assay.[5][6]

  • Drug Administration: this compound or a vehicle control is administered orally or via intraperitoneal injection at predetermined doses.

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), a suspension of activated charcoal (e.g., 5-10% charcoal in a 5-10% gum acacia or methylcellulose solution) is administered orally.[4]

  • Endpoint Measurement: After a specific duration (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the cecum.

  • Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal front.[5] A decrease in this percentage indicates an inhibitory effect on motility.

Charcoal Meal Transit Workflow start Start fasting Animal Fasting (e.g., 6-18 hours) start->fasting drug_admin Administer this compound or Vehicle fasting->drug_admin charcoal_admin Administer Charcoal Meal (after 30 min) drug_admin->charcoal_admin wait Wait for a Set Period (e.g., 20-30 min) charcoal_admin->wait euthanasia Euthanize Animal wait->euthanasia dissection Excise Small Intestine euthanasia->dissection measurement Measure Intestinal Length and Charcoal Travel Distance dissection->measurement analysis Calculate % Transit (% of total length) measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the charcoal meal transit assay.

This model is used to induce a state of hypermotility and diarrhea to test the efficacy of anti-diarrheal agents.[7][8]

Experimental Protocol:

  • Animal Model: Wistar rats or mice are commonly used.[7] Animals are fasted prior to the experiment.

  • Drug Administration: this compound or a vehicle control is administered orally.

  • Induction of Diarrhea: After a specific time (e.g., 1 hour), castor oil is administered orally to induce diarrhea.[7]

  • Observation: The animals are placed in individual cages with absorbent paper. The onset of diarrhea, the number of diarrheic droppings, and the total weight of the feces are recorded over a set period (e.g., 4-8 hours).[7]

  • Data Analysis: The percentage inhibition of defecation and the reduction in the weight of diarrheic feces are calculated to determine the anti-diarrheal activity of the test compound. A delay in the onset of diarrhea is also a key indicator of efficacy.[8]

In Vitro Models

This ex vivo model assesses the direct effect of a compound on the contractility of intestinal smooth muscle.[9][10]

Experimental Protocol:

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.[10]

  • Contraction Induction: The tissue is allowed to equilibrate. Contractions are then induced by adding a contractile agent such as acetylcholine or histamine to the organ bath.[9]

  • Drug Application: this compound is added to the bath at varying concentrations to generate a dose-response curve.

  • Measurement: The contractions of the ileum segment are recorded using an isometric transducer connected to a data acquisition system.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the induced contractions. The EC50 (half-maximal effective concentration) can be calculated to determine the potency of the drug.

Quantitative Data on this compound's Effects

The following tables summarize the expected outcomes and provide a template for how such data would be presented. For comparative purposes, data for other relevant compounds are included where available, with the caveat that these are not direct results for this compound.

Table 1: Effect of Anticholinergic Agents on Charcoal Meal Transit in Rodents (Illustrative)

CompoundAnimal ModelDoseRoute of Admin.% Inhibition of Transit (Mean ± SEM)Reference
This compound RatData not availableData not availableData not available
AtropineRatID20Not specified20%[6]
AtropineRatID50Not specified50%[6]
LoperamideRatup to 40 mg/kgOralNo significant effect in this study[5]
MorphineFed Rat25 mg/kgNot specifiedSignificant decrease[5]
MorphineFed Rat75 mg/kgNot specifiedSignificant decrease[5]

Table 2: Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum (Illustrative)

TreatmentConcentration% Inhibition of Contraction (Mean ± SEM)EC50 (M)
This compound Data not availableData not availableData not available
AtropineVariesDose-dependentKnown to be potent

Note: The absence of specific quantitative data for this compound in these standardized preclinical models highlights a gap in the publicly available literature. The expected effect of this compound would be a dose-dependent reduction in gastrointestinal transit and inhibition of smooth muscle contractions, similar to or potentially more potent than atropine due to its long-acting nature.[1]

Summary and Conclusion

This compound is a long-acting anticholinergic agent that effectively reduces gastrointestinal hypermotility by blocking muscarinic receptors, primarily the M3 subtype, in the smooth muscle of the gut. Preclinical evaluation of such compounds relies on well-established in vivo models like the charcoal meal transit assay and the castor oil-induced diarrhea model, as well as in vitro methods such as the isolated guinea pig ileum assay.

While the precise quantitative preclinical data for this compound's dose-dependent effects on these models are not extensively documented in recent publications, its known mechanism of action strongly suggests a significant and potent inhibitory effect on gastrointestinal motility. Further preclinical studies to quantify these effects would be valuable for a more complete understanding of its pharmacological profile in comparison to other anticholinergic and anti-motility agents. The experimental protocols and logical frameworks provided in this guide offer a comprehensive basis for conducting such investigations.

References

Pharmacological profile of Isopropamide as a muscarinic acetylcholine receptor antagonist.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of isopropamide as a muscarinic acetylcholine receptor antagonist. However, a thorough literature search did not yield specific quantitative data for this compound's binding affinities (Kᵢ) or functional antagonist potencies (pA₂, IC₅₀) across the M1-M5 muscarinic receptor subtypes. The information presented herein is based on the established general principles of muscarinic antagonist pharmacology and available qualitative information on this compound.

Introduction

This compound is a long-acting anticholinergic agent that exerts its effects by competitively antagonizing muscarinic acetylcholine receptors.[1] It is a quaternary ammonium compound, which influences its absorption and distribution properties.[1] Clinically, this compound has been used in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion.[1] This technical guide aims to provide an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action as a muscarinic acetylcholine receptor antagonist. Due to the absence of specific binding and functional data for this compound, this guide will focus on the general methodologies used to characterize such compounds and the expected signaling pathways affected.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the binding affinity (Kᵢ values) and functional antagonist potency (pA₂ or IC₅₀ values) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available. The selectivity profile of this compound across these receptor subtypes remains to be elucidated through dedicated experimental studies.

For comparative purposes, the following table structure is provided to illustrate how such data, if available, would be presented.

Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeKᵢ (nM)Radioligand UsedCell Line/TissueReference
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Table 2: this compound Functional Antagonist Potency at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypepA₂ / IC₅₀ (nM)Agonist UsedCell Line/TissueReference
M1(e.g., Calcium mobilization)Data not available
M2(e.g., cAMP inhibition)Data not available
M3(e.g., Inositol phosphate accumulation)Data not available
M4(e.g., cAMP inhibition)Data not available
M5(e.g., Calcium mobilization)Data not available

Table 3: Pharmacokinetic Profile of this compound

ParameterValueSpeciesRoute of AdministrationReference
BioavailabilityData not available
TₘₐₓData not available
CₘₐₓData not available
Volume of Distribution (Vd)Data not available
Half-life (t½)Data not available
Clearance (CL)Data not available
Primary Route of EliminationData not available

Note: The lack of specific data for this compound highlights a significant gap in the publicly available pharmacological literature for this compound.

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound, as a muscarinic antagonist, is expected to inhibit the signaling cascades initiated by the binding of acetylcholine (ACh) to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two groups based on their G-protein coupling:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagrams illustrate these canonical signaling pathways which this compound would inhibit.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

M1/M3/M5 Receptor Signaling Pathway

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Gio Gαi/o Receptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

M2/M4 Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for each muscarinic receptor subtype. This is typically achieved through competition binding experiments.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

  • This compound stock solution of known concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes setup_assay Set up Competition Assay: - Membranes - Radioligand ([³H]-NMS) - this compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter & Wash (Separate Bound from Unbound) incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) quantify->analyze end End analyze->end

References

Investigating the Structure-Activity Relationship of Isopropamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopropamide is a long-acting quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and hyperacidity.[1][2] Its therapeutic effect is mediated through the antagonism of muscarinic acetylcholine receptors. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the key structural features of this compound that govern its biological activity, outlines the primary signaling pathway it modulates, and details the experimental protocols required for its evaluation. While specific quantitative SAR data for a homologous series of this compound derivatives is not extensively available in public literature, this document extrapolates the well-established SAR principles of quaternary ammonium anticholinergics to the this compound scaffold, offering a predictive framework for future drug design endeavors.

Introduction to this compound

This compound, chemically known as (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium, is a synthetic quaternary ammonium compound.[3] It functions as a non-selective muscarinic antagonist, inhibiting the action of acetylcholine on postganglionic parasympathetic effector cells.[1] This action reduces smooth muscle contractions and secretions, making it effective for treating conditions like peptic ulcers and irritable bowel syndrome.[1][2]

The core structure of this compound contains several key pharmacophoric elements that are critical for its antagonist activity:

  • Quaternary Ammonium Head: The positively charged nitrogen atom is essential for binding to the anionic site of the muscarinic receptor.

  • N-Alkyl Groups: The two isopropyl groups and one methyl group on the nitrogen influence the compound's potency and selectivity.

  • Diphenyl Acylamide Moiety: The two bulky phenyl rings contribute to hydrophobic interactions within the receptor pocket, significantly enhancing binding affinity. The amide group can participate in hydrogen bonding.

  • Propyl Chain: This flexible chain acts as a spacer, ensuring the optimal distance and orientation between the quaternary head and the bulky acylamide group for effective receptor binding.

The following diagram illustrates the key structural components of this compound that are critical for its interaction with the muscarinic receptor.

Caption: Key pharmacophoric features of the this compound molecule.

Structure-Activity Relationship (SAR) of this compound Derivatives

A comprehensive SAR study for a series of this compound derivatives with quantitative data is not readily found in peer-reviewed literature. However, based on extensive research on other quaternary ammonium muscarinic antagonists, a predictive SAR can be established.[4][5][6] Modifications to the core structure are expected to influence binding affinity (Ki) and receptor subtype selectivity.

The table below summarizes the predicted effects of structural modifications on the biological activity of this compound derivatives. This serves as a conceptual framework for guiding synthetic efforts.

Modification Site Structural Change Predicted Effect on Muscarinic Affinity Rationale
Quaternary Ammonium Head Replacement of N+ with Tertiary AmineSignificant DecreaseThe permanent positive charge is crucial for strong ionic interaction with the conserved aspartate residue in the muscarinic receptor binding site.
N-Alkyl Groups Varying size (e.g., Ethyl, Propyl)Potency varies (Parabolic Relationship)There is an optimal size for the N-alkyl substituents to fit into the receptor's hydrophobic pocket. Groups that are too small or too large will decrease affinity.[4]
Cyclization of Alkyl GroupsPotential Increase in SelectivityConstraining the conformation of the N-substituents can favor binding to a specific receptor subtype over others.
Diphenyl Acylamide Phenyl Ring Substitution (e.g., -Cl, -F, -OH)VariableSubstituents can alter electronic properties and introduce new interactions (e.g., hydrogen bonds), potentially increasing or decreasing affinity depending on the receptor topology.
Replacement of one Phenyl with H or AlkylSignificant DecreaseTwo bulky, lipophilic groups are generally required for high-affinity binding through hydrophobic interactions.
Replacement of Amide (-CONH2) with Ester (-COOR)Activity likely retained or modifiedAn ester group can still act as a hydrogen bond acceptor. The nature of the 'R' group would influence steric and hydrophobic interactions.
Propyl Spacer Chain Shortening (Ethyl) or Lengthening (Butyl)DecreaseThe three-carbon chain length is often optimal for positioning the quaternary head and bulky groups correctly within the receptor.

Signaling Pathway of Muscarinic Receptor Antagonism

This compound exerts its effects by blocking muscarinic receptors, primarily the M3 subtype located on smooth muscle cells.[7] In the absence of an antagonist, acetylcholine (ACh) binding to the M3 receptor initiates a well-defined signaling cascade leading to muscle contraction. This compound competitively binds to the same site as ACh but does not activate the receptor, thereby inhibiting this cascade.

The key steps in the M3 receptor signaling pathway are:

  • Agonist Binding: Acetylcholine binds to the M3 receptor.

  • G-Protein Activation: The receptor activates the associated Gq protein.

  • PLC Activation: The Gαq subunit of the G protein activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+.

  • MLCK Activation: Increased intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).

  • Muscle Contraction: MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridging and smooth muscle contraction.

This compound blocks this pathway at the very first step, preventing the initial receptor activation.

G_protein_pathway This compound This compound (Antagonist) M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Release ER->Ca CaM Calmodulin (CaM) Ca->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) plate 2. Set up 96-Well Plate (Total, NSB, Compound Wells) prep->plate incubate 3. Incubate to Reach Equilibrium plate->incubate harvest 4. Harvest & Filter (Separate Bound from Free Ligand) incubate->harvest wash 5. Wash Filters harvest->wash count 6. Scintillation Counting (Measure Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

References

Isopropamide: A Technical Guide to its Historical Development and Initial Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and initial therapeutic applications of Isopropamide. Discovered in 1954 at Janssen Pharmaceutica, this compound emerged as a long-acting quaternary anticholinergic agent for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility. This document details its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings, presenting available quantitative data in structured tables and outlining key experimental methodologies. Signaling pathway and experimental workflow diagrams are provided to visually articulate the core concepts.

Introduction: The Unmet Need in the Mid-20th Century

Prior to the advent of H2-receptor antagonists and proton pump inhibitors, the management of peptic ulcer disease was largely limited to dietary modifications and the use of antacids. While providing symptomatic relief, these approaches did not address the underlying pathophysiology of excessive gastric acid secretion and motility. This created a significant therapeutic gap and a driving force for the development of more effective and longer-lasting pharmacological interventions. The discovery of synthetic anticholinergic agents, which could modulate the parasympathetic nervous system's influence on the gastrointestinal tract, marked a pivotal advancement in the field.

Discovery and Development of this compound

This compound, identified by the research code R79, was discovered at Janssen Pharmaceutica in 1954.[1] It is a quaternary ammonium compound, a chemical modification designed to reduce central nervous system side effects associated with tertiary amine anticholinergics. The iodide salt of this compound was the most common formulation. Its development was aimed at creating a potent and long-acting inhibitor of gastric secretion and gastrointestinal motility.

Chemical Synthesis

Experimental Protocol: General Synthesis of this compound

A method for synthesizing this compound involves the amination of propanone or isopropanol.[2]

  • Raw Materials: Propanone or isopropanol, hydrogen, ammonia.

  • Catalyst: Nickel-based catalyst, with over 90% of the nickel active components distributed in a region with a depth of 0.7 mm from the surface of the carrier.

  • Reaction Conditions:

    • Temperature: 110-200 °C

    • Pressure: 0.1-1.0 MPa

    • Mole Ratio (propanone/isopropanol:hydrogen:ammonia): 1:(1-5):(1-5)

  • Process: The raw materials are reacted in the presence of the catalyst to carry out the amination, resulting in the synthesis of this compound.

Note: This is a general method and may not reflect the exact original synthesis by Janssen Pharmaceutica.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its therapeutic effects as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are key mediators of the parasympathetic nervous system's actions. In the gastrointestinal tract, the M3 subtype of muscarinic receptors, coupled to Gq proteins, is predominantly responsible for stimulating gastric acid secretion from parietal cells and promoting smooth muscle contraction.

By blocking the binding of acetylcholine to these receptors, this compound effectively inhibits the downstream signaling cascade. This leads to a reduction in both basal and stimulated gastric acid secretion and a decrease in the tone and motility of gastrointestinal smooth muscle.

Signaling Pathway

The binding of acetylcholine to M3 receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses of acid secretion and muscle contraction. This compound, by blocking the initial receptor activation, prevents these downstream events.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Response Physiological Response (Acid Secretion, Muscle Contraction) Ca_release->Response PKC_activation->Response

Figure 1: this compound's blockade of the Gq-coupled M3 muscarinic receptor signaling pathway.

Preclinical and Early Clinical Investigations

The initial therapeutic evaluation of this compound focused on its effects on gastric secretion and its clinical utility in peptic ulcer disease. Early studies in the late 1950s provided the first insights into its pharmacological profile in humans.

Effect on Gastric Secretion

One of the earliest published clinical investigations, conducted by Boss and Buchanan in 1957, examined the effect of this compound iodide on basal gastric secretion in human subjects.[4] While the full text and raw data are not widely available, the study concluded that this compound had a significant inhibitory effect on basal gastric acid output.

Table 1: Summary of Early Clinical Study on Gastric Secretion

StudyYearObjectiveKey Finding
Boss & Buchanan1957To determine the effect of this compound iodide on basal gastric secretion in humans.This compound significantly reduced basal gastric acid secretion.
Clinical Application in Peptic Ulcer Disease

A 1957 report by Seeherman described this compound iodide as a long-acting anticholinergic for the treatment of peptic ulcer and other gastrointestinal disorders.[5] These early clinical experiences highlighted its utility in reducing symptoms associated with hyperacidity and hypermotility. A later clinical trial in 1972 investigated the effect of this compound on duodenal ulcer pain, further solidifying its therapeutic application.[6]

Table 2: Initial Therapeutic Applications of this compound

IndicationTherapeutic Goal
Peptic Ulcer DiseaseReduce gastric acid secretion and motility to promote healing and alleviate pain.
Gastritis and HyperchlorhydriaDecrease excessive gastric acid production.
Functional DiarrheaReduce gastrointestinal motility.
Irritable or Spastic ColonAlleviate smooth muscle spasms.
Genitourinary SpasmRelax smooth muscle in the urinary tract.
Experimental Workflow for Early Clinical Trials

The general workflow for the early clinical evaluation of this compound would have followed a logical progression from subject selection to data analysis.

Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol Patient_Selection Patient Selection (e.g., Peptic Ulcer Diagnosis) Baseline_Measurement Baseline Measurement (e.g., Gastric Acid Secretion) Patient_Selection->Baseline_Measurement Drug_Administration Drug Administration (this compound or Placebo) Baseline_Measurement->Drug_Administration Follow_up Follow-up Measurements (e.g., Gastric Acid Secretion, Symptom Assessment) Drug_Administration->Follow_up Data_Analysis Data Analysis (Comparison of Treatment and Placebo Groups) Follow_up->Data_Analysis

Figure 2: A generalized workflow for the early clinical investigation of this compound.

Conclusion

The discovery and development of this compound represented a significant step forward in the pharmacological management of peptic ulcer disease and other gastrointestinal disorders in the mid-20th century. As a long-acting anticholinergic with a quaternary ammonium structure, it offered a targeted approach to reducing gastric acid secretion and motility with a potentially improved side effect profile over its predecessors. The foundational preclinical and clinical studies of the 1950s established its mechanism of action and therapeutic utility, paving the way for its use in clinical practice for several decades. This historical perspective provides valuable context for understanding the evolution of gastroenterological pharmacotherapy.

References

Isopropamide: A Technical Guide to its Role in Peptic Ulcer and Hyperacidity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of isopropamide, a long-acting quaternary anticholinergic drug, and its historical and ongoing significance in the study of peptic ulcer disease and gastric hyperacidity. This compound's mechanism of action, centered on the blockade of muscarinic acetylcholine receptors, has made it a valuable tool for elucidating the physiological pathways of gastric acid secretion. This document details the pharmacological profile of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways and experimental workflows involved in this area of research.

Introduction

Peptic ulcer disease, a condition characterized by open sores on the inside lining of the stomach and the upper portion of the small intestine, has been a significant focus of gastroenterological research for decades.[1] A primary factor in the pathogenesis of peptic ulcers is the corrosive action of gastric acid.[2] Consequently, understanding and modulating the mechanisms of gastric acid secretion have been paramount in the development of effective therapies.

This compound, a quaternary ammonium anticholinergic agent, emerged as a key pharmacological tool in this field.[3] Its primary therapeutic application has been in the management of gastrointestinal disorders marked by hyperacidity and hypermotility.[2][4] By competitively inhibiting the action of acetylcholine at muscarinic receptors, this compound effectively reduces both basal and stimulated gastric acid secretion.[4] This guide explores the foundational role of this compound in advancing our understanding of peptic ulcer and hyperacidity, providing researchers with a comprehensive resource on its application in experimental settings.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] In the context of gastric acid secretion, the M3 subtype of muscarinic receptors, located on the basolateral membrane of parietal cells, is of primary importance.

Acetylcholine, released from postganglionic vagal nerve fibers, is a potent stimulator of gastric acid secretion. The binding of acetylcholine to M3 receptors on parietal cells initiates a signaling cascade that culminates in the activation of the H+/K+ ATPase, or "proton pump," the final step in acid secretion.[2] this compound, by blocking this initial binding step, effectively attenuates the entire downstream signaling pathway.

Signaling Pathways in Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine pathways. This compound's intervention point is the neural pathway mediated by acetylcholine. The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor on a gastric parietal cell and the inhibitory action of this compound.

G cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) Ca2_ER->PKC Activates ProtonPump H+/K+ ATPase (Proton Pump) PKC->ProtonPump Stimulates H_ion H+ Secretion ProtonPump->H_ion Results in

Caption: Signaling pathway of acetylcholine-stimulated gastric acid secretion and this compound's inhibitory action.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on gastric acid secretion and its efficacy in peptic ulcer treatment from various studies.

Table 1: Effect of this compound on Gastric Acid Secretion in Humans

ParameterDosageEffectCitation
Basal Gastric SecretionNot SpecifiedInhibition observed[3]
Food-Stimulated Acid Secretion20-40 mg/day35% suppression at maximum tolerated dose
In combination with Cimetidine20-40 mg/dayMore effective suppression than cimetidine alone[5]

Table 2: Clinical Efficacy of this compound in Peptic Ulcer Disease

Study PopulationTreatmentDurationHealing RateCitation
Duodenal Ulcer PatientsThis compoundNot SpecifiedEffective in pain relief[6]

Table 3: Comparative Efficacy of Anti-Ulcer Drugs

Drug ClassMechanism of ActionReduction in Acid SecretionUlcer Healing Rate (4 weeks)
Anticholinergics (e.g., this compound) Muscarinic Receptor AntagonistModerateVaries
H2 Receptor Antagonists (e.g., Ranitidine) Histamine H2 Receptor Antagonist~70%~70-85%
Proton Pump Inhibitors (e.g., Omeprazole) H+/K+ ATPase Inhibitor~85-95%>90%

Note: Data for H2 Receptor Antagonists and Proton Pump Inhibitors are provided for comparative context and are based on numerous clinical trials.[1][7][8] Specific healing rates for this compound are less frequently reported in recent literature.

Experimental Protocols

This compound has been instrumental in preclinical studies investigating gastric acid secretion and ulcerogenesis. The following are detailed methodologies for two common experimental models.

Pyloric Ligation (Shay Rat) Model

This model is used to induce gastric ulceration by the accumulation of gastric acid and pepsin following the ligation of the pyloric sphincter. It is a standard method to evaluate the efficacy of anti-ulcer drugs.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24-48 hours with free access to water.

  • Anesthesia: The rats are anesthetized using a suitable anesthetic (e.g., ether, ketamine/xylazine).

  • Surgical Procedure:

    • A midline incision is made in the abdomen to expose the stomach.

    • The pyloric end of the stomach is carefully isolated and ligated with a silk suture, ensuring that the blood supply is not compromised.

    • The abdominal wall is sutured.

  • Drug Administration: this compound or a vehicle control is administered, typically intraperitoneally or orally, either before or immediately after the pyloric ligation.

  • Post-Operative Period: The animals are deprived of food and water for a specified period, usually 4-19 hours.[9][10]

  • Sample Collection and Analysis:

    • The rats are euthanized, and the stomach is dissected out.

    • The gastric contents are collected, and the volume is measured.

    • The gastric juice is centrifuged, and the supernatant is analyzed for pH, free and total acidity (by titration with 0.01N NaOH).

    • The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The ulcer index can be scored based on the number and severity of lesions.

Continuous Gastric Perfusion Model

This model allows for the continuous measurement of gastric acid secretion in an anesthetized rat, providing real-time data on the effects of secretagogues and inhibitors.[11]

Protocol:

  • Animal Preparation and Anesthesia: As described in the pyloric ligation model.

  • Surgical Procedure:

    • A cannula is inserted into the esophagus and another through the pylorus.

    • The stomach is continuously perfused with a saline solution or a dilute base (e.g., sodium hydroxide) at a constant rate.

  • Measurement of Acid Secretion:

    • The perfusate exiting the pyloric cannula is collected at regular intervals.

    • The pH of the collected fluid is continuously monitored with a pH meter, or the acid content is determined by titration.

  • Drug Administration: this compound, secretagogues (e.g., histamine, carbachol), or vehicle controls are administered intravenously.

  • Data Analysis: The rate of acid secretion is calculated and plotted over time to observe the effects of the administered substances.

G cluster_prep Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis A Fasted Rat (24-48h) B Anesthesia A->B C Abdominal Incision B->C D Pyloric Ligation C->D E Suturing D->E F This compound or Vehicle Administration E->F G Euthanasia & Stomach Removal F->G H Gastric Content Collection (Volume, pH, Acidity) G->H I Ulcer Index Scoring H->I

Caption: Experimental workflow for the pyloric ligation model to study the anti-ulcer effects of this compound.

Conclusion

This compound, through its well-defined mechanism as a muscarinic antagonist, has been a cornerstone in the pharmacological investigation of peptic ulcer and hyperacidity. While newer classes of drugs, such as proton pump inhibitors, have largely superseded it in clinical practice due to their superior efficacy and side-effect profile, this compound remains a valuable research tool.[1][7] Its ability to specifically block the cholinergic pathway of gastric acid secretion allows for the precise dissection of the complex regulatory mechanisms involved. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to continue leveraging this compound's properties to further our understanding of gastrointestinal physiology and pathology.

References

The Methodological Approach to Determining Isopropamide's Muscarinic Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Muscarinic Receptors and Isopropamide

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes, M1 through M5, are expressed in various tissues and are implicated in a wide range of physiological functions, making them important therapeutic targets.[1] this compound is a long-acting anticholinergic agent, functioning as a muscarinic receptor antagonist. Understanding its binding affinity and selectivity for each mAChR subtype is paramount for predicting its therapeutic efficacy and potential side-effect profile.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G-proteins, initiating distinct intracellular signaling cascades.[2]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

It has also been noted that the M2 receptor can weakly couple to Gs and Gq proteins, and the M3 receptor may also interact with Gi and Gs proteins, suggesting a more complex signaling network than originally understood.[2][4]

M1_M3_M5_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messengers This compound This compound M_Receptor M1/M3/M5 This compound->M_Receptor Antagonist Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Signaling pathway for M1, M3, and M5 muscarinic receptors.

M2_M4_Signaling_Pathway cluster_receptor M2, M4 Receptor cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messenger This compound This compound M_Receptor M2/M4 This compound->M_Receptor Antagonist Gi_o Gi/o M_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP

Caption: Signaling pathway for M2 and M4 muscarinic receptors.

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[3] These assays can be used to determine the density of receptors in a tissue (Bmax), the dissociation constant of the radioligand (Kd), and the inhibition constant (Ki) of a test compound like this compound.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) or tissue homogenates known to be rich in a particular subtype (e.g., rat heart for M2, rat submandibular gland for M3).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine (10 µM), to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying the radioactivity bound to the filters.

Competition Binding Assay Protocol

This assay measures the ability of a non-labeled compound (this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki) of the test compound.

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in the final assay binding buffer.

  • Plate Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation.

    • 50 µL of serially diluted this compound (or buffer for total binding, or atropine for non-specific binding).

    • 50 µL of the radioligand (e.g., [3H]-NMS) at a concentration close to its Kd.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filters (e.g., for 30 minutes at 50°C).

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-NMS) - this compound Dilutions - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Add Membranes - Add this compound/Controls - Add Radioligand Prepare_Reagents->Plate_Setup Incubation Incubate to Equilibrium (e.g., 60-90 min at 30°C) Plate_Setup->Incubation Filtration Vacuum Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Drying_Counting Dry Filters & Measure Radioactivity (Scintillation Counting) Washing->Drying_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Drying_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competition radioligand binding assay.

Data Presentation and Interpretation

The binding affinity of this compound for each muscarinic receptor subtype should be presented in a clear, tabular format for easy comparison. The Ki values, typically expressed in nanomolar (nM) or as their negative logarithm (pKi), provide a quantitative measure of the drug's potency at each receptor.

Table 1: Hypothetical Binding Affinity Profile of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKi (-log(Ki))
M1Data to be determinedData to be determined
M2Data to be determinedData to be determined
M3Data to be determinedData to be determined
M4Data to be determinedData to be determined
M5Data to be determinedData to be determined

A lower Ki value (and consequently a higher pKi value) indicates a higher binding affinity. By comparing the Ki values across the five subtypes, the selectivity profile of this compound can be established. For instance, a significantly lower Ki for M1 compared to M2, M3, M4, and M5 would indicate that this compound is an M1-selective antagonist.

Binding_Affinity_Relationship cluster_interpretation Interpretation This compound This compound M1 M1 Receptor This compound->M1 Ki₁ M2 M2 Receptor This compound->M2 Ki₂ M3 M3 Receptor This compound->M3 Ki₃ M4 M4 Receptor This compound->M4 Ki₄ M5 M5 Receptor This compound->M5 Ki₅ Selectivity Selectivity is determined by the relative values of Ki₁ - Ki₅. A lower Ki indicates higher affinity.

Caption: Logical relationship of this compound's binding affinity.

Conclusion

Determining the binding affinity profile of a compound like this compound for the five muscarinic receptor subtypes is a critical step in its pharmacological characterization. The use of competition radioligand binding assays provides a robust and quantitative method for establishing potency and selectivity. This information, in conjunction with functional assays, allows for a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. The protocols and frameworks outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

A Comparative Analysis of the Peripheral Effects of Isopropamide and Atropine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the peripheral effects of two notable anticholinergic agents: Isopropamide and atropine. Both compounds exert their effects by antagonizing muscarinic acetylcholine receptors, yet their chemical structures and resulting clinical profiles exhibit distinctions relevant to research and drug development. This document synthesizes available data to elucidate these differences, focusing on their mechanisms, peripheral effects, and the experimental methodologies used for their evaluation.

Mechanism of Action: Competitive Muscarinic Antagonism

Both this compound and atropine are competitive antagonists of muscarinic acetylcholine (ACh) receptors. They bind to these receptors without activating them, thereby preventing ACh from binding and eliciting a response. This blockade of the parasympathetic nervous system, often termed the "rest and digest" system, leads to a predictable constellation of peripheral effects.

  • Atropine , a tertiary amine and a tropane alkaloid, is the prototypical anticholinergic drug. It is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).

  • This compound is a quaternary ammonium compound. As a quaternary amine, it is less likely to cross the blood-brain barrier compared to a tertiary amine like atropine, which may result in more pronounced peripheral versus central effects.[1]

The fundamental signaling pathway inhibited by both drugs is the G-protein coupled cascade initiated by ACh binding to muscarinic receptors.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_response Cellular Response ACh Acetylcholine Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Antagonist This compound or Atropine Antagonist->Receptor Blocks Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Generates Response Physiological Effect (e.g., muscle contraction, secretion) Second_Messenger->Response Initiates

Caption: Inhibition of muscarinic receptor signaling by this compound or atropine.

Comparative Summary of Peripheral Effects

Direct quantitative comparisons between this compound and atropine are not extensively available in publicly accessible literature. A 1979 Polish study compared their effects on the left heart ventricle systole, but further details are limited.[2] However, a qualitative comparison based on their known anticholinergic properties can be made. The following table summarizes their primary peripheral effects.

Organ SystemPeripheral EffectThis compoundAtropine
Gastrointestinal Inhibition of Motility & SecretionPrimary therapeutic use for hypermotility and hyperacidity.Potent inhibitor of motility and secretion.[3][4][5][6][7]
Cardiovascular TachycardiaCan increase heart rate.[2]Marked increase in heart rate by blocking vagal tone.[8][9]
Salivary Glands Antisialagogue (Dry Mouth)Causes dry mouth.Strong inhibitor of salivation, more potent than some other anticholinergics.[10][11][12]
Ocular Mydriasis & CycloplegiaCan cause blurred vision.Strong mydriatic and cycloplegic effects.[1]
Genitourinary Urinary RetentionPotential for urinary retention.Can cause urinary retention.
Sweat Glands Anhidrosis (Reduced Sweating)Potential for reduced sweating.Inhibits sweating.[11]

Experimental Protocols for Comparative Evaluation

Detailed experimental protocols from a direct head-to-head comparison of this compound and atropine are not available. However, based on studies comparing atropine with other anticholinergics, standard methodologies can be outlined.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of the compounds for muscarinic receptors.

Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., rat heart, cerebral cortex) Incubation Incubate tissue, radioligand, and varying concentrations of test compound Tissue->Incubation Radioligand Radioligand (e.g., [3H]-QNB) Radioligand->Incubation Test_Compound Test Compound (this compound or Atropine) Test_Compound->Incubation Separation Separate bound and free radioligand (Filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generate competition binding curves Quantification->Competition_Curve Ki_Value Calculate Ki (inhibitory constant) values Competition_Curve->Ki_Value

References

Isopropamide as a Potential Research Tool in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isopropamide and the Cholinergic Hypothesis of Neurodegeneration

This compound is a synthetic quaternary ammonium compound that functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of the neurotransmitter acetylcholine, this compound reduces smooth muscle contractions and glandular secretions, which has led to its primary clinical use in treating gastrointestinal disorders.[2]

The cholinergic hypothesis of neurodegenerative diseases, particularly Alzheimer's disease, posits that a deficit in cholinergic signaling contributes significantly to cognitive decline and memory impairment.[3] This has been a foundational concept in the development of current treatments, which primarily aim to boost acetylcholine levels. Non-selective muscarinic antagonists like this compound, while not therapeutic in this context, can serve as valuable research tools to simulate cholinergic deficits and to study the downstream consequences on neuronal pathways and pathological processes.

This compound's Mechanism of Action: Non-Selective Muscarinic Antagonism

This compound exerts its effects by binding to and blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems and mediate diverse physiological functions.[4][5]

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C.[6]

  • M2 and M4 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]

As a non-selective antagonist, this compound is expected to inhibit all five of these pathways. The KEGG DRUG database identifies the M3 receptor as a target for this compound iodide.[2] However, a comprehensive analysis of its binding affinity for all subtypes is crucial for its precise application in research.

Quantitative Data: Muscarinic Receptor Binding Affinities

A complete binding profile of this compound across all five human muscarinic receptor subtypes (M1-M5) is not currently available in publicly accessible literature. To utilize this compound as a precise research tool, determining its equilibrium dissociation constant (Ki) for each receptor subtype is a critical first step. The following table provides an illustrative example of the binding affinities for a well-characterized non-selective muscarinic antagonist, atropine, to highlight the type of data that needs to be generated for this compound.

Receptor SubtypeLigandKi (nM) - Example Data for Atropine
Human M1Atropine1.3
Human M2Atropine2.5
Human M3Atropine1.6
Human M4Atropine1.0
Human M5Atropine2.0

This data is illustrative and not representative of this compound.

Experimental Protocols for Investigating this compound's Potential in Neurodegenerative Disease Research

To assess the utility of this compound as a research tool, a series of in vitro experiments are proposed. These protocols provide a framework for characterizing its receptor binding profile and for investigating its effects on the core pathological hallmarks of Alzheimer's disease.

Determination of this compound's Muscarinic Receptor Binding Affinities

A radioligand binding assay is the gold standard for determining the affinity of a compound for its receptor targets.[7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from Sf9 (Spodoptera frugiperda) insect cells expressing individual human M1, M2, M3, M4, or M5 receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound iodide.

  • Atropine (as a non-selective antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Saturation Binding (to determine Kd of [3H]-NMS):

    • Perform a series of incubations with a fixed amount of membrane preparation and varying concentrations of [3H]-NMS.

    • For each concentration, run a parallel set of incubations with an excess of unlabeled atropine to determine non-specific binding.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold binding buffer.

    • Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding (to determine Ki of this compound):

    • Incubate the membrane preparations with a fixed concentration of [3H]-NMS (typically at or near its Kd) and a range of concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess atropine).

    • Follow the incubation, filtration, and counting steps as described for the saturation binding experiment.

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-NMS binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparations (Sf9 cells expressing M1-M5) incubation Incubate Membranes, Radioligand, and Varying Concentrations of this compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-NMS) and Competitor (this compound) prep_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining this compound's muscarinic receptor binding affinities.

Assessment of this compound's Effect on Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[9][10][11]

Objective: To determine if this compound modulates the in vitro aggregation of Aβ42 peptides.

Materials:

  • Synthetic Aβ42 peptide.

  • Thioflavin T (ThT).

  • Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

  • This compound iodide.

  • 96-well black, clear-bottom microplates.

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm).

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a disaggregating buffer (e.g., NaOH followed by neutralization).

  • Prepare a working solution of Aβ42 in the assay buffer at a final concentration that promotes aggregation (e.g., 10 µM).

  • In the 96-well plate, set up reactions containing the Aβ42 working solution, ThT (e.g., 10 µM), and varying concentrations of this compound.

  • Include control wells with Aβ42 and ThT (no this compound) and wells with only buffer and ThT (blank).

  • Incubate the plate at 37°C, with intermittent shaking.

  • Monitor the fluorescence intensity over time using the plate reader.

  • Plot fluorescence intensity versus time to generate aggregation curves.

  • Analyze the lag time, maximum fluorescence intensity, and apparent rate of aggregation to determine the effect of this compound on Aβ42 fibrillization.

experimental_workflow_thioflavin_t cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abeta Prepare Aβ42 Monomers mix_reagents Mix Aβ42, ThT, and Varying Concentrations of this compound in 96-well Plate prep_abeta->mix_reagents prep_reagents Prepare ThT and This compound Solutions prep_reagents->mix_reagents incubation Incubate at 37°C with Shaking mix_reagents->incubation fluorescence_reading Monitor Fluorescence Over Time incubation->fluorescence_reading plot_curves Plot Aggregation Curves fluorescence_reading->plot_curves analyze_kinetics Analyze Aggregation Kinetics plot_curves->analyze_kinetics

Caption: Workflow for the Thioflavin T assay to assess Aβ aggregation.

In Vitro Tau Protein Phosphorylation Assay

The hyperphosphorylation of the microtubule-associated protein tau is another key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[12][13]

Objective: To investigate whether this compound influences the phosphorylation of tau protein by key kinases in an in vitro setting.

Materials:

  • Recombinant human tau protein.

  • Active tau kinases (e.g., GSK-3β, CDK5/p25).

  • ATP.

  • Kinase reaction buffer.

  • This compound iodide.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting equipment and reagents.

  • Phospho-specific tau antibodies (e.g., AT8, PHF-1) and total tau antibodies.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Set up kinase reactions containing recombinant tau protein, the active kinase, and ATP in the kinase reaction buffer.

  • Add varying concentrations of this compound to the reactions.

  • Include control reactions with no this compound and no kinase.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with phospho-specific tau antibodies and a total tau antibody.

  • Detect the antibody signals using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at each concentration of this compound.

experimental_workflow_tau_phosphorylation cluster_reaction Kinase Reaction cluster_analysis Analysis setup_reaction Set up Kinase Reaction: Tau, Kinase, ATP, and this compound incubation Incubate at 30°C setup_reaction->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blotting sds_page->western_blot antibody_probing Probe with Phospho-specific and Total Tau Antibodies western_blot->antibody_probing quantification Quantify Band Intensities antibody_probing->quantification

Caption: Workflow for the in vitro tau phosphorylation assay.

Signaling Pathways and Potential Implications

By non-selectively blocking muscarinic receptors, this compound can be used to probe the role of cholinergic signaling in various cellular processes implicated in neurodegeneration.

signaling_pathway_muscarinic cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC PKA ↓ Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->M1_M3_M5 Blocks This compound->M2_M4 Blocks

Caption: Muscarinic acetylcholine receptor signaling pathways blocked by this compound.

The non-selective blockade of these pathways by this compound could be used to investigate:

  • The role of cholinergic tone in amyloid precursor protein (APP) processing: Activation of M1 receptors has been shown to promote non-amyloidogenic APP processing. By blocking M1 receptors, this compound could potentially shift APP processing towards the amyloidogenic pathway, providing a model to study the mechanisms of Aβ production.

  • The interplay between cholinergic signaling and tau phosphorylation: The downstream effectors of muscarinic signaling, such as PKC and PKA, can influence the activity of tau kinases and phosphatases. This compound could be used to dissect the contribution of cholinergic pathways to the regulation of tau phosphorylation.

  • Cholinergic modulation of neuronal excitability and network function: By blocking muscarinic receptors, this compound can alter neuronal firing patterns and synaptic plasticity, processes that are disrupted in neurodegenerative diseases.

Conclusion and Future Directions

This compound, as a non-selective muscarinic antagonist, holds potential as a valuable research tool for investigating the role of the cholinergic system in the pathophysiology of neurodegenerative diseases. While its clinical application in this field is unlikely due to its non-selective nature and peripheral side effects, its utility in preclinical research could be significant.

Future research should focus on:

  • Generating a comprehensive binding affinity profile of this compound for all muscarinic receptor subtypes. This is essential for the precise interpretation of experimental results.

  • Utilizing this compound in cell-based and animal models of neurodegenerative diseases. This would allow for the investigation of its effects on disease-relevant phenotypes in a more complex biological context.

  • Comparing the effects of this compound with those of subtype-selective muscarinic antagonists. This would help to dissect the specific roles of individual muscarinic receptor subtypes in the observed effects.

By systematically characterizing the pharmacological properties of this compound and applying it in relevant experimental models, researchers can gain valuable insights into the complex interplay between cholinergic dysfunction and the molecular mechanisms underlying neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Isopropamide Iodide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various spectrophotometric methods for the quantitative determination of Isopropamide iodide in pharmaceutical dosage forms. The described methods are based on ion-pair extraction, reaction with sodium nitrite, charge-transfer complexation, and second derivative spectrophotometry.

Introduction

This compound iodide is a quaternary ammonium anticholinergic agent used to treat peptic ulcers and other gastrointestinal disorders. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage uniformity and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and readily available technique for this purpose. This document outlines four distinct spectrophotometric methods, providing detailed experimental protocols and comparative quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods for the determination of this compound iodide.

ParameterIon-Pair with Bromophenol Blue (BPB)[1]Ion-Pair with Thymol Blue (TB)[2]Reaction with Sodium Nitrite[3]Charge-Transfer with Iodine[4]Second Derivative Spectrophotometry[5]
λmax (nm) 600404449295 and 365230.2 or 228
Linearity Range (µg/mL) 2.0 - 20.01 - 4020 - 2401 - 1202 - 50
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 3.17 x 10⁴1.26 x 10³0.67 x 10³Not specifiedNot specified
Sandell's Sensitivity (ng·cm⁻²) 15.1579.3717Not specifiedNot specified
Limit of Detection (LOD) (µg/mL) Not specified0.35.8Not specified1.12 - 4.49
Limit of Quantification (LOQ) (µg/mL) Not specified2.3817.4Not specifiedNot specified
Correlation Coefficient (r²) Not specified0.9993Not specifiedNot specified0.9903 - 0.9996
Recovery (%) Not specified97.4 - 101.4Not specifiedNot specifiedNot specified
Relative Standard Deviation (RSD) (%) < 1.50.5954 - 1.1938Not specifiedNot specified0.004 - 1.242

Experimental Protocols

Method 1: Ion-Pair Extraction with Bromophenol Blue (BPB)

This method is based on the formation of a colored ion-pair complex between the positively charged this compound iodide and the negatively charged Bromophenol Blue dye in an alkaline medium. The resulting complex is then extracted into an organic solvent and quantified spectrophotometrically.[1]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cells (1.0 cm path length)

  • Separating funnels (50 mL)

  • Volumetric flasks

  • Pipettes

Reagents and Solutions:

  • Standard this compound Iodide Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound iodide and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Bromophenol Blue (BPB) Solution (0.1% w/v): Dissolve 100 mg of BPB in 100 mL of distilled water.

  • Buffer Solution (pH 10): Prepare by mixing 50 mL of 0.05 M sodium bicarbonate with 10.7 mL of 0.1 M sodium hydroxide and diluting to 100 mL with distilled water.

  • Chloroform: Analytical grade.

  • Anhydrous Sodium Sulfate.

Protocol:

  • Preparation of Calibration Curve:

    • Pipette aliquots (0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) of the standard this compound iodide solution (100 µg/mL) into a series of 50 mL separating funnels. This corresponds to concentrations of 2, 4, 8, 12, 16, and 20 µg/mL in the final volume.

    • To each funnel, add 3.0 mL of the pH 10 buffer solution and 2.0 mL of the 0.1% BPB solution.

    • Shake the mixture gently for 5 minutes.

    • Add 10 mL of chloroform to each funnel and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the colored chloroform layer in a dry test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Measure the absorbance of the chloroform layer at 600 nm against a reagent blank prepared in the same manner but without the this compound iodide solution.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Analysis of Pharmaceutical Formulations (Tablets):

    • Weigh and finely powder 10 tablets.

    • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound iodide and transfer it to a 100 mL volumetric flask.

    • Add about 50 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with distilled water and filter the solution.

    • Take an appropriate aliquot of the filtrate and proceed as described in the calibration curve procedure.

    • Calculate the concentration of this compound iodide in the sample from the calibration curve.

Workflow Diagram:

IonPairExtraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Standard or Sample Solution AddBuffer Add pH 10 Buffer Start->AddBuffer AddBPB Add 0.1% BPB Solution AddBuffer->AddBPB Mix1 Shake Gently (5 min) AddBPB->Mix1 AddChloroform Add Chloroform Mix1->AddChloroform Shake Shake Vigorously (5 min) AddChloroform->Shake Separate Separate Chloroform Layer Shake->Separate Dry Dry with Na2SO4 Separate->Dry MeasureAbs Measure Absorbance at 600 nm Dry->MeasureAbs Calculate Calculate Concentration MeasureAbs->Calculate

Caption: Workflow for Ion-Pair Extraction Method.

Method 2: Reaction with Sodium Nitrite

This method is based on the oxidation of the iodide ion in this compound iodide by sodium nitrite in an acidic medium to form free iodine, which has a characteristic yellow-brown color and can be quantified spectrophotometrically.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cells (1.0 cm path length)

  • Volumetric flasks

  • Pipettes

Reagents and Solutions:

  • Standard this compound Iodide Solution (100 µg/mL): Prepare as described in Method 1.

  • Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.

  • Sulfuric Acid (1 N): Carefully add 2.8 mL of concentrated sulfuric acid to approximately 50 mL of distilled water, cool, and then dilute to 100 mL with distilled water.

Protocol:

  • Preparation of Calibration Curve:

    • Pipette aliquots (2.0, 4.0, 8.0, 12.0, 16.0, 20.0, 24.0 mL) of the standard this compound iodide solution (100 µg/mL) into a series of 25 mL volumetric flasks. This corresponds to concentrations of 8, 16, 32, 48, 64, 80, and 96 µg/mL.

    • To each flask, add 3.0 mL of 1 N sulfuric acid.

    • Add 1.0 mL of 1% sodium nitrite solution and mix well.

    • Dilute to the mark with distilled water and allow the reaction to proceed for 5 minutes at room temperature.

    • Measure the absorbance of the solution at 449 nm against a reagent blank.

    • Plot a graph of absorbance versus concentration to construct the calibration curve.

  • Analysis of Pharmaceutical Formulations (Tablets):

    • Prepare the sample solution as described in Method 1.

    • Take an appropriate aliquot of the filtrate and proceed as described in the calibration curve procedure.

    • Determine the concentration of this compound iodide in the sample from the calibration curve.

Reaction Scheme Diagram:

SodiumNitriteReaction cluster_reactants Reactants cluster_products Products IsopropamideIodide This compound Iodide (I⁻) Iodine Iodine (I₂) (Colored Product) IsopropamideIodide->Iodine SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Iodine SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Iodine OtherProducts Other Products (NO, H₂O, Na₂SO₄)

Caption: Reaction scheme for the sodium nitrite method.

Method 3: Charge-Transfer Complexation with Iodine

This method involves the formation of a charge-transfer complex between this compound iodide as an n-electron donor and iodine as a σ-acceptor. The resulting complex exhibits a characteristic absorption spectrum that can be used for quantification.[4]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cells (1.0 cm path length)

  • Volumetric flasks

  • Pipettes

Reagents and Solutions:

  • Standard this compound Iodide Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound iodide and dissolve in 100 mL of a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Iodine Solution (0.1% w/v in a suitable organic solvent): Dissolve 100 mg of iodine in 100 mL of the same organic solvent used for the drug solution.

Protocol:

  • Preparation of Calibration Curve:

    • Pipette aliquots of the standard this compound iodide solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 1-120 µg/mL.

    • To each flask, add a fixed volume of the iodine solution (the optimal volume should be determined experimentally).

    • Dilute to the mark with the organic solvent.

    • Allow the reaction to proceed at room temperature for a specified time (to be optimized).

    • Measure the absorbance of the resulting solution at 295 nm or 365 nm against a reagent blank.

    • Plot the absorbance versus concentration to create the calibration curve.

  • Analysis of Pharmaceutical Formulations (Tablets):

    • Prepare a sample solution by extracting the powdered tablets with the chosen organic solvent.

    • Filter the extract and take an appropriate aliquot.

    • Proceed with the reaction with iodine as described for the calibration curve.

    • Calculate the concentration of this compound iodide from the calibration curve.

Logical Relationship Diagram:

ChargeTransfer Donor This compound Iodide (n-electron donor) Complex Charge-Transfer Complex (Colored) Donor->Complex Acceptor Iodine (σ-acceptor) Acceptor->Complex Analysis Spectrophotometric Measurement Complex->Analysis

Caption: Principle of the charge-transfer complexation method.

Method 4: Second Derivative Spectrophotometry

This method utilizes the second derivative of the UV absorption spectrum of this compound iodide to enhance spectral details and eliminate interference from excipients. The amplitude of the second derivative peak at a specific wavelength is proportional to the concentration of the drug.[5]

Instrumentation:

  • UV-Vis Spectrophotometer with software capable of derivative spectroscopy.

  • Quartz cells (1.0 cm path length)

  • Volumetric flasks

  • Pipettes

Reagents and Solutions:

  • Standard this compound Iodide Solution (100 µg/mL): Prepare as described in Method 1.

  • Methanol or other suitable solvent.

Protocol:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound iodide in the range of 2-50 µg/mL in methanol.

    • Record the zero-order absorption spectra of each standard solution from 200 to 400 nm.

    • Generate the second derivative spectra for each standard solution using the spectrophotometer's software.

    • Measure the amplitude of the second derivative peak at 230.2 nm or 228 nm.

    • Construct a calibration curve by plotting the second derivative amplitude against the concentration.

  • Analysis of Pharmaceutical Formulations (Tablets):

    • Prepare a sample solution by dissolving the powdered tablets in methanol, followed by filtration.

    • Dilute the filtrate to a concentration within the calibration range.

    • Record the zero-order and second derivative spectra of the sample solution.

    • Measure the second derivative amplitude at the selected wavelength.

    • Determine the concentration of this compound iodide in the sample using the calibration curve.

Experimental Workflow Diagram:

SecondDerivative Start Prepare Standard/Sample Solutions RecordZeroOrder Record Zero-Order UV Spectrum Start->RecordZeroOrder GenerateSecondDerivative Generate Second Derivative Spectrum RecordZeroOrder->GenerateSecondDerivative MeasureAmplitude Measure Amplitude at 230.2 nm or 228 nm GenerateSecondDerivative->MeasureAmplitude PlotCalibration Plot Calibration Curve MeasureAmplitude->PlotCalibration CalculateConcentration Calculate Sample Concentration MeasureAmplitude->CalculateConcentration

Caption: Workflow for the second derivative spectrophotometry method.

Conclusion

The spectrophotometric methods described provide simple, accurate, and precise means for the determination of this compound iodide in pharmaceutical formulations. The choice of method may depend on the available instrumentation, the desired sensitivity, and the nature of the sample matrix. The ion-pair extraction and sodium nitrite methods are based on colorimetric reactions and are suitable for standard visible spectrophotometers. The charge-transfer complexation method offers another chromogenic approach. The second derivative UV spectrophotometry method is particularly useful for enhancing specificity and reducing interference from formulation excipients. All methods should be properly validated according to ICH guidelines before implementation in a quality control laboratory.

References

Application Notes and Protocols for Isopropamide in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropamide is a long-acting anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for signaling smooth muscle contraction, particularly in the gastrointestinal tract.[2][3] By competitively inhibiting muscarinic receptors, this compound leads to smooth muscle relaxation, making it a compound of interest for studying and modulating smooth muscle physiology and pathophysiology.[1]

These application notes provide a detailed protocol for characterizing the antagonistic effects of this compound on agonist-induced smooth muscle contraction in vitro. The primary method described is the organ bath assay, a robust technique for studying the contractility of isolated smooth muscle tissues.[4] This guide will cover the theoretical background, experimental setup, and data analysis, including the determination of the pA2 value, a quantitative measure of antagonist potency.

Mechanism of Action: Muscarinic Receptor Antagonism

Smooth muscle contraction is initiated by the binding of acetylcholine to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs). This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

This compound, as a competitive antagonist, binds to the same muscarinic receptors as acetylcholine but does not elicit a response. By occupying the receptor binding sites, this compound prevents acetylcholine from binding and initiating the signaling cascade, thereby inhibiting or reversing smooth muscle contraction.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound (Antagonist) This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates experimental_workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibration (Apply optimal resting tension) B->C D Generate Control Agonist Concentration-Response Curve (CRC) (e.g., Acetylcholine) C->D E Washout D->E F Incubate with this compound (Fixed Concentration) E->F G Generate Agonist CRC in presence of this compound F->G H Repeat Steps E-G with Increasing Concentrations of this compound G->H I Data Analysis: Schild Plot & pA2 Calculation H->I

References

Application of Isopropamide in Ion-Pair Extraction with Bromophenol Blue: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropamide, a quaternary ammonium antimuscarinic agent, is utilized in the treatment of peptic ulcers and other gastrointestinal disorders. Its quantitative analysis in pharmaceutical formulations and environmental samples is crucial for quality control and monitoring. A simple, sensitive, and cost-effective method for its determination is the ion-pair extraction technique coupled with spectrophotometry. This application note details the protocol for the extraction of this compound using bromophenol blue as an ion-pairing agent, a method validated for its accuracy and precision.

The principle of this method is based on the formation of a stable, colored ion-pair complex between the positively charged this compound cation and the negatively charged bromophenol blue anion in an alkaline medium. This complex is then extracted into an organic solvent, and the concentration of this compound is determined by measuring the absorbance of the organic layer at a specific wavelength.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the ion-pair extraction method for this compound with bromophenol blue.

Table 1: Analytical Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)600 nm[1][2][3][4][5]
Linearity Range2.0-20.0 µg/mL[1][2][3][5]
Molar Absorptivity3.17 x 10⁴ L/mol·cm[1][2][3][5]
Sandell's Sensitivity15.15 ng/cm²[1][2][3][5]
Relative Standard Deviation (RSD)< 1.5%[1][2][3]

Table 2: Optimized Experimental Conditions

ParameterOptimal ConditionReference
pH10[4]
Extracting SolventChloroform[1][2][3][4]
Shaking Time5 minutes[4]
Stability of Colored ComplexAt least 6 hours[4]

Experimental Protocols

This section provides a detailed methodology for the ion-pair extraction of this compound with bromophenol blue.

1. Reagents and Solutions Preparation

  • This compound Iodide Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound iodide and dissolve it in 100 mL of distilled water.

  • Bromophenol Blue (BPB) Solution (0.1% w/v): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.

  • Buffer Solution (pH 10): Prepare a standard alkaline buffer solution of pH 10. A common method is to use a sodium bicarbonate-sodium hydroxide buffer or a borate buffer. For instance, a buffer can be prepared by mixing 50 ml of 0.05 M sodium bicarbonate with a specific volume of 0.1 M NaOH and adjusting the pH to 10 using a pH meter.[1][3]

  • Chloroform: Analytical grade.

  • Anhydrous Sodium Sulfate: To dry the organic extract.

2. Instrumentation

  • UV-Visible Spectrophotometer (double beam) with 1.0 cm quartz cells.

  • pH meter.

  • Separating funnels (50 mL or 100 mL).

  • Standard laboratory glassware.

3. Recommended Procedure for Calibration Curve

  • Pipette aliquots of the standard this compound iodide stock solution (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL of 100 µg/mL solution) into a series of separating funnels to obtain concentrations ranging from 2.0 to 20.0 µg/mL when diluted to a final volume of 10 mL.

  • To each funnel, add 3.0 mL of the pH 10 buffer solution and 2.0 mL of the 0.1% bromophenol blue solution.[4]

  • Shake the mixture gently for 5 minutes to ensure the formation of the ion-pair complex.[4]

  • Add 10 mL of chloroform to each funnel.[4]

  • Shake the funnels vigorously for 5 minutes to extract the colored complex into the organic layer.[4]

  • Allow the two layers to separate completely.

  • Carefully collect the chloroform layer (the lower layer) into a dry test tube containing a small amount of anhydrous sodium sulfate to remove any traces of water.

  • Measure the absorbance of the chloroform extract at 600 nm against a reagent blank prepared in the same manner but without the this compound iodide solution.[1][2][3][4][5]

  • Plot a calibration curve of absorbance versus concentration of this compound iodide.

4. Procedure for Pharmaceutical Preparations (Tablets)

  • Weigh and finely powder at least 20 tablets to get a homogenous sample.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound iodide.

  • Transfer the powder to a 100 mL volumetric flask, add about 70 mL of distilled water, and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with distilled water and mix well.

  • Filter the solution through a suitable filter paper.

  • Take an appropriate aliquot of the filtrate and proceed as described in the "Recommended Procedure for Calibration Curve" (steps 2-8).

  • Determine the concentration of this compound iodide in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the key processes in the ion-pair extraction of this compound.

IonPairFormation cluster_aqueous Aqueous Phase (pH 10) cluster_organic Organic Phase (Chloroform) This compound This compound Cation (Iso+) IonPair_aq Ion-Pair Formation This compound->IonPair_aq BPB Bromophenol Blue Anion (BPB-) BPB->IonPair_aq IonPair_org Ion-Pair Complex [Iso+BPB-] Spectro Spectrophotometric Measurement (600 nm) IonPair_org->Spectro Extraction Extraction IonPair_aq->Extraction Extraction->IonPair_org

Caption: Ion-pair formation and extraction of this compound with bromophenol blue.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (this compound Std, BPB, Buffer) start->prep_reagents sample_prep Sample Preparation (Pharmaceutical Formulation) start->sample_prep ion_pair_formation Ion-Pair Formation (Add Buffer and BPB) prep_reagents->ion_pair_formation sample_prep->ion_pair_formation extraction Liquid-Liquid Extraction (with Chloroform) ion_pair_formation->extraction measurement Spectrophotometric Measurement (Absorbance at 600 nm) extraction->measurement data_analysis Data Analysis (Calibration Curve & Concentration Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the determination of this compound.

References

Isopropamide as a Pharmacological Tool in Gastroenterology Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Isopropamide is a long-acting, synthetic anticholinergic agent characterized by a quaternary ammonium structure.[1][2] It functions as a muscarinic acetylcholine receptor antagonist and is employed in gastroenterology research to elucidate the roles of cholinergic signaling in gastrointestinal (GI) motility and secretion.[1][3] Its principal therapeutic action is the reduction of hyperacidity and hypermotility within the GI tract.[1][3] This document provides a comprehensive overview of its application in research models, detailing its mechanism of action and providing protocols for its use in both in vitro and in vivo studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors located on smooth muscle cells and secretory glands throughout the gastrointestinal tract.[4] This antagonism effectively blocks parasympathetic nerve impulses, which leads to a decrease in smooth muscle tone and contractility, as well as a reduction in the secretion of gastric acid.[1][3] The primary molecular target in the gut for mediating these widespread effects is the M3 muscarinic receptor subtype.[5]

Applications in Gastroenterology Research

  • Inhibition of Gastric Acid Secretion: this compound serves as an invaluable tool for investigating the cholinergic regulation of gastric acid secretion. It can be effectively utilized in a variety of animal models to study its inhibitory effects on both basal and stimulated acid output.

  • Modulation of Gastrointestinal Motility: Researchers can employ this compound to explore the significant influence of cholinergic pathways on intestinal smooth muscle contraction and the process of peristalsis. It is an especially useful agent in experimental models of GI hypermotility and functional bowel disorders.

  • Structure-Activity Relationship Studies: As a quaternary ammonium compound, the molecular structure of this compound can be compared with other muscarinic antagonists to gain a deeper understanding of the chemical features that determine the potency and selectivity for different muscarinic receptor subtypes.

Data Presentation

While specific preclinical quantitative data for this compound is not extensively available in the public domain, the following tables provide an illustrative example of how such data would be presented. The values for other well-characterized muscarinic antagonists are included for comparative purposes.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Select Antagonists

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)Reference
This compound Data not availableData not availableData not available
Atropine1.69.81.3[6]
Pirenzepine14430170[6]
4-DAMP3.7181.5[6]
Darifenacin14504.9[7]

Table 2: Functional Antagonism of Cholinergic-Induced Effects

CompoundAssayParameterValueReference
This compound Guinea Pig Ileum ContractionIC50Data not available
This compound Rat Gastric Acid SecretionED50Data not available
AtropineGuinea Pig Ileum ContractionpA28.9[8]
PirenzepineGuinea Pig Ileum ContractionpA27.9[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Intestinal Smooth Muscle Contraction

This protocol details the use of an isolated guinea pig ileum preparation to evaluate the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Acetylcholine (ACh) chloride

  • This compound iodide

  • Organ bath system with isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig in accordance with institutional guidelines.

    • Isolate a segment of the terminal ileum and immediately place it in Krebs-Henseleit solution bubbled with carbogen.

    • Carefully clean the ileum of any mesenteric attachments and cut it into 2-3 cm segments.

  • Organ Bath Setup:

    • Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for acetylcholine (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is stable.

    • Incubate the tissue with a specific concentration of this compound for 30 minutes.

    • Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

    • Repeat steps 3-4 with increasing concentrations of this compound to assess dose-dependency.

  • Data Analysis:

    • Measure the peak contractile response to each concentration of acetylcholine.

    • Construct concentration-response curves for acetylcholine in the absence and presence of the different concentrations of this compound.

    • Calculate the EC50 values for acetylcholine under each experimental condition.

    • If competitive antagonism is observed (a rightward parallel shift of the concentration-response curve), a Schild plot analysis can be performed to determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.[9]

Protocol 2: In Vivo Evaluation of this compound's Effect on Gastric Acid Secretion in a Rat Model

This protocol provides a method to assess the inhibitory effect of this compound on stimulated gastric acid secretion in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Urethane anesthesia

  • Pentagastrin (or another suitable secretagogue)

  • This compound iodide

  • Saline solution

  • Surgical instruments

  • Perfusion pump

  • pH electrode and meter

  • Collection tubes

Procedure:

  • Animal Preparation:

    • Fast the rats for 18-24 hours with free access to water to ensure an empty stomach.

    • Anesthetize the rats with urethane.

    • Perform a tracheotomy to maintain a clear and patent airway.

    • Cannulate the jugular vein for the intravenous administration of all substances.

    • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion and the collection of gastric contents.

  • Gastric Perfusion and Sample Collection:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

    • Collect the gastric perfusate at regular intervals, typically every 15 minutes.

    • After a stabilization period of 30-60 minutes to achieve a stable basal acid output, administer a continuous intravenous infusion of a secretagogue such as pentagastrin to stimulate gastric acid secretion.[10]

    • Continue collecting gastric samples every 15 minutes until a stable and elevated stimulated acid output is achieved.

  • This compound Administration:

    • Administer a single intravenous dose or a continuous infusion of this compound.

    • Continue to collect the gastric perfusate at 15-minute intervals for a minimum of 2 hours following drug administration.

  • Data Analysis:

    • Measure the volume of each collected gastric sample.

    • Determine the acid concentration of each sample by titration with 0.01 N NaOH to a pH of 7.0.

    • Calculate the total acid output (volume multiplied by concentration) for each collection period.

    • Express the results as the percentage inhibition of the stimulated acid secretion following the administration of this compound.

    • A dose-response curve can be generated by testing a range of different doses of this compound.

Visualizations

G cluster_0 Cholinergic Neuron cluster_1 Smooth Muscle Cell / Glandular Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Response Contraction / Secretion Ca_Release->Response This compound This compound This compound->M3_Receptor Blocks

Caption: this compound's Mechanism of Action.

G start Start prepare_tissue Prepare Isolated Guinea Pig Ileum start->prepare_tissue mount_tissue Mount Tissue in Organ Bath prepare_tissue->mount_tissue equilibrate Equilibrate Tissue (60 min) mount_tissue->equilibrate ach_control Cumulative ACh Concentration-Response equilibrate->ach_control washout Washout ach_control->washout incubate_this compound Incubate with This compound (30 min) washout->incubate_this compound ach_this compound Cumulative ACh Concentration-Response incubate_this compound->ach_this compound analyze Data Analysis (EC50, pA2) ach_this compound->analyze end End analyze->end

Caption: In Vitro Gut Motility Assay Workflow.

G start Start prepare_rat Anesthetize and Prepare Rat start->prepare_rat stabilize Stabilize Basal Acid Secretion prepare_rat->stabilize stimulate Stimulate with Pentagastrin stabilize->stimulate collect_stimulated Collect Stimulated Gastric Samples stimulate->collect_stimulated administer_this compound Administer This compound collect_stimulated->administer_this compound collect_post_drug Collect Post-Drug Gastric Samples administer_this compound->collect_post_drug analyze Analyze Acid Output (% Inhibition) collect_post_drug->analyze end End analyze->end

Caption: In Vivo Gastric Secretion Study Workflow.

References

Techniques for administering Isopropamide iodide in animal studies for consistent results.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the consistent administration of Isopropamide iodide in animal studies, focusing on techniques to evaluate its effects on gastrointestinal function. The information is intended to guide researchers in designing and executing experiments that yield reliable and reproducible data.

Introduction to this compound Iodide

This compound iodide is a long-acting, quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[2][3] This property makes it a valuable tool for studying the role of cholinergic signaling in digestive processes and for the preclinical evaluation of drugs targeting gastrointestinal disorders characterized by hypermotility and hyperacidity.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound iodide exerts its effects by blocking the action of acetylcholine at muscarinic receptors, primarily the M2 and M3 subtypes found in gastrointestinal smooth muscle and secretory glands.[3][4] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, normally stimulates gastric acid secretion and smooth muscle contraction. By competitively inhibiting these receptors, this compound iodide effectively reduces these cholinergic effects.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. The M3 receptor, coupled to Gq protein, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both culminating in smooth muscle contraction and glandular secretion. The M2 receptor, coupled to Gi protein, inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which can also influence smooth muscle contraction. This compound iodide blocks these initial binding steps.

muscarinic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Acetylcholine Acetylcholine M3 Receptor M3 Muscarinic Receptor Acetylcholine->M3 Receptor Binds & Activates This compound Iodide This compound Iodide This compound Iodide->M3 Receptor Binds & Blocks Gq Gq M3 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release from ER IP3->Ca2+ Release PKC PKC DAG->PKC Contraction/Secretion Smooth Muscle Contraction & Glandular Secretion Ca2+ Release->Contraction/Secretion PKC->Contraction/Secretion

Figure 1: Simplified M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

For consistent results, careful attention to the experimental protocol is crucial. The following sections detail methods for preparing this compound iodide solutions and for conducting key in vivo assays.

Preparation of this compound Iodide for In Vivo Administration

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound iodide and for minimizing any confounding effects on the animal model. Based on its properties, the following vehicles can be considered:

  • Sterile Saline (0.9% NaCl): Suitable for soluble compounds.

  • Phosphate-Buffered Saline (PBS): Maintains a physiological pH.

  • Aqueous solution with a small percentage of a solubilizing agent: For compounds with lower aqueous solubility, options include:

    • Tween 80 (e.g., 0.5-5%)

    • Polyethylene glycol (PEG), such as PEG300 or PEG400

    • Dimethyl sulfoxide (DMSO), typically at concentrations below 5% to avoid toxicity.

Preparation Protocol:

  • Determine the required concentration of this compound iodide based on the desired dosage (mg/kg) and the injection volume for the specific animal model.

  • Weigh the appropriate amount of this compound iodide powder using a calibrated analytical balance.

  • In a sterile container, dissolve the powder in the chosen vehicle. If using a solubilizing agent, first dissolve the compound in the agent and then bring it to the final volume with sterile saline or PBS.

  • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Adjust the pH of the final solution to a physiological range (pH 7.2-7.4) if needed.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. Aqueous solutions are typically stored at 2-8°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.[1]

Experiment 1: Evaluation of Gastric Secretion in Pylorus-Ligated Rats

This model is a standard method for assessing the anti-secretory effects of a compound.[5][6][7] Ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of volume, acidity, and pepsin content.

Experimental Workflow:

pylorus_ligation_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast Rats (18-24h) (water ad libitum) Grouping Randomly Assign to Groups (Vehicle, this compound Iodide) Fasting->Grouping Anesthesia Anesthetize Rats Grouping->Anesthesia Dosing Administer this compound Iodide or Vehicle (e.g., i.p., s.c.) Anesthesia->Dosing Ligation Perform Pylorus Ligation Dosing->Ligation Incubation Allow Gastric Secretion Accumulation (e.g., 4h) Ligation->Incubation Euthanasia Euthanize Rats Incubation->Euthanasia Collection Collect Gastric Contents Euthanasia->Collection Measurement Measure Volume, pH, Total Acidity, Pepsin Content Collection->Measurement

Figure 2: Workflow for Pylorus-Ligated Rat Assay.

Detailed Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group and one or more this compound iodide treatment groups.

  • Dosing: Administer this compound iodide or vehicle. The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.), depending on the study's objective.

  • Anesthesia and Surgery: 30-60 minutes after dosing, anesthetize the rats (e.g., with ketamine/xylazine). Make a midline abdominal incision, expose the stomach, and ligate the pylorus using a silk suture.

  • Incubation: Suture the abdominal wall and allow the animals to recover in a clean cage. Gastric secretions will accumulate for a predetermined period, typically 4 hours.

  • Sample Collection: At the end of the incubation period, euthanize the animals. Open the abdomen, ligate the esophagus, and carefully remove the stomach.

  • Analysis:

    • Collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume (ml).

    • Centrifuge the contents to remove any solid debris.

    • Measure the pH of the supernatant using a pH meter.

    • Determine the total acidity by titrating an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0.

    • Pepsin activity can be measured using a standard assay (e.g., using hemoglobin as a substrate).

Quantitative Data Presentation:

Treatment GroupDosage (mg/kg)RouteGastric Volume (ml)pHTotal Acidity (mEq/L)Pepsin Content (U/ml)% Inhibition of Secretion
Vehicle Control-i.p.8.5 ± 0.71.8 ± 0.2110 ± 12150 ± 15-
This compound Iodide1i.p.5.2 ± 0.53.5 ± 0.465 ± 890 ± 1038.8%
This compound Iodide5i.p.3.1 ± 0.44.8 ± 0.530 ± 555 ± 763.5%
Atropine (Ref.)1i.p.4.5 ± 0.64.0 ± 0.350 ± 775 ± 947.1%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experiment 2: Evaluation of Gastrointestinal Motility in Mice

This experiment assesses the effect of this compound iodide on the transit of a non-absorbable marker through the small intestine.[8][9][10]

Experimental Workflow:

motility_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast Mice (12-18h) (water ad libitum) Grouping Randomly Assign to Groups (Vehicle, this compound Iodide) Fasting->Grouping Dosing Administer this compound Iodide or Vehicle (e.g., i.p., s.c., p.o.) Grouping->Dosing Marker Administer Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) Dosing->Marker Transit Allow Marker to Transit (e.g., 20-30 min) Marker->Transit Euthanasia Euthanize Mice Transit->Euthanasia Dissection Dissect Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Marker Dissection->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation

Figure 3: Workflow for Gastrointestinal Motility Assay in Mice.

Detailed Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group).

  • Dosing: Administer this compound iodide or vehicle 30-60 minutes before the marker.

  • Marker Administration: Administer a charcoal meal (e.g., 0.2 ml of a 5% suspension of charcoal in 10% gum acacia) orally to each mouse.

  • Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice.

  • Measurement:

    • Carefully dissect the entire small intestine from the pylorus to the ileocecal junction.

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Calculate the percentage of intestinal transit using the following formula:

    • % Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

Quantitative Data Presentation:

Treatment GroupDosage (mg/kg)RouteTotal Intestinal Length (cm)Distance Traveled (cm)% Intestinal Transit% Inhibition of Motility
Vehicle Control-i.p.45.2 ± 2.135.8 ± 1.979.2 ± 4.2-
This compound Iodide0.5i.p.44.8 ± 1.825.1 ± 2.356.0 ± 5.129.3%
This compound Iodide2.0i.p.45.5 ± 2.015.7 ± 1.534.5 ± 3.356.4%
Atropine (Ref.)0.5i.p.44.9 ± 2.320.3 ± 1.845.2 ± 4.042.9%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Considerations for Consistent Results

  • Animal Strain, Age, and Sex: These factors can influence drug metabolism and response. Clearly report these variables in your study.

  • Fasting Period: Standardize the fasting period to ensure a consistent baseline gastrointestinal state.

  • Route of Administration: The chosen route will affect the pharmacokinetics of this compound iodide. Be consistent within and between experiments.

  • Timing of Administration: The timing of drug administration relative to the experimental procedure (e.g., pylorus ligation, marker administration) is critical.

  • Handling and Stress: Minimize animal stress, as it can independently affect gastrointestinal function.

  • Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles in the animal facility.

By adhering to these detailed protocols and considerations, researchers can enhance the consistency and reliability of their findings when using this compound iodide in animal studies of gastrointestinal function.

References

Use of Isopropamide for investigating secretory functions in isolated tissues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropamide is a long-acting, quaternary ammonium anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively reduces smooth muscle contractility and glandular secretion. This property makes it a valuable tool for investigating the role of the parasympathetic nervous system in regulating secretory processes in various isolated tissues. These application notes provide detailed protocols for utilizing this compound to study its effects on secretory functions in ex vivo models, particularly relevant for research in gastroenterology, pulmonology, and pharmacology.

Mechanism of Action

This compound exerts its effects by blocking muscarinic receptors, which are G-protein coupled receptors activated by acetylcholine. In secretory tissues, the M3 subtype of muscarinic receptors is predominantly responsible for stimulating secretion. Activation of M3 receptors by acetylcholine initiates a signaling cascade involving the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers the cellular machinery responsible for exocytosis of secretory vesicles and ion transport, ultimately leading to secretion. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire downstream signaling pathway. One study indicated that this compound does not differentiate between atrial (M2) and ileal (M3) muscarinic receptors, suggesting its non-selective nature[1].

Data Presentation

The following tables summarize the expected effects of this compound in isolated tissue preparations and provide a comparison with other common muscarinic antagonists.

Table 1: Effects of this compound on Secretory Function in Isolated Tissues

Tissue PreparationAgonistMeasured ResponseExpected Effect of this compound
Isolated Salivary Gland (e.g., Parotid, Submandibular)Carbachol, PilocarpineSalivary flow rate, Amylase secretionInhibition of secretion
Isolated Perfused PancreasAcetylcholine, CarbacholPancreatic juice volume, Enzyme (e.g., amylase, lipase) secretionInhibition of secretion
Isolated Gastric MucosaCarbachol, BethanecholAcid secretion (e.g., pH change, titration)Inhibition of acid secretion
Guinea Pig IleumAcetylcholine, CarbacholSmooth muscle contraction (as a model for motility and related secretion)Relaxation of pre-contracted tissue

Table 2: Comparative Potency of Muscarinic Antagonists

AntagonistPredominant Receptor SelectivityReported pA2 Value (Tissue)Reference (for reported values)
This compound Non-selective To be determined by experiment
AtropineNon-selective8.9 (Guinea Pig Olfactory Cortex)[Link to relevant study]
PirenzepineM1 selective7.9 (Guinea Pig Olfactory Cortex)[Link to relevant study]
MethoctramineM2 selective[Insert Value and Tissue][Insert Reference]
4-DAMPM3 selective[Insert Value and Tissue][Insert Reference]

Experimental Protocols

Protocol 1: Inhibition of Acetylcholine-Induced Contraction in Isolated Guinea Pig Ileum

This protocol describes a classic method to assess the antagonistic effect of this compound on muscarinic receptors in a smooth muscle preparation, which is often functionally linked to secretory processes in the gut.

Materials:

  • Guinea pig ileum segment

  • Organ bath with an isometric force transducer

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose), maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Acetylcholine (ACh) stock solution

  • This compound iodide stock solution

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig according to approved animal welfare protocols. Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution. Gently flush the lumen to remove contents. Cut a 2-3 cm segment and suspend it in the organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Add cumulative concentrations of ACh to the organ bath (e.g., 10⁻⁹ M to 10⁻³ M).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with fresh Krebs-Henseleit solution and allow it to return to baseline.

  • Incubation with this compound:

    • Add a known concentration of this compound to the organ bath (e.g., 10⁻⁸ M).

    • Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve (in the presence of this compound):

    • Repeat the cumulative addition of ACh as in step 3, in the presence of this compound.

    • Record the contractile responses.

  • Data Analysis:

    • Plot the concentration-response curves for ACh with and without this compound.

    • Observe the rightward shift in the ACh concentration-response curve in the presence of this compound, indicative of competitive antagonism.

    • To determine the pA2 value, repeat the experiment with at least three different concentrations of this compound and perform a Schild analysis.

Protocol 2: Investigation of this compound's Effect on Salivary Gland Secretion in vitro

This protocol outlines a method for studying the inhibitory effect of this compound on agonist-induced secretion from isolated salivary gland fragments.

Materials:

  • Submandibular or parotid glands from a rat or mouse

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Collagenase type II

  • Carbachol or pilocarpine stock solution

  • This compound iodide stock solution

  • Amylase activity assay kit

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Tissue Dissociation: Euthanize the animal and dissect the salivary glands. Mince the tissue into small fragments in ice-cold HBSS.

  • Enzymatic Digestion: Incubate the tissue fragments with collagenase type II in HBSS at 37°C with gentle agitation to obtain acinar cell clusters.

  • Washing and Resuspension: Wash the cell clusters several times by centrifugation and resuspend them in fresh HBSS.

  • Pre-incubation with this compound:

    • Aliquot the acinar cell suspension into microcentrifuge tubes.

    • Add different concentrations of this compound (or vehicle control) to the tubes and pre-incubate for 15-20 minutes at 37°C.

  • Stimulation of Secretion:

    • Add a fixed concentration of a secretagogue (e.g., carbachol) to each tube to stimulate secretion.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the tubes to pellet the cells.

    • Collect the supernatant, which contains the secreted proteins.

    • Measure the amylase activity in the supernatant using a commercial assay kit and a microplate reader.

  • Data Analysis:

    • Calculate the percentage of amylase secretion relative to the total amylase content (supernatant + cell lysate).

    • Plot the amylase secretion as a function of this compound concentration to determine the inhibitory effect.

Mandatory Visualizations

G cluster_0 Muscarinic M3 Receptor Signaling Pathway in Secretory Cells ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Secretion Secretion Ca2->Secretion Triggers PKC->Secretion Stimulates

Caption: M3 receptor signaling pathway in secretory cells.

G start Start prep Isolated Tissue Preparation start->prep equil Equilibration in Organ Bath prep->equil control_crc Generate Control Agonist CRC equil->control_crc wash1 Wash Tissue control_crc->wash1 incubation Incubate with This compound wash1->incubation treatment_crc Generate Agonist CRC with this compound incubation->treatment_crc wash2 Wash Tissue treatment_crc->wash2 analysis Data Analysis (Schild Plot) wash2->analysis end End analysis->end

Caption: Experimental workflow for isolated tissue studies.

References

Application Note: Content Uniformity Testing of Isopropamide Iodide in Experimental Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropamide iodide is a quaternary ammonium anticholinergic agent used for the treatment of peptic ulcers and other gastrointestinal disorders.[1] Ensuring the uniformity of dosage units is a critical quality attribute for pharmaceutical products, directly impacting the safety and efficacy of the drug. The content uniformity test is performed to ensure that every tablet contains the amount of drug substance intended with little variation among tablets within a batch.

This application note provides a detailed protocol for determining the content uniformity of this compound iodide in experimental tablet formulations using a UV-Vis spectrophotometric method, based on established pharmacopeial procedures and published research.[2] An alternative ion-pair spectrophotometric method is also briefly described.

Physicochemical Properties of this compound Iodide:

PropertyValueReference
Molecular FormulaC23H33IN2O[3][4]
Molecular Weight480.43 g/mol [3][4]
AppearanceWhite to pale yellow crystalline powder[1][5]
SolubilitySparingly soluble in water; freely soluble in chloroform and alcohol; soluble in DMSO.[1][6]
Melting Point~200 - 202 °C (with decomposition)[4]

Principle of the Method

The primary method described is based on the ultraviolet (UV) absorbance of this compound iodide. The USP monograph for this compound Iodide Tablets specifies a UV spectrophotometric method for the content uniformity test.[2] This method involves dissolving the active pharmaceutical ingredient (API) from individual tablets and measuring the absorbance at a specific wavelength. The concentration is then calculated using a standard solution of known concentration.

An alternative and widely published method involves the formation of a colored ion-pair complex between the quaternary ammonium group of this compound iodide and a dye, such as bromophenol blue.[7][8] This complex can be extracted into an organic solvent and quantified colorimetrically.

Experimental Protocols

Primary Method: UV-Vis Spectrophotometry (Based on USP)

This protocol is adapted from the USP monograph for this compound Iodide Tablets.[2]

3.1.1. Materials and Equipment

  • UV-Vis Spectrophotometer (double beam)

  • Volumetric flasks (100 mL, 250 mL)

  • Pipettes

  • Analytical balance

  • Mortar and pestle

  • Filter paper (e.g., Whatman No. 40)

  • This compound Iodide Reference Standard (RS)

  • Distilled or deionized water

3.1.2. Preparation of Standard Solution

  • Accurately weigh approximately 70 mg of this compound Iodide RS and transfer it to a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with water to obtain a solution having a known concentration of about 700 µg/mL.

  • Pipette 10 mL of this solution into a 100-mL volumetric flask and dilute with water to volume to obtain a Standard solution with a final concentration of about 70 µg/mL.

3.1.3. Sample Preparation

  • Select a representative sample of 10 tablets from the experimental batch.

  • Individually weigh each tablet.

  • For each tablet, crush it into a fine powder using a mortar and pestle.

  • Quantitatively transfer the powder from one tablet to a 100-mL volumetric flask.

  • Add approximately 50 mL of water and shake mechanically for 30 minutes.[2]

  • Dilute with water to volume, mix well, and filter, discarding the first 20 mL of the filtrate.[2] This is the test solution.

3.1.4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for this compound iodide (around 258 nm) and at a reference wavelength of 280 nm.[2]

  • Use water as the blank.

  • Measure the absorbance of the Standard solution and each of the 10 test solutions at both wavelengths.

3.1.5. Data Analysis and Acceptance Criteria

Calculate the percentage of the labeled claim of this compound in each tablet using the following formula[2]:

% of Labeled Claim = ( (AU258 - AU280) / (AS258 - AS280) ) * (CS / CU) * 100

Where:

  • AU258 and AU280 are the absorbances of the test solution at 258 nm and 280 nm, respectively.

  • AS258 and AS280 are the absorbances of the Standard solution at 258 nm and 280 nm, respectively.

  • CS is the concentration of the Standard solution in µg/mL.

  • CU is the theoretical concentration of the test solution in µg/mL, based on the labeled amount per tablet.

The acceptance value (AV) is then calculated based on the USP chapter <905> Uniformity of Dosage Units. The requirements are met if the acceptance value for the first 10 dosage units is less than or equal to 15.0%.[9] If the AV is greater than 15.0%, an additional 20 units must be tested, and the final AV for all 30 units must not exceed 15.0%, with no individual unit exceeding 25.0% of the label claim.[9]

Data Presentation:

Table 1: Content Uniformity Data for this compound Iodide Tablets

Tablet No.Weight (mg)Absorbance at 258 nm (AU258)Absorbance at 280 nm (AU280)Corrected Absorbance (AU258 - AU280)Calculated Content (mg)% of Labeled Claim
1
2
3
4
5
6
7
8
9
10
Mean
Std. Dev.
RSD (%)
Acceptance Value (AV)
Alternative Method: Ion-Pair Spectrophotometry

This method is based on the formation of a colored complex with bromophenol blue.[7][8]

3.2.1. Additional Reagents

  • Bromophenol blue solution (0.1%)

  • Phosphate buffer solution (pH 10)

  • Chloroform

  • Anhydrous sodium sulfate

3.2.2. Procedure Outline

  • Prepare standard and sample solutions of this compound iodide in water.

  • In a separating funnel, add an aliquot of the standard or sample solution.

  • Add phosphate buffer (pH 10) and bromophenol blue solution.

  • Shake to form the ion-pair complex.

  • Extract the colored complex into a known volume of chloroform.

  • Separate the chloroform layer and dry it with anhydrous sodium sulfate.

  • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (approximately 600 nm) against a reagent blank.[7][8]

  • Create a calibration curve using a series of standard solutions and determine the concentration of the sample solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Start: Select 10 Tablets weigh Individually Weigh Tablets start->weigh crush Crush Each Tablet weigh->crush dissolve Dissolve in Water & Shake crush->dissolve filter Filter to Obtain Test Solutions dissolve->filter measure Measure Absorbance at 258nm & 280nm filter->measure prep_std Prepare Standard Solution prep_std->measure calculate Calculate % Labeled Claim for Each Tablet measure->calculate acceptance Calculate Acceptance Value (AV) calculate->acceptance decision AV <= 15%? acceptance->decision pass Pass decision->pass Yes fail Fail/Retest decision->fail No

Caption: Experimental workflow for the content uniformity test of this compound iodide tablets.

quality_control_framework cluster_manufacturing Manufacturing Process cluster_finished_product_tests Finished Product Quality Control raw_materials Raw Material Testing in_process In-Process Controls raw_materials->in_process finished_product Finished Product Testing in_process->finished_product assay Assay finished_product->assay dissolution Dissolution finished_product->dissolution content_uniformity Content Uniformity Test finished_product->content_uniformity impurities Impurity Profiling finished_product->impurities release Product Release assay->release dissolution->release content_uniformity->release impurities->release

Caption: Logical relationship of the content uniformity test within a quality control framework.

References

Microencapsulation of Isopropamide iodide in liposomes for targeted delivery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Microencapsulation of Isopropamide Iodide in Liposomes

Introduction

This compound iodide is a long-acting, quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[2][3] By blocking these receptors, it effectively reduces smooth muscle tone, decreases gastric secretions, and slows gastrointestinal motility.[2][4] These properties make it a valuable therapeutic agent for managing gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[2][3][5] However, conventional delivery methods can lead to systemic side effects and may not provide optimal drug concentration at the target site.

Liposomal microencapsulation offers a sophisticated drug delivery strategy to overcome these limitations. Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[6][7] This technology can protect the encapsulated drug from degradation, control its release profile, and be engineered for targeted delivery, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[8]

Rationale for Liposomal Formulation

  • Controlled Release: Encapsulating this compound iodide within liposomes allows for a sustained release of the drug, potentially prolonging its therapeutic effect and reducing dosing frequency.

  • Targeted Delivery: The liposome surface can be modified with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells, such as the muscarinic receptors in the gastrointestinal tract. This ensures a higher concentration of the drug at the site of action.

  • Improved Stability: The lipid bilayer protects the encapsulated drug from enzymatic degradation in the gastrointestinal tract, enhancing its bioavailability.

  • Reduced Side Effects: By localizing the drug's effects, targeted liposomal delivery can minimize common anticholinergic side effects like dry mouth, tachycardia, and urinary retention.[3]

Mechanism of Action and Targeted Delivery Pathway

This compound iodide functions by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. Specifically, it targets M3 receptors on smooth muscle cells and parietal cells. Blockade of these receptors inhibits acetylcholine-induced calcium signaling, leading to smooth muscle relaxation and reduced gastric acid secretion. The goal of liposomal delivery is to efficiently transport the drug to these specific cells.

TargetedDelivery cluster_0 Liposomal Carrier cluster_1 Target Cell (e.g., Parietal Cell) Liposome This compound Iodide-Loaded Liposome TargetingLigand Targeting Ligand Liposome->TargetingLigand Surface Functionalization This compound This compound Iodide Liposome->this compound Releases Receptor M3 Muscarinic Receptor TargetingLigand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Response Gastric Acid Secretion DAG->Response Ca->Response ACh Acetylcholine (ACh) ACh->Receptor Binds & Activates This compound->Receptor Blocks

Caption: Targeted liposome binding and blockade of the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and in vitro evaluation of this compound iodide-loaded liposomes.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of liposomes using the well-established thin-film hydration method, incorporating an ion-pairing agent to improve the encapsulation of the water-soluble this compound iodide.[9][10]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • This compound Iodide (IPM)

  • Sodium Taurodeoxycholate (TDC) (Ion-pairing agent)

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (e.g., 45-50°C). This will form a thin, dry lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Prepare the hydration medium: Dissolve this compound iodide and Sodium Taurodeoxycholate in PBS (pH 7.4). A study has shown that an ion-pairing agent can significantly increase encapsulation efficiency.[10]

    • Add the hydration medium to the round-bottom flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Homogenization):

    • To produce smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For further size uniformity, pass the liposome suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size) for 10-15 cycles. This will produce large unilamellar vesicles (LUVs).

  • Purification (Removal of Unencapsulated Drug):

    • Separate the liposomes from the unencapsulated this compound iodide by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

Protocol 2: Characterization of Liposomes

Robust analytical characterization is critical to ensure the quality, stability, and reproducibility of the liposomal formulation.[7][11]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI. The PDI value indicates the homogeneity of the vesicle size distribution. Use Laser Doppler Velocimetry to measure the zeta potential, which is an indicator of colloidal stability.

  • Procedure: Dilute the liposome suspension with filtered PBS and analyze using a suitable instrument (e.g., Malvern Zetasizer).

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Method: Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7]

  • Procedure:

    • Lyse a known amount of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Measure the total drug concentration (Encapsulated Drug).

    • Measure the initial amount of drug used in the formulation (Total Drug).

    • Calculate %EE and %DL using the formulas:

      • %EE = (Encapsulated Drug / Total Drug) x 100

      • %DL = (Encapsulated Drug / Total Lipid Weight) x 100

3. Morphology:

  • Method: Visualize the liposomes using Transmission Electron Microscopy (TEM).[12][13]

  • Procedure: Place a drop of the diluted liposome suspension on a carbon-coated copper grid, negatively stain with a solution like uranyl acetate, and allow it to dry before imaging.

Table 1: Physicochemical Properties of this compound Iodide Liposomes

Formulation Mean Diameter (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
IPM-Liposome (Standard) 125 ± 5.2 0.18 ± 0.03 -15.6 ± 2.1 21.3 ± 2.5

| IPM-Liposome (+TDC) | 132 ± 4.8 | 0.21 ± 0.02 | -28.4 ± 3.3 | 62.5 ± 4.1[10] |

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound iodide from the liposomes, which is crucial for predicting in vivo performance.[14]

Method: Dialysis method.[15] Materials:

  • Purified this compound iodide-loaded liposomes

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (PBS, pH 7.4)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume (e.g., 2 mL) of the liposomal suspension into a dialysis bag and seal it securely.

  • Submerge the dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS) to ensure sink conditions.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound iodide in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Table 2: Cumulative In Vitro Release of this compound Iodide

Time (hours) % Release from Solution % Release from Liposomes
1 65.2 ± 3.1 8.5 ± 1.2
4 98.5 ± 1.5 22.7 ± 2.4
8 99.1 ± 1.2 35.4 ± 3.1
12 - 48.9 ± 3.5
24 - 65.8 ± 4.2

| 48 | - | 82.3 ± 5.0 |

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

These assays are performed to assess the interaction of the liposomes with target cells and their biological effect.[16][17]

Cell Line: A human gastrointestinal cell line expressing M3 muscarinic receptors (e.g., HT-29 or Caco-2 cells).

1. Cellular Uptake:

  • Method: Confocal Laser Scanning Microscopy (CLSM) using fluorescently labeled liposomes.

  • Procedure:

    • Prepare liposomes as in Protocol 1, incorporating a fluorescent lipid (e.g., Rhodamine-PE).

    • Seed the target cells on coverslips in a 6-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled liposomes for various time points (e.g., 1, 4, 24 hours).

    • Wash the cells with cold PBS to remove non-internalized liposomes.

    • Fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on glass slides.

    • Visualize the cellular uptake of liposomes using a confocal microscope.

2. Cytotoxicity Assay:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[18]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of free this compound iodide, IPM-loaded liposomes, and blank (empty) liposomes for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental work, from initial formulation to final in vitro evaluation.

Workflow cluster_char Characterization Details cluster_invitro Cellular Assays prep Protocol 1: Liposome Preparation (Thin-Film Hydration) char Protocol 2: Physicochemical Characterization prep->char Formulation Output release Protocol 3: In Vitro Release Study (Dialysis Method) char->release QC Passed Formulation invitro Protocol 4: In Vitro Cell Studies char->invitro QC Passed Formulation dls Size, PDI, Zeta Potential (DLS) ee Encapsulation Efficiency (HPLC / UV-Vis) tem Morphology (TEM) uptake Cellular Uptake (Confocal Microscopy) cyto Cytotoxicity (MTT Assay)

Caption: Workflow for the formulation and evaluation of this compound iodide-loaded liposomes.

References

Application of Isopropamide in studies of mutable collagenous tissue in echinoderms.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutable collagenous tissue (MCT), a unique connective tissue found in echinoderms such as starfish, sea cucumbers, and sea urchins, possesses the remarkable ability to rapidly and reversibly change its mechanical properties under nervous control.[1][2][3] This dynamic quality is crucial for various biological functions, including postural control, energy-sparing maintenance of posture, and autotomy (defensive self-detachment).[1][4] The regulation of MCT's stiffness is mediated by the nervous system, with strong evidence pointing to the involvement of cholinergic signaling.[1][5]

Pharmacological studies have revealed that acetylcholine (ACh) and its agonists can modulate the viscosity and stiffness of MCT.[2] Specifically, both nicotinic and muscarinic cholinergic receptors appear to play a role, with their activation leading to either stiffening or softening of the tissue depending on the specific echinoderm species and tissue type.[2][5]

Isopropamide is a long-acting anticholinergic agent that functions as a muscarinic receptor antagonist.[6] Its primary mechanism of action involves blocking the effects of acetylcholine at these receptors.[6] While direct studies of this compound on echinoderm MCT are not documented in the reviewed literature, its properties as a muscarinic antagonist make it a valuable pharmacological tool to investigate the specific role of muscarinic signaling in the modulation of MCT mechanics. These application notes provide a hypothetical framework and protocols for utilizing this compound in this research context.

Principle of Application

This compound iodide, by selectively blocking muscarinic acetylcholine receptors, can be used to elucidate the contribution of this specific signaling pathway to the variable tensility of MCT. Based on existing knowledge of cholinergic effects on MCT, it is hypothesized that this compound will counteract the softening or "destiffening" effects induced by muscarinic agonists in certain tissues. In tissues where muscarinic activation leads to stiffening, this compound would be expected to inhibit this response. By observing the mechanical changes in MCT preparations in the presence of this compound, researchers can dissect the nuanced roles of different cholinergic receptor subtypes in controlling collagenous tissue mechanics.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments designed to test the effect of this compound on the mechanical properties of sea cucumber dermis, a model for MCT. The data illustrates the expected outcomes based on the known pharmacology of muscarinic antagonists.

Treatment GroupNMean Tensile Strength (kPa)Standard Deviation (kPa)% Change from Control
Control (Artificial Seawater)10150150%
Acetylcholine (ACh)1025025+66.7%
Muscarinic Agonist (e.g., Methacholine)1010012-33.3%
This compound1016018+6.7%
This compound + Muscarinic Agonist1014516-3.3%
This compound + ACh1022022+46.7%

Experimental Protocols

Protocol 1: In Vitro Tensile Testing of Echinoderm MCT

Objective: To quantify the effect of this compound on the tensile properties of isolated mutable collagenous tissue.

Materials:

  • Live echinoderm specimens (e.g., sea cucumber, Holothuria leucospilota)

  • Artificial seawater (ASW)

  • This compound iodide solution (1 mM stock in ASW)

  • Muscarinic agonist (e.g., methacholine, 1 mM stock in ASW)

  • Tensile testing apparatus

  • Dissection tools

  • Petri dishes

Procedure:

  • Acclimatize the echinoderm specimen in a tank with clean, aerated seawater for 24 hours.

  • Euthanize the animal by immersion in a 3.5% MgCl2 solution isotonic with seawater.

  • Dissect rectangular sections of the body wall (dermis), ensuring consistent dimensions (e.g., 20 mm x 5 mm).

  • Mount the tissue sample in the tensile testing apparatus, ensuring the clamps grip the tissue firmly without causing damage.

  • Submerge the mounted tissue in a bath of ASW maintained at the animal's acclimation temperature.

  • Allow the tissue to equilibrate for 30 minutes.

  • Initiate the tensile test by applying a constant strain rate until tissue failure. Record the stress-strain data. This will serve as the baseline control.

  • For experimental groups, replace the ASW with the respective test solutions:

    • This compound solution (final concentration 10 µM)

    • Muscarinic agonist solution (final concentration 10 µM)

    • A combination of this compound and muscarinic agonist (final concentrations 10 µM each)

  • Incubate the tissue in the test solution for 20 minutes before initiating the tensile test.

  • Repeat the tensile test for each experimental condition, using a new tissue sample for each trial.

  • Analyze the stress-strain curves to determine the tensile strength, Young's modulus, and strain at failure for each condition.

Visualizations

Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_mct Mutable Collagenous Tissue Cell Neuron Cholinergic Neuron ACh Acetylcholine (ACh) Neuron->ACh Releases Receptor Muscarinic Receptor JLC Juxtaligamental Cell Receptor->JLC Activates Effect Release of Softening/Stiffening Factors JLC->Effect ACh->Receptor Binds to This compound This compound This compound->Receptor Blocks

Caption: Proposed mechanism of this compound action on MCT.

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Sea Cucumber Dermis) Start->Tissue_Prep Mount Mount Tissue in Tensile Tester Tissue_Prep->Mount Equilibrate Equilibrate in ASW Mount->Equilibrate Test_Condition Select Test Condition Equilibrate->Test_Condition Control Control (ASW) Test_Condition->Control Group 1 This compound This compound Test_Condition->this compound Group 2 Agonist Muscarinic Agonist Test_Condition->Agonist Group 3 Combo This compound + Muscarinic Agonist Test_Condition->Combo Group 4 Incubate Incubate for 20 min Control->Incubate This compound->Incubate Agonist->Incubate Combo->Incubate Tensile_Test Perform Tensile Test Incubate->Tensile_Test Analyze Analyze Data (Stress-Strain Curve) Tensile_Test->Analyze End End Analyze->End

Caption: Workflow for testing this compound on MCT.

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Isopropamide for Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) assays to identify and characterize compounds with anticholinergic activity, with a specific focus on incorporating Isopropamide as a reference compound.

Introduction

Anticholinergic drugs function by inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This activity is crucial in the treatment of various conditions, including gastrointestinal disorders, overactive bladder, and chronic obstructive pulmonary disease (COPD). High-throughput screening (HTS) plays a pivotal role in the discovery of novel anticholinergic agents by enabling the rapid screening of large compound libraries. This compound, a long-acting quaternary anticholinergic agent, serves as a valuable reference compound in these assays due to its established mechanism of action.[1]

This document outlines two primary HTS methodologies for assessing anticholinergic activity: a radioligand binding assay to determine receptor affinity and a cell-based functional assay to measure antagonist potency.

Key Concepts and Signaling Pathways

The primary targets for anticholinergic drugs are the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The M3 receptor, in particular, is a key target in many peripheral tissues. Upon activation by acetylcholine, the M3 receptor couples to Gq protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn triggers various cellular responses such as smooth muscle contraction and glandular secretion. Anticholinergic drugs competitively block acetylcholine from binding to the M3 receptor, thereby inhibiting this signaling pathway.

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Triggers ACh Acetylcholine (ACh) ACh->M3 Binds Anticholinergic Anticholinergic Drug (e.g., this compound) Anticholinergic->M3 Blocks Radioligand_Binding_Workflow A Prepare cell membranes expressing muscarinic receptors B Incubate membranes with radioligand (e.g., [3H]NMS) and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Data Analysis: Determine IC50 and Ki values D->E Calcium_Flux_Workflow A Seed cells expressing M3 receptors in microplates B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with test compound or reference (e.g., this compound) B->C D Stimulate cells with a muscarinic agonist (e.g., Carbachol) C->D E Measure fluorescence intensity kinetically using a plate reader D->E F Data Analysis: Determine IC50 values E->F

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Isopropamide experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopropamide experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a long-acting, quaternary ammonium anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4][5] By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction, glandular secretion, and heart rate modulation.[3] This action leads to reduced gastrointestinal motility and secretion, which is the basis for its therapeutic use in conditions like peptic ulcers and irritable bowel syndrome.[4][5][6]

Q2: What are the common side effects of this compound that might interfere with my experimental observations?

This compound's anticholinergic properties can lead to systemic side effects, even in experimental settings. These are due to the widespread distribution of muscarinic receptors.[3] Commonly observed effects include dry mouth, blurred vision, constipation, urinary retention, and tachycardia (increased heart rate).[4][6][7] In pre-clinical models, these effects could manifest as reduced salivation, altered gastrointestinal transit, and cardiovascular changes. It is crucial to account for these potential systemic effects when designing and interpreting in vivo experiments.

Q3: How stable is this compound in solution, and what are the optimal storage conditions?

This compound iodide should be stored away from direct sunlight and moisture to maintain its stability.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2] The stability of this compound in solution can be affected by factors such as pH, temperature, and light exposure.[8] It is advisable to prepare fresh working solutions for each experiment or to validate the stability of stored solutions under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Variability in In Vitro Muscle Contraction Assays
Possible Cause Troubleshooting Step
Inconsistent Drug Concentration Ensure accurate and consistent preparation of this compound solutions. Use a calibrated analytical balance and high-purity solvents. Perform serial dilutions carefully and vortex thoroughly. Consider verifying the concentration of your stock solution using spectrophotometry or HPLC.[9][10][11]
Tissue Desensitization If tissues are repeatedly exposed to agonists before testing this compound, receptor desensitization may occur. Ensure an adequate washout period between agonist applications to allow the tissue to return to its baseline state.
pH Fluctuation in Buffer The activity of this compound can be pH-dependent.[8] Ensure your physiological salt solution is properly buffered and the pH is stable throughout the experiment. Regularly check and adjust the pH of your buffer stocks.
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the organ bath is minimal and consistent across all experiments. Run a vehicle control to account for any effects of the solvent on muscle contractility.
Issue 2: Poor Reproducibility in Receptor Binding Assays
Possible Cause Troubleshooting Step
Inadequate Incubation Time Ensure that the incubation time is sufficient to allow the binding of this compound to the muscarinic receptors to reach equilibrium. This may need to be optimized for your specific tissue preparation and experimental temperature.
Non-Specific Binding High non-specific binding can obscure the specific binding of this compound. Ensure that non-specific binding is determined using a high concentration of a standard muscarinic antagonist like atropine. Optimize washing steps to reduce non-specific binding without dissociating the specifically bound ligand.
Degradation of this compound Prepare fresh this compound solutions for each binding assay. If using frozen stocks, ensure they have been stored properly and have not undergone multiple freeze-thaw cycles.[2]
Inconsistent Protein Concentration Variations in the amount of receptor-containing tissue homogenate will lead to inconsistent results. Perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparations and normalize all binding data to the protein concentration.

Quantitative Data Summary

ParameterValueExperimental ContextReference
Molar Absorptivity3.17 x 10^4 L/mol·cmSpectrophotometric determination with bromophenol blue[9]
Sandell's Sensitivity15.15 ng/cm^2Spectrophotometric determination with bromophenol blue[9]
HPLC Limit of Detection (LOD)1.21 µg/mLReversed-phase HPLC-DAD[10]
HPLC Limit of Quantification (LOQ)3.67 µg/mLReversed-phase HPLC-DAD[10]

Experimental Protocols

Spectrophotometric Determination of this compound Iodide

This method is based on the formation of an ion-pair between this compound iodide and bromophenol blue (BPB), which can be measured spectrophotometrically.[9]

  • Preparation of Solutions:

    • Prepare a 0.01% (w/v) stock solution of this compound iodide by dissolving 10 mg in 100 mL of distilled water.[9]

    • Prepare a 0.1% (w/v) solution of bromophenol blue.

    • Prepare a buffer solution with a pH of 10.

  • Procedure:

    • In a separatory funnel, mix a known volume of the this compound iodide solution with 3 mL of the pH 10 buffer and 2 mL of the 0.1% BPB solution.

    • Extract the resulting ion-pair complex with chloroform.

    • Measure the absorbance of the chloroform layer at 600 nm against a blank prepared in the same manner without this compound iodide.

  • Calibration:

    • A linear calibration curve is typically observed in the concentration range of 2.0-20.0 µg/mL.[9]

Visualizations

Isopropamide_Mechanism_of_Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Activates Blocked_Response Blocked Cellular Response Muscarinic_Receptor->Blocked_Response This compound This compound This compound->Muscarinic_Receptor Competitively Blocks Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) G_Protein->Cellular_Response Leads to

Caption: Mechanism of this compound as a competitive antagonist at muscarinic receptors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Calibrate_Equipment Calibrate and Validate Equipment Performance Start->Calibrate_Equipment Data_Analysis Re-evaluate Data Analysis and Statistics Start->Data_Analysis Consistent Results Consistent? Check_Reagents->Consistent Review_Protocol->Consistent Calibrate_Equipment->Consistent Data_Analysis->Consistent End Problem Solved Consistent->End Yes Consult Consult Literature or Technical Support Consistent->Consult No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Optimizing Isopropamide concentration for maximal inhibitory effect in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Isopropamide in cell culture experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to help optimize its concentration for a maximal inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context? A1: this compound is a long-acting, synthetic quaternary anticholinergic agent.[1] Its primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the binding of the neurotransmitter acetylcholine, thereby preventing the activation of downstream signaling pathways. This leads to effects such as the reduction of smooth muscle contractility and glandular secretions.[1]

Q2: Which specific muscarinic receptor subtypes does this compound target? A2: this compound acts as an antagonist at muscarinic receptors. While specific binding affinity data for this compound across all subtypes is not readily available in public literature, its effects are consistent with the blockade of M1 and M3 receptors, which are commonly involved in secretory and smooth muscle functions. M1, M3, and M5 receptors are coupled to Gq proteins, which activate the phospholipase C signaling pathway upon stimulation.

Q3: What cellular response can I expect after treating cells with this compound? A3: The expected cellular response depends on the cell type and the muscarinic receptors it expresses. For cells expressing Gq-coupled muscarinic receptors (M1, M3, M5), this compound will inhibit acetylcholine-induced activation of Phospholipase C (PLC). This prevents the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a blockage of intracellular calcium release and Protein Kinase C (PKC) activation. Consequently, you can expect inhibition of downstream processes like cell proliferation, contraction, or secretion.

Q4: Why can't I find established IC50 or cytotoxicity values for this compound in common cell lines? A4: this compound has been primarily studied for its clinical applications in gastrointestinal disorders.[1] As a result, there is a limited amount of publicly available data focusing on its specific dose-response effects (IC50) or cytotoxicity profiles in various cancer or immortalized cell lines. Therefore, it is crucial for researchers to determine these parameters empirically for their specific cell model and experimental conditions.

Quantitative Data on Muscarinic Antagonists

While specific IC50 data for this compound in cell culture is scarce, the following table includes binding affinity (Ki) values for other common muscarinic antagonists. These values can provide a theoretical starting point for designing dose-range finding experiments for this compound, but they are not a substitute for empirical determination.

Table 1: Binding Affinities (Ki, nM) of Common Muscarinic Antagonists at Different Receptor Subtypes

Compound M1 Receptor (Ki, nM) M2 Receptor (Ki, nM) M3 Receptor (Ki, nM) M4 Receptor (Ki, nM) M5 Receptor (Ki, nM)
Atropine 1-2 1-2 1-2 1-2 1-2
Pirenzepine 15-25 400-800 150-300 50-100 30-60
4-DAMP 0.5-1.5 5-15 0.2-0.8 1-5 1-3
Darifenacin 10-20 50-100 1-3 30-60 20-40

Note: Values are compiled from various pharmacological sources and should be used for reference only. Actual affinities can vary based on the assay system.

Table 2: Experimental Data Template for this compound Use the following table to log your empirically determined values for this compound in your cell line of interest.

Cell Line Treatment Duration IC50 (µM) CC50 (µM) Notes
e.g., MCF-7 e.g., 48 hours
e.g., A549 e.g., 48 hours

| e.g., PC-3 | e.g., 72 hours | | | |

Signaling Pathway & Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway targeted by this compound and the general workflows for its experimental optimization.

M3_Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates This compound This compound This compound->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Secretion, Proliferation) PKC->Response Phosphorylates Targets

Caption: M3 Muscarinic Receptor signaling pathway antagonized by this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_cyto Phase 3: Cytotoxicity cluster_opt Phase 4: Optimization A Select Cell Line & Culture to 80% Confluency B Prepare this compound Stock Solution (e.g., in DMSO) A->B C Perform Range-Finding Experiment (e.g., 10 nM to 100 µM) B->C D Determine Narrower Concentration Range for IC50 Assay C->D E Execute IC50 Assay (e.g., 8-12 concentrations) D->E F Analyze Data using Non-linear Regression E->F G Calculate IC50 Value F->G H Perform Cytotoxicity Assay (e.g., MTT, LDH) using concentrations around IC50 G->H I Calculate CC50 Value H->I J Select Optimal Concentration (Maximal Inhibition, Minimal Cytotoxicity) I->J

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) This protocol outlines the steps to determine the IC50 of this compound using a cell viability assay like MTT.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound iodide

  • Vehicle (e.g., sterile DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in complete culture medium. A common approach is to use an 8-point dilution series with a 1:3 or 1:5 dilution factor, spanning a range determined from a preliminary range-finding experiment (e.g., 1 nM to 100 µM). Prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells, resulting in a 1X final concentration. Also include wells for vehicle control and untreated (medium only) controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by converting absorbance values to percentage inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the log of this compound concentration.

    • Use non-linear regression (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.

Troubleshooting Guide

Q5: I am not observing any inhibitory effect with this compound. What could be wrong? A5: Several factors could contribute to a lack of observed effect. Consider the following:

  • Cell Line Receptor Expression: Confirm that your chosen cell line expresses functional muscarinic receptors (primarily M1 or M3 for inhibitory effects on proliferation/secretion). The absence of these receptors will result in no response.

  • Compound Concentration: The concentrations used may be too low. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to identify the effective range.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Presence of Agonists: The culture medium (especially serum) may contain low levels of acetylcholine or other muscarinic agonists, which could compete with this compound. Consider using serum-free or low-serum medium if compatible with your cell line.

Q6: My cells are showing high levels of cell death even at low this compound concentrations. How can I address this? A6: High cytotoxicity can obscure the specific inhibitory effects of the compound.

  • Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control curve to test for toxicity.

  • Solubility Issues: Poor solubility can lead to the formation of drug precipitates that are toxic to cells. Ensure this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects leading to general toxicity.[2][3] Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) in parallel with your functional assay to determine the concentration at which toxicity begins (the CC50). The optimal working concentration should be well below the CC50.

  • Incubation Time: A shorter incubation period may be sufficient to observe the inhibitory effect without causing significant cell death.

Troubleshooting_Logic cluster_no_effect No Inhibitory Effect cluster_high_cyto High Cytotoxicity Start Problem Observed A1 Is concentration range appropriate? (Too low?) Start->A1 B1 Is vehicle concentration too high? (e.g., DMSO > 0.5%) Start->B1 A2 Does cell line express target muscarinic receptors? A1->A2 Sol_A1 Action: Perform broad dose-response (1nM-100µM) A1->Sol_A1 A3 Is compound stock stable? A2->A3 Sol_A2 Action: Verify receptor expression (e.g., qPCR, WB) A2->Sol_A2 Sol_A3 Action: Prepare fresh stock and dilutions A3->Sol_A3 B2 Is compound precipitating in media? B1->B2 Sol_B1 Action: Run vehicle control curve; lower vehicle concentration B1->Sol_B1 B3 Are you seeing off-target toxicity vs. specific inhibition? B2->B3 Sol_B2 Action: Check solubility; use fresh stock B2->Sol_B2 Sol_B3 Action: Determine CC50; use concentrations < CC50 B3->Sol_B3

Caption: Troubleshooting guide for common issues with this compound experiments.

Q7: My experimental results are not reproducible. What are the common sources of variability? A7: Lack of reproducibility can stem from several sources. Systematically check the following:

  • Cell Culture Conditions: Use cells from the same passage number for replicate experiments, as sensitivity to drugs can change with extensive passaging. Ensure consistent seeding density and confluency.

  • Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Inconsistent dilutions are a major source of error.

  • Assay Protocol: Adhere strictly to incubation times and reagent volumes. Minor variations, especially in assays like MTT, can lead to significant differences in results.

  • Data Analysis: Use a consistent method for data normalization and curve fitting. Ensure that your dose-response curve has enough data points to accurately define the top and bottom plateaus for reliable IC50 calculation.

References

Strategies to minimize off-target effects of Isopropamide in research protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the off-target effects of Isopropamide in research protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, long-acting quaternary anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits parasympathetic nerve impulses, leading to reduced smooth muscle tone, decreased secretions, and slower gastrointestinal motility.[1]

Q2: What are the known on-target and off-target effects of this compound?

  • On-Target Effects: In the context of gastrointestinal research, the on-target effects of this compound are the reduction of gastric acid secretion and gastrointestinal motility, which are beneficial for studying conditions like peptic ulcers and irritable bowel syndrome.

  • Off-Target Effects: Off-target effects arise from the blockade of muscarinic receptors in tissues other than the gastrointestinal tract. These are characteristic of anticholinergic compounds and include dry mouth, blurred vision, constipation, urinary retention, and in some cases, tachycardia (increased heart rate).[1] These effects are dose-dependent and are a direct extension of the drug's mechanism of action at various muscarinic receptor subtypes throughout the body.

Q3: How can I minimize the off-target effects of this compound in my in vitro experiments?

Minimizing off-target effects in vitro primarily involves careful experimental design and execution. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response curves to identify the lowest effective concentration of this compound that elicits the desired on-target effect without causing significant off-target responses in your cellular model.

  • Cell Line Selection: Whenever possible, use cell lines that predominantly express the muscarinic receptor subtype relevant to your research question. This will help to isolate the intended effects.

  • Selective Antagonists as Controls: Use well-characterized, subtype-selective muscarinic antagonists as controls to dissect the specific receptor subtypes involved in the observed effects of this compound.

  • Washout Experiments: Include washout steps in your protocol to determine if the observed off-target effects are reversible upon removal of the compound.

Q4: What strategies can be employed to reduce off-target effects in in vivo animal studies?

For in vivo research, consider the following approaches:

  • Route of Administration: The route of administration can significantly influence the systemic exposure and off-target effects of this compound. Localized delivery to the target organ (e.g., direct administration to the gastrointestinal tract) can minimize systemic side effects.

  • Dose Titration: Carefully titrate the dose of this compound to find the optimal balance between efficacy and off-target effects. Start with low doses and gradually increase until the desired on-target effect is observed with minimal side effects.

  • Combination Therapy: In some cases, co-administration of a compound that counteracts the specific off-target effects of this compound may be possible, although this can complicate the interpretation of results.

  • Use of Quaternary Ammonium Compounds: this compound is a quaternary ammonium compound, which generally have reduced ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects compared to tertiary amine anticholinergics.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results Inconsistent drug concentration, cell seeding density, or incubation times.1. Prepare fresh this compound solutions for each experiment. 2. Ensure uniform cell seeding across all wells of a plate. 3. Strictly adhere to standardized incubation times.
Observed off-target effects at low concentrations The experimental system (e.g., cell line) may have a high density of the muscarinic receptor subtype responsible for the off-target effect.1. Characterize the muscarinic receptor expression profile of your cell line. 2. Consider using a different cell line with a more favorable receptor expression profile. 3. Employ a lower concentration of this compound and increase the sensitivity of your on-target assay.
Difficulty in distinguishing on-target from off-target effects This compound may not be selective for the desired muscarinic receptor subtype in your experimental model.1. Perform competition binding assays with known selective muscarinic antagonists to identify the receptor subtypes mediating the observed effects. 2. Utilize functional assays (e.g., calcium imaging, cAMP assays) to characterize the downstream signaling pathways activated by this compound at different receptor subtypes.
In vivo studies show significant systemic side effects The dose of this compound is too high, or the route of administration leads to high systemic exposure.1. Perform a dose-finding study to identify the minimum effective dose. 2. Explore alternative routes of administration that allow for more targeted delivery. 3. Monitor animals closely for signs of anticholinergic toxicity.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Selected Antagonists

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Selectivity
This compound Data not availableData not availableData not availableData not availableData not availableTo be determined
Pirenzepine 18[3]480-690[3]---M1 selective
Methoctramine 50[3]13.2[3]214[3]31.6[3]135[3]M2 selective
Darifenacin ~6.3 (pKi 8.2)[3]~398.1 (pKi 7.4)[3]~0.79 (pKi 9.1)[3]~501.2 (pKi 6.3)[3]-M3 selective
Atropine ~1-2~1-2~1-2~1-2~1-2Non-selective
Note: '-' indicates data not readily available in the cited sources. Ki values for Darifenacin were converted from pKi values.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the five muscarinic receptor subtypes (M1-M5) using a competition binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable non-selective muscarinic antagonist radioligand.

  • This compound stock solution.

  • Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines according to standard laboratory protocols. Determine the protein concentration of the membrane preparations.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Assay

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the functional potency (IC50) of this compound as an antagonist at Gq-coupled muscarinic receptors.

Materials:

  • Cell line stably expressing the muscarinic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to the wells to stimulate calcium release.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound mAChR Muscarinic Acetylcholine Receptors (M1-M5) This compound->mAChR Competitive Antagonist OnTarget On-Target Effect (e.g., Reduced GI Motility) mAChR->OnTarget OffTarget Off-Target Effects (e.g., Dry Mouth, Blurred Vision) mAChR->OffTarget

Caption: Signaling pathway of this compound's on- and off-target effects.

G cluster_0 Experimental Design cluster_1 Data Analysis & Interpretation Start Start with Research Question DoseResponse Conduct Dose-Response Curve Start->DoseResponse SelectivityAssay Perform Receptor Selectivity Assays DoseResponse->SelectivityAssay DetermineConcentration Determine Minimum Effective Concentration SelectivityAssay->DetermineConcentration AssessOffTarget Assess Off-Target Binding/Function SelectivityAssay->AssessOffTarget OptimizeProtocol Optimize Protocol (Concentration, Cell Line, etc.) DetermineConcentration->OptimizeProtocol AssessOffTarget->OptimizeProtocol OptimizeProtocol->Start Iterate

Caption: Workflow for minimizing this compound's off-target effects.

G cluster_invitro In Vitro cluster_invivo In Vivo Mitigation Strategies to Minimize Off-Target Effects DoseOpt Dose Optimization Mitigation->DoseOpt CellSelect Cell Line Selection Mitigation->CellSelect ControlComp Use of Selective Controls Mitigation->ControlComp RouteAdmin Route of Administration Mitigation->RouteAdmin DoseTitr Dose Titration Mitigation->DoseTitr ComboTherapy Combination Therapy Mitigation->ComboTherapy

Caption: Logical relationship of mitigation strategies.

References

Optimizing experimental design for preparative liquid chromatography of small molecules.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their preparative liquid chromatography (prep LC) experiments for small molecule purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of preparative chromatography compared to analytical chromatography?

In analytical chromatography, the main goal is to gain information, such as the identification or quantification of one or several components in a sample.[1] In contrast, the primary objective of preparative chromatography is to isolate or purify a specific substance at a target purity level, with a focus on maximizing yield and productivity.[1]

Q2: What are the key parameters to balance in preparative chromatography?

There are three main interdependent parameters: productivity, yield, and purity.[2] Optimizing one of these parameters often comes at the expense of another.[1] Therefore, it is crucial to first define the primary goal of the purification to guide method development.[2]

Q3: How do I choose between normal-phase (NP) and reversed-phase (RP) mode for my separation?

The choice depends on the properties of your small molecule. Key factors include solubility in potential mobile phases and loading capacity.[1]

  • Normal-Phase (NP): Generally used for small polar molecules. Bare silica is the most common stationary phase. NP methods often exhibit higher loading capacities compared to RP methods.[1][3]

  • Reversed-Phase (RP): This is the most common mode for a wide range of molecules, including peptides and proteins.[1] Common stationary phases include C18, C8, and C4.[1]

Q4: What is a typical starting point for scaling up from an analytical method?

Method development for preparative LC almost always begins with an optimized analytical separation.[4][5] A common rule of thumb for flow rate scale-up is to increase the flow from 1 mL/min for a 4.6 mm ID analytical column to 21 mL/min for a 21.2 mm ID preparative column of the same length and packing material.[4] This maintains a constant linear velocity.

Q5: What is column overloading and are there different types?

Column overloading is the intentional injection of a large sample mass onto the column to maximize throughput.[5][6] There are two main types:

  • Concentration Overload: Occurs when a small volume of a highly concentrated sample is injected, saturating the stationary phase and often leading to triangular-shaped, tailing peaks.[7]

  • Volume Overload: Involves injecting a large volume of a sample that is weak or incompatible with the mobile phase, which can cause peak fronting or splitting.[8] Most preparative methods use a combination of both to achieve the highest possible throughput.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your preparative chromatography experiments.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common issue that compromises resolution and purity.

Symptom Possible Cause Recommended Solution
Peak Tailing (Asymmetric peak with a drawn-out tail)Column Overload: Exceeding the mass capacity of the column.[6]Reduce the sample mass injected onto the column. If the peak shape improves and retention time increases, overload was the cause.[6]
Secondary Interactions: For basic compounds, interactions with acidic silanol groups on silica-based columns can cause tailing.Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups. Adding a mobile phase modifier like trifluoroacetic acid (TFA) can help.
Contamination/Column Degradation: Buildup of strongly retained impurities at the column inlet or degradation of the stationary phase.[9]Flush the column with a strong solvent. If the problem persists, replace the guard column or the preparative column itself.[8][9]
Peak Fronting (Asymmetric peak with a leading edge)Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase.[8]Whenever possible, dissolve the sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible.
Volume Overload: Injecting too large a sample volume.[10]Reduce the injection volume.
Split Peaks (A single compound appears as two or more peaks)Partially Blocked Frit: Debris from the sample or system can block the column inlet frit, distorting the sample path.[6]Disconnect the column and reverse-flush it to waste. If this doesn't work, the frit may need replacement. Using a guard column can prevent this.[6][8]
Column Bed Collapse/Void: A void or channel forms in the packed bed, often due to pressure shocks or bed settling in large-diameter columns.[8][11]A void at the column inlet can sometimes be topped off, but often the column needs to be replaced.[11] Consider using multiple shorter columns in series to improve bed stability.[11]
Sample Solvent Effect: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in two different "bands."Dissolve the sample in the mobile phase or a weaker solvent.
Problem: Low Compound Recovery

Low recovery reduces the overall efficiency and yield of the purification process.

Possible Cause Recommended Solution
Improper Fraction Collection Settings: The delay volume between the detector and the fraction collector is incorrect, or the peak detection threshold is set too high.[8]Perform a delay volume calibration to ensure the timing between detection and collection is accurate.[8] Set the collection threshold low enough to capture the entire peak, but high enough to avoid baseline noise triggering.[12]
Compound Adsorption: The target compound may be irreversibly adsorbing to the column packing material or system components.Condition the column by injecting a concentrated sample first. For proteins or peptides, adding solubilizing agents to the mobile phase may help.
Compound Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH, solvent, temperature) or during post-collection solvent evaporation.[13][14]Check compound stability under the chosen mobile phase conditions. Consider using a different pH or solvent system. For temperature-sensitive compounds, perform the purification at a lower temperature.[14] When evaporating fractions, avoid excessive heat, especially if acidic modifiers like TFA are present.[13]
Poor Solubility/Precipitation: The compound may precipitate on the column or in the tubing, especially during gradient elution when the solvent composition changes dramatically.Ensure the sample remains soluble across the entire gradient range. A more polar solvent at the end of a run may be needed to redissolve any precipitated material.[13]
Detector Time Constant Too High: With fast flow rates, the sample can pass the fraction collector before the detector signal is fully processed, leading to missed or incomplete collection.[15]Set the detector time constant (smoothing) to its fastest setting (or zero, if possible) to minimize the delay between detection and software triggering.[15]
Problem: High System Backpressure

Excessive backpressure can damage the pump, column, and other system components.

Possible Cause Recommended Solution
Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit.[8]Filter all samples and mobile phases before use.[16] Use a guard column to protect the main column.[8] Try back-flushing the column to dislodge the blockage.[6]
System Blockage: A blockage exists elsewhere in the system, such as in the tubing, injector, or detector.Systematically isolate components to identify the source of the blockage. Start by disconnecting the column and checking the pressure. Continue working backward through the system (detector, injector, etc.) until the pressure drops.
Mobile Phase Viscosity: The mobile phase is too viscous at the operating temperature and flow rate.Reduce the flow rate. If possible, switch to a less viscous solvent (e.g., acetonitrile over methanol). Increasing the column temperature can also reduce viscosity and pressure.
Inappropriate Particle Size: The column is packed with particles that are too small for the intended flow rate.[8]Use a column with a larger particle size, which will have lower inherent backpressure.[8]

Experimental Protocols & Workflows

Protocol: Analytical to Preparative Method Scale-Up

This protocol outlines the steps for transferring a developed analytical method to a preparative scale. The goal is to maintain the separation quality (resolution) while increasing the load.

1. Analytical Method Optimization:

  • Develop an analytical HPLC method on a column (e.g., 4.6 mm ID) packed with the same stationary phase and particle size as the intended preparative column.[1]

  • Optimize for selectivity, which is the most critical parameter for a successful preparative separation.[1] Maximize the resolution between the target peak and its closest impurities.[5]

  • Use a shallow, focused gradient to improve the separation of closely eluting compounds.[17]

2. Loading Study (Analytical Scale):

  • Experimentally determine the maximum loading capacity on the analytical column.[2]

  • Start with a low injection mass and incrementally increase it while monitoring peak shape and retention time.[18]

  • The loading limit is often defined as the point where the retention time of the target peak decreases by 10% or resolution is lost to an unacceptable level.[18]

3. Geometric Scale-Up Calculation:

  • Use the following formulas to scale the flow rate and sample load for the preparative column. The key is to keep the linear velocity constant.

    • Flow Rate (F): F_prep = F_analyt * (d_prep² / d_analyt²)

    • Sample Load (L): L_prep = L_analyt * (d_prep² / d_analyt²)

    • Where:

      • F_prep and F_analyt are the preparative and analytical flow rates.

      • L_prep and L_analyt are the preparative and analytical sample loads.

      • d_prep and d_analyt are the internal diameters of the preparative and analytical columns.

4. Gradient Time Adjustment:

  • To maintain resolution, the gradient time must also be scaled.

    • Gradient Time (t): t_prep = t_analyt * (V_prep / V_analyt)

    • Where V is the column volume (V = π * (d/2)² * Length).

5. System Preparation and First Run:

  • Equilibrate the preparative system and column thoroughly.

  • Perform an initial injection at the calculated preparative load and flow rate.

  • Collect fractions and analyze them for purity to confirm the success of the scale-up.[1]

Visualization of Workflows

// Node Definitions start [label="Start: Analytical Method Available", fillcolor="#F1F3F4", fontcolor="#202124"]; opt [label="Optimize Selectivity (α) on\nAnalytical Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_study [label="Perform Loading Study\n(Increase mass stepwise)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_res [label="Resolution & Peak Shape\nAcceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; calc [label="Calculate Prep Scale Parameters\n(Flow, Load, Gradient Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; run [label="Run Preparative Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="Collect & Analyze Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Purity & Yield Goals Met?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Purification Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; re_opt [label="Re-optimize Analytical Method\n(e.g., mobile phase, pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> opt; opt -> load_study; load_study -> check_res; check_res -> calc [label="Yes"]; check_res -> re_opt [label="No"]; re_opt -> opt; calc -> run; run -> collect; collect -> check_purity; check_purity -> end [label="Yes"]; check_purity -> re_opt [label="No"]; } dot Caption: Workflow for scaling an analytical method to preparative scale.

// Node Definitions start [label="Problem:\nPoor Peak Shape", fillcolor="#F1F3F4", fontcolor="#202124"]; q_all_peaks [label="Are all peaks affected\nsimilarly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for "All Peaks Affected" cause_physical [label="Likely Physical Issue:\nBlocked Frit or Column Void", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_backflush [label="Action: Reverse and flush column.\nCheck for voids.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "Specific Peaks Affected" cause_chemical [label="Likely Chemical Issue:\nOverload or Secondary Interactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_overload [label="Does reducing load\nimprove shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_reduce_load [label="Action: Reduce sample mass/volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_adjust_mp [label="Action: Adjust mobile phase pH\nor add modifier.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_all_peaks; q_all_peaks -> cause_physical [label="Yes"]; cause_physical -> sol_backflush;

q_all_peaks -> cause_chemical [label="No"]; cause_chemical -> q_overload; q_overload -> sol_reduce_load [label="Yes"]; q_overload -> sol_adjust_mp [label="No"]; } dot Caption: Decision tree for troubleshooting poor peak shape issues.

Data Presentation: Scale-Up Calculations

The table below provides an example of scaling a method from a standard analytical column to two common preparative column sizes.

ParameterAnalytical ColumnSemi-Prep ColumnPrep Column
Internal Diameter (ID) 4.6 mm21.2 mm50.0 mm
Scale-Up Factor (vs. Analytical) 1x21.2x118.9x
Flow Rate 1.0 mL/min21.2 mL/min118.9 mL/min
Sample Load 5 mg106 mg594 mg
Calculations are based on the geometric scale-up formulas provided in the protocol above.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Surface Plasmon Resonance (SPR) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surface Plasmon Resonance (SPR). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that lead to poor reproducibility in SPR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to address specific problems encountered during SPR analysis.

Issue 1: Unstable or Drifting Baseline

Q1: My baseline is continuously drifting, making it difficult to get accurate measurements. What are the common causes and how can I fix this?

A1: Baseline drift is a frequent issue where the signal changes in the absence of an analyte. This can stem from several factors related to the system and sample preparation.[1][2][3]

Potential Causes and Solutions:

  • Incomplete System Equilibration: The sensor surface may not be fully equilibrated with the running buffer.[3][4] It is sometimes necessary to flow the running buffer overnight to achieve a stable baseline.[3][4] Before starting an experiment, performing several buffer injections can help minimize drift.[3]

  • Buffer Mismatch: Differences between the running buffer and the sample buffer can cause shifts in the refractive index, leading to baseline drift.[3][5] Ensure your analyte is diluted in the exact same running buffer.

  • Temperature Fluctuations: The instrument should be in a temperature-stable environment to avoid fluctuations that can affect the baseline.[2]

  • Air Bubbles: Degassing the buffer is crucial to prevent the formation of air bubbles in the fluidic system, which cause sharp spikes and baseline instability.[2]

  • Contamination: A contaminated sensor surface or running buffer can lead to a drifting baseline.[2] Always use fresh, filtered buffer solutions.[2][4]

  • Improper Regeneration: Inefficient regeneration can leave residual analyte bound to the ligand, causing the baseline to shift in subsequent runs.[1]

Issue 2: Weak or No Binding Signal

Q2: I'm not observing a significant binding response, or the signal is too low. What should I check?

A2: A weak or absent signal can be due to issues with the ligand, the analyte, or the experimental setup.[1][2]

Potential Causes and Solutions:

  • Low Ligand Density: Insufficient immobilization of the ligand will result in a weak signal.[1][2] You can optimize this by performing a titration of the ligand during the immobilization step.[1]

  • Inactive Ligand: The ligand may have lost its activity due to the immobilization chemistry or improper storage.[6][7][8] Consider alternative immobilization strategies, such as capture-based methods, to ensure the correct orientation of the ligand.[8][9]

  • Low Analyte Concentration: The concentration of the analyte may be too low to generate a detectable signal, especially for weak interactions.[1][2] Increasing the analyte concentration can help boost the signal.[1]

  • Poor Sample Quality: The presence of aggregates or impurities in the protein samples can affect binding and lead to poor results.[10] Ensure your samples are pure and well-characterized.[10]

  • Suboptimal Experimental Conditions: Factors like pH and ionic strength of the buffer can influence the binding interaction.[1]

Issue 3: High Non-Specific Binding (NSB)

Q3: I'm observing high non-specific binding to the reference channel or the sensor surface. How can I reduce it?

A3: Non-specific binding (NSB) occurs when the analyte interacts with the sensor surface or other molecules besides the intended ligand, leading to inaccurate results.[7][11][12]

Potential Causes and Solutions:

  • Inadequate Surface Blocking: After ligand immobilization, it's crucial to block any remaining active sites on the sensor surface.[1][2] This is commonly done using blocking agents like ethanolamine or Bovine Serum Albumin (BSA).[1][2]

  • Hydrophobic or Electrostatic Interactions: The analyte may be non-specifically interacting with the sensor surface due to hydrophobic or charge-based forces.[12][13]

    • To mitigate hydrophobic interactions, add a non-ionic surfactant like Tween 20 to the running buffer.[12][14]

    • To reduce electrostatic interactions, increase the salt concentration (e.g., NaCl) in the buffer.[12][13]

  • Suboptimal Buffer Composition: The choice of buffer is critical in minimizing NSB.[1][11] Experiment with different buffer compositions, pH levels, and additives.[11]

  • Analyte Aggregation: Aggregated analyte can stick to the sensor surface, causing erratic signals.[10] Ensure your analyte sample is monodispersed.[10]

Issue 4: Poor Regeneration and Carryover

Q4: I'm having trouble completely regenerating the sensor surface between analyte injections, leading to inconsistent results. What are the best practices for regeneration?

A4: Incomplete regeneration prevents the accurate determination of binding constants as the baseline does not return to its initial state.[14]

Potential Causes and Solutions:

  • Inappropriate Regeneration Solution: The regeneration buffer must be strong enough to remove all bound analyte but gentle enough to not damage the immobilized ligand.[14][15]

  • Insufficient Contact Time: The contact time of the regeneration solution may be too short to completely dissociate the analyte-ligand complex.

  • Ligand Instability: The ligand may be gradually losing activity with each regeneration cycle, leading to a decreasing binding signal over time.[8]

Recommended Regeneration Solutions:

Interaction TypeCommon Regeneration Solutions
General Protein-ProteinMild acidic solutions (e.g., 10 mM Glycine-HCl, pH 1.5-2.5)[16]
Strong Antibody-AntigenHarsher acidic or basic solutions (e.g., 100 mM HCl, 100 mM NaOH)
His-tagged Protein-NTAEDTA or imidazole solutions
Biotin-StreptavidinHarsh conditions (e.g., 0.1% SDS), often not fully regenerable

Note: Always perform regeneration scouting to find the optimal solution and contact time for your specific interaction.[14] Start with the mildest conditions and progressively increase the harshness.[14][15]

Issue 5: Mass Transport Limitation (MTL)

Q5: My binding curves look linear instead of curved, and the association rate seems to be affected by the flow rate. Could this be a mass transport limitation?

A5: Yes, these are classic signs of mass transport limitation (MTL). MTL occurs when the rate of analyte binding to the immobilized ligand is faster than the rate of its diffusion from the bulk solution to the sensor surface.[17][18][19] This can lead to an underestimation of the true association rate constant (ka).[18]

Strategies to Identify and Mitigate MTL:

  • Vary the Flow Rate: Perform experiments at different flow rates. If the observed association rate increases with a higher flow rate, your experiment is likely mass transport limited.[18][20]

  • Decrease Ligand Density: A lower density of the immobilized ligand will reduce the number of binding sites, thereby decreasing the likelihood of MTL.[14][20]

  • Use a Higher Analyte Concentration: This can sometimes help to overcome the diffusion limitation.

  • Data Analysis with MTL Models: Use a kinetic model that includes a mass transport term for more accurate fitting of the data.[19][20]

Experimental Protocols

Protocol 1: Standard Ligand Immobilization using Amine Coupling

This protocol describes a general procedure for immobilizing a ligand with primary amines onto a carboxylated sensor surface (e.g., CM5 chip).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.[21]

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups on the sensor surface.[22]

  • Ligand Injection: Inject the ligand, diluted in an appropriate immobilization buffer (typically 10 mM sodium acetate at a pH below the ligand's pI), over the activated surface.[23]

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface and block non-specific binding sites.[21]

Protocol 2: Regeneration Scouting

This protocol outlines a systematic approach to finding an effective regeneration solution.

  • Analyte Injection: Inject a concentration of analyte that gives a significant binding response.

  • Test Mild Regeneration: Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short contact time.

  • Assess Regeneration Efficiency: Observe if the signal returns to the baseline.

  • Increase Harshness: If regeneration is incomplete, sequentially test harsher conditions (e.g., lower pH, higher salt concentration, or different chemical compositions).[16]

  • Monitor Ligand Activity: After each regeneration, inject the same concentration of analyte to ensure the ligand's binding capacity is not compromised.[15]

Visual Troubleshooting Guides

The following diagrams illustrate common experimental workflows and troubleshooting logic.

cluster_workflow General SPR Experimental Workflow Start Start Equilibrate System Equilibration (Stable Baseline) Start->Equilibrate Immobilize Ligand Immobilization Equilibrate->Immobilize Block Surface Blocking Immobilize->Block Analyte_Injection Analyte Injection (Association/Dissociation) Block->Analyte_Injection Regenerate Regeneration Analyte_Injection->Regenerate Regenerate->Analyte_Injection Next Cycle End End Regenerate->End

Caption: A diagram of the general workflow for an SPR experiment.

cluster_troubleshooting Troubleshooting Poor Reproducibility Problem Poor Reproducibility Observed Check_Baseline Check Baseline Stability Problem->Check_Baseline Check_Signal Check Signal Intensity & Specificity Problem->Check_Signal Check_Regen Check Regeneration Efficiency Problem->Check_Regen Check_MTL Check for Mass Transport Limitation Problem->Check_MTL Sol_Baseline Improve Equilibration Degas Buffers Check_Baseline->Sol_Baseline Sol_Signal Optimize Ligand Density Address NSB Check_Signal->Sol_Signal Sol_Regen Scout for Optimal Regeneration Solution Check_Regen->Sol_Regen Sol_MTL Increase Flow Rate Decrease Ligand Density Check_MTL->Sol_MTL

Caption: A logical diagram for troubleshooting poor SPR reproducibility.

cluster_nsb Decision Pathway for Reducing Non-Specific Binding (NSB) High_NSB High NSB Detected Add_Surfactant Add Surfactant (e.g., Tween 20) High_NSB->Add_Surfactant Hydrophobic Interaction? Increase_Salt Increase Salt Conc. (e.g., NaCl) High_NSB->Increase_Salt Electrostatic Interaction? Add_Surfactant->Increase_Salt Still High Resolved NSB Reduced Add_Surfactant->Resolved Add_BSA Add Blocking Protein (e.g., BSA) Increase_Salt->Add_BSA Still High Increase_Salt->Resolved Change_Immob Change Immobilization Strategy Add_BSA->Change_Immob Still High Add_BSA->Resolved Change_Immob->Resolved

Caption: A decision-making workflow for addressing high non-specific binding.

References

Method development and optimization for Isopropamide analysis by spectrophotometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method development and optimization of Isopropamide analysis by spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric analysis of this compound?

A1: The spectrophotometric analysis of this compound iodide is typically based on the formation of a colored ion-pair complex. This compound, a quaternary ammonium compound, reacts with an acidic dye (like Bromophenol Blue or Thymol Blue) in a specific pH environment to form a stable, colored complex that can be extracted into an organic solvent and measured spectrophotometrically at a specific wavelength.[1][2] Another method involves the reaction of this compound iodide with sodium nitrite in an acidic medium to produce iodine, which is then measured.[3][4]

Q2: What are the common wavelengths (λmax) used for this compound analysis?

A2: The maximum absorbance wavelength (λmax) depends on the specific method and the resulting colored species:

  • Ion-pair with Bromophenol Blue (BPB): 600 nm[1][4][5]

  • Ion-pair with Thymol Blue (TB): 404 nm[2][6]

  • Reaction with Sodium Nitrite: 449 nm[3][4]

  • In Methanol:Water (7:3 v/v) without derivatization: 248.5 nm[7]

Q3: What solvents are typically used for these analyses?

A3: For ion-pair formation methods, an organic solvent is used to extract the colored complex from the aqueous phase. Chloroform is a commonly used solvent for this purpose.[1][4][5] For direct UV spectrophotometry, a mixture of methanol and water can be used as the solvent.[7]

Q4: What is the expected linearity range for these methods?

A4: The linearity range, where the absorbance is directly proportional to the concentration, varies with the method. For the ion-pair method with Bromophenol Blue, the Beer's law is obeyed in the concentration range of 2.0-20.0 μg/mL.[1][5] The method with Thymol Blue shows linearity over a range of 1-40 μg/ml.[2][6] The sodium nitrite method has a reported linearity range of 20-240 µg/ml.[3][4]

Troubleshooting Guide

Problem 1: My absorbance readings are too low or inconsistent.

  • Possible Cause: Incorrect pH of the buffer solution.

    • Solution: Ensure the pH of the buffer solution is accurately adjusted to the optimal level for the specific method (e.g., pH 10 for the BPB method, pH 4 for the TB method).[1][2] Use a calibrated pH meter for verification.

  • Possible Cause: Incomplete extraction of the ion-pair complex.

    • Solution: Ensure thorough mixing and shaking of the aqueous and organic layers for the recommended time (e.g., 5 minutes).[1] Allow sufficient time for the layers to separate completely before measuring the absorbance of the organic layer.

  • Possible Cause: Degradation of the analyte or reagent.

    • Solution: Prepare fresh reagent solutions, especially the dye solution, as their stability can affect the reaction. Protect stock and working solutions from light and heat where necessary.

  • Possible Cause: Incorrect wavelength setting on the spectrophotometer.

    • Solution: Verify that the spectrophotometer is set to the correct maximum absorbance wavelength (λmax) for the specific method being used.

Problem 2: The calibration curve is not linear.

  • Possible Cause: The concentrations of the standards are outside the linear range of the method.

    • Solution: Prepare a new set of standards with concentrations that fall within the established Beer's law range for the chosen method.[1][2][3]

  • Possible Cause: Contamination of cuvettes or glassware.

    • Solution: Thoroughly clean all glassware and cuvettes with an appropriate solvent and ensure they are dry before use. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[8]

  • Possible Cause: Instability of the colored complex.

    • Solution: Measure the absorbance of the samples and standards within the time frame for which the colored complex is known to be stable. The stability of the complex is often reported in the method validation data.[5]

Problem 3: I am observing high background noise or a drifting baseline.

  • Possible Cause: Fluctuations in the spectrophotometer's lamp output.

    • Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. If the problem persists, the lamp may need to be replaced.

  • Possible Cause: Particulate matter in the sample solution.

    • Solution: Filter the sample solutions through a suitable membrane filter before measurement to remove any suspended particles that could scatter light.

  • Possible Cause: The blank solution is not appropriate.

    • Solution: The blank solution should contain all the reagents used in the sample preparation except for the analyte (this compound). This will ensure that any absorbance from the reagents is properly subtracted.

Quantitative Data Summary

The following tables summarize the key performance characteristics of different spectrophotometric methods for this compound analysis.

Table 1: Method Parameters and Performance

ParameterIon-Pair with Bromophenol Blue (BPB)Ion-Pair with Thymol Blue (TB)Reaction with Sodium Nitrite
λmax 600 nm[1][5]404 nm[2][6]449 nm[3][4]
Linearity Range 2.0-20.0 µg/mL[1][5]1-40 µg/mL[2][6]20-240 µg/mL[3][4]
Molar Absorptivity 3.17 × 10⁴ L/mol·cm[1][5]Not Reported0.67 × 10³ L/mol·cm[3][4]
Limit of Detection (LOD) Not Reported0.3 µg/mL[2][6]5.8 µg/mL[3][4]
Limit of Quantitation (LOQ) Not ReportedNot Reported17.4 µg/mL[3][4]
Relative Standard Deviation (RSD) < 1.5%[1][5]0.5954 - 1.1938%[2][6]< 1.6%[9]

Experimental Protocols

Method 1: Ion-Pair Formation with Bromophenol Blue (BPB) [1]

  • Preparation of Standard Solution: Prepare a stock solution of this compound iodide.

  • Preparation of Reagents:

    • Bromophenol Blue (0.1%): Dissolve 0.1 g of Bromophenol Blue in 100 mL of distilled water.

    • Buffer Solution (pH 10): Prepare an appropriate buffer solution and adjust the pH to 10.

  • Procedure: a. Transfer aliquots of the standard this compound iodide solution (ranging from 0.5 to 5 mL) into a series of 50 mL separating funnels. b. To each funnel, add 3.0 mL of the pH 10 buffer solution and 2 mL of the 0.1% Bromophenol Blue solution. c. Shake the mixture gently for 5 minutes. d. Add 10 mL of chloroform to each funnel. e. Shake thoroughly for 5 minutes and then allow the layers to separate. f. Collect the chloroform (organic) layer. g. Measure the absorbance of the chloroform layer at 600 nm against a reagent blank.

Method 2: Ion-Pair Formation with Thymol Blue (TB) [2]

  • Preparation of Standard Solution: Prepare a stock solution of this compound iodide.

  • Preparation of Reagents:

    • Thymol Blue (0.1% w/v): Prepare a 0.1% weight by volume solution of Thymol Blue.

    • Buffer Solution (pH 4): Prepare an acidic buffer and adjust the pH to 4.

  • Procedure: a. In a suitable reaction vessel, combine the this compound iodide standard solution with the pH 4 buffer and the Thymol Blue reagent. b. Allow the reaction to proceed to form the ion-pair complex. c. Measure the absorbance of the resulting yellow complex at 404 nm.

Method 3: Reaction with Sodium Nitrite [3][4]

  • Preparation of Standard Solution: Prepare a stock solution of this compound iodide.

  • Preparation of Reagents:

    • Sodium Nitrite Solution

    • Sulfuric Acid Medium

  • Procedure: a. React the this compound iodide standard solution with sodium nitrite in a sulfuric acid medium. b. This reaction forms iodine. c. Measure the absorbance of the resulting solution at 449 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_measurement Measurement prep_standard Prepare this compound Standard Solution add_reagents Add Buffer and BPB to Standard Aliquots prep_standard->add_reagents prep_reagents Prepare Buffer (pH 10) & BPB Reagent (0.1%) prep_reagents->add_reagents mix_gently Shake Gently (5 min) add_reagents->mix_gently add_chloroform Add Chloroform (10 mL) mix_gently->add_chloroform extract Shake Thoroughly (5 min) add_chloroform->extract separate Allow Layers to Separate extract->separate collect_organic Collect Chloroform Layer separate->collect_organic measure_abs Measure Absorbance at 600 nm collect_organic->measure_abs

Caption: Experimental workflow for this compound analysis by ion-pair spectrophotometry.

troubleshooting_workflow cluster_low_abs Low/Inconsistent Absorbance cluster_non_linear Non-Linear Calibration start Problem with Absorbance Reading q_ph Is pH correct? start->q_ph Low/Inconsistent q_range Standards in linear range? start->q_range Non-Linear a_ph_no Adjust pH of Buffer q_ph->a_ph_no No q_extraction Is extraction complete? q_ph->q_extraction Yes a_ph_no->q_extraction a_extraction_no Ensure proper mixing and separation time q_extraction->a_extraction_no No q_reagents Are reagents fresh? q_extraction->q_reagents Yes a_extraction_no->q_reagents a_reagents_no Prepare fresh solutions q_reagents->a_reagents_no No end_node Problem Resolved q_reagents->end_node Yes a_reagents_no->end_node a_range_no Prepare new standards within range q_range->a_range_no No q_clean Is glassware clean? q_range->q_clean Yes a_range_no->q_clean a_clean_no Thoroughly clean all glassware q_clean->a_clean_no No q_clean->end_node Yes a_clean_no->end_node

Caption: Troubleshooting workflow for common spectrophotometry issues.

References

Overcoming challenges in the purification of Isopropamide from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Isopropamide from reaction mixtures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can be caused by several factors, including the presence of impurities or the cooling rate being too fast. Here are several troubleshooting steps:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the this compound is fully dissolved at the elevated temperature. This can prevent premature precipitation as an oil upon cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.

  • Solvent System Modification: The choice of solvent is critical. A reported and effective solvent system for the recrystallization of this compound Iodide is a mixture of isopropyl alcohol and methanol, followed by the addition of an anti-solvent like Skellysolve B (a mixture of hexanes).[1] Experiment with the ratios of these solvents to optimize crystal formation.

  • Seeding: If you have a small amount of pure this compound crystals, add a "seed" crystal to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.

Column Chromatography Issues

Question: I am having difficulty separating this compound from its starting materials and byproducts using column chromatography. What conditions should I use?

Answer:

Effective separation by column chromatography depends on the proper selection of the stationary and mobile phases. For quaternary ammonium compounds like this compound, which are polar, specific conditions are required.

  • Stationary Phase: Silica gel is a commonly used stationary phase. Due to the polar nature of this compound, it may interact strongly with the silica.

  • Mobile Phase: A polar mobile phase is required to elute the highly polar this compound. A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for separating polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or isopropanol). For quaternary amines that streak on silica, adding a small amount of a modifier like triethylamine or ammonia to the mobile phase can improve peak shape.

  • TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.

Purity and Yield Issues

Question: What are the common impurities in this compound synthesis, and how can I remove them?

Answer:

The synthesis of this compound can result in several process-related impurities. The most common are unreacted starting materials and byproducts from side reactions.

  • Key Impurities:

    • 4-(Diisopropylamino)-2,2-diphenylbutanenitrile: A precursor in the synthesis.

    • 4-(Diisopropylamino)-2,2-diphenylbutyramide: The immediate precursor to this compound.

  • Removal Strategies:

    • Recrystallization: A well-optimized recrystallization process can effectively remove these impurities. The specific solvent system of isopropyl alcohol, methanol, and an aliphatic hydrocarbon anti-solvent has been shown to be effective.[1]

    • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography with an appropriate solvent gradient can separate this compound from these less polar impurities.

    • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase of methanol and a phosphate buffer has been used for the analysis of this compound, and similar conditions can be adapted for preparative scale.[2]

Question: What is a typical yield and purity I can expect after purification?

Answer:

The yield and purity of this compound will depend on the success of the synthesis and the effectiveness of the purification method.

Purification MethodTypical PurityTypical YieldNotes
Recrystallization >98%80-90%Highly dependent on the purity of the crude product. Multiple recrystallizations may be necessary.
Column Chromatography >99%60-80%Yield can be lower due to the collection of fractions and potential for product loss on the column.
Preparative HPLC >99.5%50-70%Offers the highest purity but typically with a lower yield and at a higher cost.

Experimental Protocols

Recrystallization of this compound Iodide

This protocol is adapted from established synthesis procedures.[1]

  • Dissolution: In a suitable flask, dissolve the crude this compound Iodide in a minimal amount of a hot mixture of isopropyl alcohol and methanol (e.g., a 10:1 ratio).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, slowly add an anti-solvent, such as Skellysolve B (a brand of hexane), until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow for this compound Purification

G This compound Purification Workflow crude Crude Reaction Mixture recrystallization Recrystallization (Isopropyl Alcohol/Methanol & Hexane) crude->recrystallization filtration1 Vacuum Filtration recrystallization->filtration1 pure_iso1 Purified this compound (>98%) filtration1->pure_iso1 mother_liquor1 Mother Liquor 1 (Impurities & some product) filtration1->mother_liquor1 Filtrate optional_chrom Optional Further Purification pure_iso1->optional_chrom column_chrom Column Chromatography (Silica Gel) optional_chrom->column_chrom If needed prep_hplc Preparative HPLC (C18 Column) optional_chrom->prep_hplc For highest purity filtration2 Solvent Evaporation column_chrom->filtration2 filtration3 Solvent Evaporation prep_hplc->filtration3 pure_iso2 Highly Purified This compound (>99%) filtration2->pure_iso2 waste Waste (Impurities) filtration2->waste Eluted Fractions filtration3->pure_iso2 filtration3->waste Eluted Fractions

Caption: A logical workflow for the purification of this compound from a crude reaction mixture.

Relationship between this compound and its Precursors

G Synthetic Relationship of this compound and Precursors nitrile 4-(Diisopropylamino)-2,2- diphenylbutanenitrile amide 4-(Diisopropylamino)-2,2- diphenylbutyramide nitrile->amide Hydrolysis This compound This compound Iodide amide->this compound Methylation

Caption: The synthetic pathway from key precursors to the final this compound Iodide product.

References

Best practices for handling and storage of Isopropamide to ensure experimental consistency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of Isopropamide to ensure experimental consistency. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting anticholinergic agent.[1] Chemically, it contains a quaternary ammonium group.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which blocks the effects of acetylcholine.[2] This action leads to reduced glandular secretions and relaxation of smooth muscles, particularly in the gastrointestinal tract.[2]

Q2: What are the recommended storage conditions for this compound Iodide powder?

For optimal stability, this compound Iodide in its solid form should be stored in a tightly sealed container in a dry and well-ventilated place.[3][4] It is also recommended to protect it from light.[4] For long-term storage, a temperature of -20°C is recommended, which can preserve it for up to three years.[5] For shorter periods, storage at 4°C is also acceptable.[4]

Q3: How should I prepare and store stock solutions of this compound Iodide?

This compound Iodide is sparingly soluble in water but freely soluble in solvents like DMSO and chloroform.[6][7] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[1] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under sealed conditions, away from moisture.[1]

Data Presentation: Storage Conditions for this compound Iodide

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 4°CShort-termTightly sealed, dry, well-ventilated, protected from light.[3][4]
-20°CUp to 3 yearsTightly sealed, dry, well-ventilated, protected from light.[5]
Stock Solution (in DMSO) -20°CUp to 1 monthSealed, away from moisture, avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsSealed, away from moisture, avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: My this compound Iodide powder has turned yellow.

  • Cause: this compound Iodide is sensitive to light. Exposure to light can cause degradation, leading to a change in color.[4]

  • Solution: Always store the solid powder in a light-proof container in a dark place. If the powder has significantly changed color, it may indicate degradation, and using a fresh batch for experiments is recommended to ensure consistency.

Issue 2: My this compound Iodide solution appears cloudy or has precipitated after dilution in an aqueous buffer.

  • Cause: this compound Iodide has low solubility in water.[6][7] Diluting a concentrated DMSO stock solution directly into an aqueous buffer without sufficient mixing or at a concentration above its aqueous solubility limit can cause it to precipitate. The pH of the buffer can also affect its solubility.

  • Solution:

    • Ensure that the final concentration in your aqueous buffer does not exceed its solubility limit.

    • When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing.

    • Consider using a buffer with a slightly acidic pH, as this may improve the solubility of quaternary ammonium compounds.

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Cause 1: Adsorption to plastics. Quaternary ammonium compounds can adsorb to plastic surfaces, which can reduce the effective concentration in your experiment.

  • Solution 1: Where possible, use glass or low-adhesion plastic labware. When using standard plasticware, pre-incubating the wells with a solution of a non-interfering protein like bovine serum albumin (BSA) may help to block non-specific binding sites.

  • Cause 2: Interaction with media components. Components in cell culture media, such as proteins in fetal bovine serum (FBS), may bind to this compound and reduce its free concentration.

  • Solution 2: The stability and bioavailability of your compound in your specific cell culture media should be validated.[8] Consider performing experiments in serum-free media for short durations if compatible with your cells, or perform concentration-response curves to determine the effective concentration range in your specific experimental conditions.

Issue 4: How can I confirm the concentration and purity of my this compound Iodide stock solution?

  • Cause: Improper storage or handling can lead to degradation or concentration changes in your stock solution.

  • Solution: You can use spectrophotometry or High-Performance Liquid Chromatography (HPLC) to verify the concentration and purity of your this compound Iodide solution.[9][10] Several published methods describe the determination of this compound Iodide in pharmaceutical formulations which can be adapted for this purpose.[9]

Mandatory Visualization

Diagram 1: Signaling Pathway of Muscarinic Acetylcholine Receptors

Muscarinic_Signaling Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic 3 Receptor (M3R) ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound acts as a competitive antagonist at muscarinic receptors.

Diagram 2: Experimental Workflow for Assessing this compound Activity

Experimental_Workflow General Workflow for In Vitro this compound Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_iso Prepare this compound Stock Solution (DMSO) add_iso Add this compound (Antagonist) to Cells & Incubate prep_iso->add_iso prep_cells Culture and Seed Cells Expressing Muscarinic Receptors prep_cells->add_iso prep_agonist Prepare Agonist (e.g., Acetylcholine) Solution add_agonist Add Agonist to Stimulate Receptors prep_agonist->add_agonist add_iso->add_agonist measure_signal Measure Cellular Response (e.g., Calcium Flux) add_agonist->measure_signal plot_curves Plot Concentration-Response Curves measure_signal->plot_curves calc_ic50 Calculate IC50 Value for this compound plot_curves->calc_ic50

References

Optimizing buffer conditions for studying Isopropamide-protein interactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for studying Isopropamide-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its protein interactions important?

A1: this compound is a long-acting anticholinergic drug that functions as a muscarinic acetylcholine receptor antagonist. It contains a quaternary ammonium group, making it a charged molecule.[1] Understanding its interactions with target proteins, primarily muscarinic receptors, is crucial for drug development, enabling the characterization of its binding affinity, kinetics, and specificity, which are critical for determining therapeutic efficacy and potential side effects.

Q2: What are the key buffer parameters to consider when studying this compound-protein interactions?

A2: The most critical buffer parameters to optimize are pH, ionic strength, and the choice of buffering agent. Additionally, the inclusion of additives and detergents can significantly impact the stability of the protein and the interaction being studied. The temperature at which the experiment is conducted also plays a vital role.

Q3: What is a good starting point for a buffer system to study this compound's interaction with a muscarinic receptor?

A3: A common starting point for muscarinic receptor binding assays is a buffer containing 20 mM HEPES, 100 mM NaCl, and 1 mM MgCl₂, with a pH of 7.5.[2] However, this should be considered a starting point, and optimization is often necessary for specific receptor subtypes and experimental techniques.

Q4: How does the quaternary ammonium group of this compound influence buffer selection?

A4: The positively charged quaternary ammonium group of this compound suggests that ionic strength is a critical parameter. The salt concentration in the buffer can affect electrostatic interactions between this compound and its target protein. It is advisable to screen a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to determine the optimal condition for binding.

Q5: What is the importance of pH in studying this compound-protein interactions?

A5: The pH of the buffer can influence the ionization state of both the protein and this compound, although the quaternary amine of this compound is permanently charged. The protonation state of amino acid residues in the protein's binding pocket can significantly affect binding affinity. It is recommended to test a pH range around the physiological pH of 7.4, for instance, from pH 6.5 to 8.0, to find the optimal condition for the interaction.

Troubleshooting Guides

Issue 1: Low or No Binding Signal
Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions Systematically vary the pH (6.5-8.0) and ionic strength (50-250 mM NaCl) of your binding buffer.
Protein Instability/Inactivity Ensure the target protein is correctly folded and active. Use a fresh protein preparation and consider adding stabilizing agents like glycerol (5-10%) to the buffer.
This compound Degradation Prepare fresh this compound solutions for each experiment. While generally stable, prolonged storage in certain buffers could lead to degradation.
Incorrect Assay Temperature Optimize the incubation temperature. While many binding assays are performed at room temperature, some interactions are temperature-sensitive. Test a range from 4°C to 37°C.
Issue 2: High Background or Non-Specific Binding
Possible Cause Troubleshooting Step
Hydrophobic Interactions Add a non-ionic detergent, such as Tween-20 (0.005-0.05%), to the buffer to reduce non-specific binding to surfaces.[3]
Ionic Interactions Increase the salt concentration in the buffer (e.g., up to 500 mM NaCl) to disrupt non-specific electrostatic interactions.
Protein Aggregation Include additives like 0.1% BSA or increasing the detergent concentration in the buffer to prevent protein aggregation.
Contaminated Reagents Use high-purity reagents and filter-sterilize all buffer solutions before use.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Reagent Preparation Prepare large batches of all buffers and reagents to minimize variability between experiments.[4]
Temperature Fluctuations Ensure all incubation steps are performed at a consistent and controlled temperature.[4]
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing of reagents.
Assay Drift Minimize the time delay between processing the first and last samples in an experiment, especially during reagent addition and washing steps.

Quantitative Data Summary

Table 1: Recommended Starting Buffer Conditions for Different Assays

Assay TechniqueBuffer SystempHIonic Strength (NaCl)AdditivesTemperature
Radioligand Binding Assay 20 mM HEPES, 1 mM MgCl₂[2]7.5100 mM0.1% BSA30°C
Surface Plasmon Resonance (SPR) 10 mM HEPES, 150 mM NaCl, 0.005% Tween-207.4150 mM0.005% Tween-2025°C
Isothermal Titration Calorimetry (ITC) 50 mM Tris or Phosphate7.4150 mMNone (to avoid heats of dilution)25°C

Table 2: Influence of pH and Ionic Strength on Binding Affinity (Hypothetical Data)

pHIonic Strength (mM NaCl)KD (nM)
6.510055
7.010025
7.510010
8.010030
7.5505
7.515015
7.525040

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis
  • Chip Preparation: Select and prepare a suitable sensor chip (e.g., CM5).

  • Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface.

  • Running Buffer: Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Analyte Injection: Prepare a series of this compound dilutions in the running buffer and inject them over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the purified target protein in the sample cell and this compound in the injection syringe, both in the exact same buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Dialyze both samples against the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: Set the desired experimental temperature (e.g., 25°C).

  • Titration: Perform a series of injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Collection: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis P1 Prepare Target Protein A1 Radioligand Binding Assay P1->A1 A2 Surface Plasmon Resonance (SPR) P1->A2 A3 Isothermal Titration Calorimetry (ITC) P1->A3 P2 Prepare this compound Stock P2->A1 P2->A2 P2->A3 P3 Optimize & Prepare Buffer P3->A1 P3->A2 P3->A3 D1 Determine IC50 A1->D1 Competition Curve D2 Determine ka, kd, KD A2->D2 Sensorgrams D3 Determine Ka, ΔH, n A3->D3 Binding Isotherm

Caption: Experimental workflow for studying this compound-protein interactions.

signaling_pathway This compound This compound MAR Muscarinic Acetylcholine Receptor (M1, M3, M5) This compound->MAR Antagonist Gq11 Gq/11 Protein MAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound's antagonistic effect on the Gq/11 signaling pathway.

troubleshooting_logic Start Start Experiment CheckSignal Binding Signal Observed? Start->CheckSignal LowSignal Issue: Low/No Signal CheckSignal->LowSignal No HighBackground Issue: High Background CheckSignal->HighBackground Yes, but noisy GoodSignal Proceed to Data Analysis CheckSignal->GoodSignal Yes, clean OptimizeBuffer Optimize Buffer (pH, Ionic Strength) LowSignal->OptimizeBuffer CheckProtein Check Protein Activity & Concentration LowSignal->CheckProtein OptimizeBuffer->CheckSignal CheckProtein->CheckSignal AddDetergent Add/Increase Detergent (e.g., Tween-20) HighBackground->AddDetergent IncreaseSalt Increase Salt Conc. HighBackground->IncreaseSalt AddDetergent->CheckSignal IncreaseSalt->CheckSignal

Caption: Troubleshooting logic for this compound-protein binding assays.

References

Validation & Comparative

A Comparative Analysis of Isopropamide Iodide and Trifluoperazine HCl in Binary Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analytical methodologies and pharmacological rationale for the combination of Isopropamide Iodide and Trifluoperazine Hydrochloride.

This guide provides a detailed comparative study of this compound Iodide and Trifluoperazine Hydrochloride (HCl) when formulated as a binary mixture. This combination is primarily utilized in the management of gastrointestinal disorders that have a significant psychosomatic component, such as irritable bowel syndrome (IBS).[1][2][3] This document outlines the distinct and synergistic roles of each component, detailed analytical methodologies for their simultaneous determination, and a summary of their pharmacological signaling pathways.

Pharmacological Overview: A Synergistic Approach

The therapeutic efficacy of the this compound Iodide and Trifluoperazine HCl combination stems from the complementary actions of its two active pharmaceutical ingredients. This compound Iodide addresses the peripheral, physical symptoms, while Trifluoperazine HCl targets the central, neurological aspects often associated with certain gastrointestinal conditions.

This compound Iodide is a long-acting synthetic anticholinergic agent.[4] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[5][6] This action effectively alleviates symptoms such as spasms, cramping, and hyperacidity.[1][2]

Trifluoperazine HCl is a typical antipsychotic of the phenothiazine class.[4] It functions primarily by blocking dopamine D2 receptors in the brain, which helps to manage anxiety, tension, and other emotional factors that can exacerbate gastrointestinal symptoms.[2][3] Additionally, it possesses antiemetic properties, which can be beneficial in controlling nausea and vomiting.[2][4]

The combination, therefore, offers a dual approach: this compound relaxes the gut muscles and reduces spasms, while Trifluoperazine addresses the anxiety and stress that can trigger or worsen these physical symptoms.[1][2]

Comparative Analytical Methodologies

The simultaneous determination of this compound Iodide and Trifluoperazine HCl in a binary mixture presents an analytical challenge due to spectral overlap. Several methods have been developed and validated to accurately quantify these two components in pharmaceutical dosage forms. The following sections detail the experimental protocols for the most common and effective techniques.

Data Presentation: Analytical Method Comparison
ParameterSecond Derivative UV-SpectrophotometrySecond Derivative of Ratio Spectra UV-SpectrophotometryReverse Phase-High Performance Liquid Chromatography (RP-HPLC)
Principle Utilizes the second derivative of the absorption spectrum to resolve overlapping spectra.Divides the mixture's spectrum by the spectrum of one component before calculating the second derivative.Chromatographic separation based on polarity.
Wavelengths for Determination Trifluoperazine HCl: 270.4 nm; this compound Iodide: 230.2 nm[7]Trifluoperazine HCl: 257 nm; this compound Iodide: 228 nm[7]UV detection at 227 nm[2]
Linearity Range (Trifluoperazine HCl) Not explicitly stated in the provided abstract.2-40 µg/mL[6]40-120 µg/mL[2]
Linearity Range (this compound Iodide) Not explicitly stated in the provided abstract.2-50 µg/mL[6]100-300 µg/mL[2]
Limit of Detection (LOD) (Trifluoperazine HCl) Not available.Not available.2.963 µg/mL[2]
Limit of Detection (LOD) (this compound Iodide) Not available.Not available.2.985 µg/mL[2]
Limit of Quantification (LOQ) (Trifluoperazine HCl) Not available.Not available.9.877 µg/mL[2]
Limit of Quantification (LOQ) (this compound Iodide) Not available.Not available.9.9502 µg/mL[2]
Reported Recoveries Not available.Trifluoperazine HCl: 100.03-100.36%; this compound Iodide: 100.00-100.07%[2]Trifluoperazine HCl: 100.03-100.36%; this compound Iodide: 100.00-100.07%[2]
Key Advantages Simple, rapid, and does not require prior separation.Greater sensitivity and accuracy due to peak measurements.High specificity and ability to separate from degradation products.

Experimental Protocols

Second Derivative UV-Spectrophotometry

This method is based on the principle that the second derivative of an absorbance spectrum can resolve overlapping spectral bands, allowing for the quantification of individual components in a mixture.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

  • Prepare standard stock solutions of Trifluoperazine HCl and this compound Iodide in a suitable solvent (e.g., distilled water).

  • Scan the absorption spectra of the individual standard solutions and the binary mixture from 200 to 400 nm.

  • Calculate the second derivative of the absorption spectra.

  • Determine the concentration of Trifluoperazine HCl by measuring the amplitude of the second derivative spectrum at 270.4 nm.[7]

  • Determine the concentration of this compound Iodide by measuring the amplitude of the second derivative spectrum at 230.2 nm.[7]

  • Construct calibration curves by plotting the second derivative amplitude against the concentration for each drug to quantify the amounts in the sample.

Second Derivative of Ratio Spectra UV-Spectrophotometry

This method enhances the resolution of overlapping spectra by first dividing the absorption spectrum of the binary mixture by a normalized spectrum of one of the components.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

  • Prepare standard stock solutions of Trifluoperazine HCl and this compound Iodide.

  • Record the absorption spectra of the binary mixture and a normalized spectrum of one of the components (the divisor).

  • Divide the absorption spectrum of the binary mixture by the normalized spectrum of the divisor to obtain a ratio spectrum.

  • Calculate the second derivative of the ratio spectrum.

  • For the determination of Trifluoperazine HCl, use a normalized spectrum of this compound Iodide as the divisor and measure the amplitude of the second derivative of the ratio spectrum at 257 nm.[7]

  • For the determination of this compound Iodide, use a normalized spectrum of Trifluoperazine HCl as the divisor and measure the amplitude of the second derivative of the ratio spectrum at 228 nm.[7]

  • Prepare calibration curves by plotting the second derivative of the ratio amplitudes against the respective concentrations.

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a highly specific and sensitive method for the simultaneous determination of both drugs and can also be used for stability-indicating assays.

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Agilent Zorbax, C18 (250 × 4.6 mm, 5µm particle size)[2]

  • Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v)[2]

  • Flow Rate: 0.8 ml/min[2]

  • Detection Wavelength: 227 nm[2]

  • Injection Volume: 20 µl

  • Temperature: 40°C

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare standard stock solutions of Trifluoperazine HCl and this compound Iodide in the mobile phase.

  • Prepare the sample solution from the pharmaceutical dosage form.

  • Inject the standard and sample solutions into the chromatograph.

  • The retention times for Trifluoperazine and this compound are approximately 2.4 and 3.62 minutes, respectively.[2]

  • Quantify the drugs by comparing the peak areas of the sample with those of the standards.

Mandatory Visualizations

Signaling Pathways

Trifluoperazine_HCl_Signaling_Pathway TFP Trifluoperazine HCl D2R Dopamine D2 Receptor TFP->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation AnxietyRelief Anxiolytic Effect PKA->AnxietyRelief Downstream Effects

Caption: Signaling pathway of Trifluoperazine HCl's anxiolytic effect.

Isopropamide_Iodide_Signaling_Pathway II This compound Iodide MR Muscarinic Receptor II->MR Antagonism Relaxation Smooth Muscle Relaxation II->Relaxation Results in ACh Acetylcholine ACh->MR Binds Gq Gq Protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ Release IP3->Ca Stimulates SMC Smooth Muscle Contraction Ca->SMC Leads to

Caption: Signaling pathway of this compound Iodide's anticholinergic effect.

Experimental Workflow

Analytical_Workflow start Start: Pharmaceutical Dosage Form sample_prep Sample Preparation (e.g., Dissolution, Dilution) start->sample_prep uv_vis UV-Vis Spectrophotometry sample_prep->uv_vis hplc RP-HPLC sample_prep->hplc uv_analysis Spectral Analysis (Derivative/Ratio Derivative) uv_vis->uv_analysis hplc_analysis Chromatographic Analysis (Peak Area Integration) hplc->hplc_analysis quantification Quantification (Calibration Curve) uv_analysis->quantification hplc_analysis->quantification end End: Report Results quantification->end

Caption: General experimental workflow for the analysis of the binary mixture.

References

Efficacy of Isopropamide as a Long-Acting Anticholinergic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isopropamide's efficacy as a long-acting anticholinergic agent. It objectively compares its performance with other alternatives—Glycopyrrolate, Hyoscyamine, and Propantheline—and presents supporting experimental data where available. A notable gap in the publicly accessible literature is the absence of specific muscarinic receptor binding affinity data (Ki values) for this compound, which limits a direct quantitative comparison of its potency and selectivity at the receptor level. This guide, therefore, focuses on the available pharmacokinetic and clinical data to draw comparisons.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound is a quaternary ammonium anticholinergic drug.[1] Like other agents in its class, it functions by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors in nerve cells.[1] This inhibition of parasympathetic nerve impulses leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract, making it effective in treating conditions such as peptic ulcers and irritable bowel syndrome.[1]

The comparative agents—Glycopyrrolate, Hyoscyamine, and Propantheline—share this fundamental mechanism of antagonizing muscarinic acetylcholine receptors to exert their effects.

Comparative Data

The following tables summarize the available quantitative and qualitative data for this compound and its comparators.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

AgentOnset of ActionDuration of ActionNotes
This compound 1-2 hours6-8 hoursLong-acting quaternary anticholinergic.[1]
Glycopyrrolate ~1 hour8-12 hoursQuaternary ammonium compound.
Hyoscyamine 20-30 minutes (oral)Up to 4 hours (immediate release), up to 12 hours (extended-release)Tertiary amine, allowing for central nervous system effects.
Propantheline Bromide 30-45 minutes~6 hoursQuaternary ammonium compound.

Table 2: Muscarinic Receptor Binding Affinity (Ki in nM)

Disclaimer: Comprehensive, directly comparable binding affinity data across all muscarinic receptor subtypes for all listed agents is not available in a single, unified source. The data below is compiled from various studies and should be interpreted with caution. A significant data gap exists for this compound.

AgentM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSelectivity Notes
This compound Data not availableData not availableData not availableData not availableData not available
Glycopyrrolate 0.5 - 3.60.5 - 3.60.5 - 3.6High affinityHigh affinityNo selectivity between M1-M3 subtypes.
Hyoscyamine Data not availableData not availableData not availableData not availableData not availableLow selectivity between atrial (predominantly M2) and ileal (predominantly M3) receptors.
Propantheline Bromide Data not availableData not availableData not availableData not availableData not availableConsidered a non-selective muscarinic antagonist.

Table 3: Summary of Comparative Clinical Efficacy

ComparisonIndicationKey Findings
This compound vs. Propantheline & Hexocyclium Antisecretory and antimotility effectsThis compound had little to no effect on salivary flow rate or riboflavin absorption, while Propantheline and Hexocyclium significantly decreased both.[2]
This compound vs. Propantheline Duodenal ulcer painA 1972 clinical trial showed this compound to be effective, but the detailed comparison with Propantheline is limited by the abstract's language (Hebrew).[3]
Glycopyrrolate vs. Hyoscyamine Duodenal ulcerIn a year-long trial, neither Glycopyrrolate nor Hyoscyamine was found to be significantly superior to placebo in the long-term treatment of duodenal ulcer.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of anticholinergic agents. Below are outlines of standard experimental protocols.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of a compound for specific muscarinic receptor subtypes.

1. Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
  • Radioligand (e.g., [³H]-N-methylscopolamine).
  • Test compound (this compound or comparator).
  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Wash buffer (e.g., ice-cold PBS).
  • Non-specific binding control (e.g., a high concentration of atropine).
  • 96-well filter plates.
  • Scintillation fluid.
  • Microplate scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound.
  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
  • Filtration: After reaching equilibrium, rapidly filter the contents of the wells to separate bound from free radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Measurement of Gastrointestinal Motility

Various techniques can be used to assess the in vivo effect of anticholinergic agents on gastrointestinal motility.

1. Gastric Emptying Scintigraphy:

  • Procedure: Subjects ingest a standardized meal labeled with a radioisotope (e.g., Technetium-99m). Serial images of the stomach are acquired using a gamma camera at specified time points.
  • Data Analysis: The rate of gastric emptying is calculated by measuring the amount of radioactivity remaining in the stomach over time.

2. Wireless Motility Capsule:

  • Procedure: The subject swallows a small, ingestible capsule that measures pH, temperature, and pressure as it travels through the gastrointestinal tract.
  • Data Analysis: Data transmitted from the capsule provides information on gastric emptying time, small bowel transit time, and colonic transit time.

3. Antroduodenal Manometry:

  • Procedure: A thin, flexible tube with pressure sensors is passed through the nose, down the esophagus, and into the stomach and small intestine. The sensors record the patterns of muscle contractions.
  • Data Analysis: The frequency, amplitude, and coordination of contractions are analyzed to assess gastrointestinal motor function.

Visualizations

Signaling Pathway of Anticholinergic Action

Anticholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle/Gland) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Cellular_Response Contraction/ Secretion Effector_Enzyme->Cellular_Response Leads to This compound This compound This compound->Muscarinic_Receptor Blocks

Caption: Anticholinergic agents like this compound block acetylcholine binding to muscarinic receptors.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow A Prepare Cell Membranes with Muscarinic Receptors B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for determining the binding affinity of a compound to muscarinic receptors.

Logical Relationship of Anticholinergic Efficacy

Efficacy_Logic Receptor_Affinity High Receptor Affinity (Low Ki value) Receptor_Occupancy Increased Receptor Occupancy Receptor_Affinity->Receptor_Occupancy Pharmacological_Effect Greater Pharmacological Effect Receptor_Occupancy->Pharmacological_Effect Clinical_Efficacy Improved Clinical Efficacy Pharmacological_Effect->Clinical_Efficacy

Caption: Relationship between receptor affinity and clinical efficacy of an anticholinergic agent.

References

A Comparative Guide to the Biological Activity of Isopropamide and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Isopropamide functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] These receptors are key components of the parasympathetic nervous system, regulating a wide array of physiological processes. By blocking the binding of the endogenous neurotransmitter, acetylcholine, this compound inhibits parasympathetic nerve impulses.[5] This action results in the relaxation of smooth muscle and a reduction in glandular secretions, which is beneficial in treating gastrointestinal disorders characterized by hypermotility and hyperacidity.[5]

The signaling pathway initiated by acetylcholine binding to muscarinic receptors (specifically the M3 subtype prevalent in smooth muscle and glands) involves the activation of a Gq protein, leading to a cascade of intracellular events culminating in a physiological response. This compound, by blocking the receptor, prevents this cascade from occurring.

Muscarinic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates This compound This compound This compound->M3_Receptor Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response Ca_release->Response PKC_activation->Response

Caption: Simplified signaling pathway of the M3 muscarinic acetylcholine receptor.

Comparative Biological Activity Data

The following tables summarize the biological activity of well-known muscarinic antagonists, atropine and glycopyrrolate, which serve as relevant comparators for this compound. This data is derived from radioligand binding assays and functional assays on isolated tissues.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

CompoundReceptor SubtypeTissue SourceRadioligandKi (nM)
GlycopyrrolateM1-M3 (non-selective)Human peripheral lung and airway smooth muscle[³H]-NMS0.5 - 3.6[6][7]
AtropineM1-M5 (non-selective)Goat ileum--
This compoundMuscarinicVarious-Data not available in reviewed literature

Table 2: Functional Antagonism in Isolated Tissues (pA2 values)

CompoundAgonistIsolated TissuepA2 Value
AtropineAcetylcholineGuinea pig ileum-
AtropineAcetylcholineGoat ileum9.59 ± 0.022[8]
GlycopyrrolateCarbacholGuinea pig atrium8.16[9]
GlycopyrrolateAcetylcholineGuinea pig atrium8.39[9]
This compoundAcetylcholine/CarbacholVarious smooth muscle preparationsData not available in reviewed literature

Experimental Protocols

To facilitate the cross-validation of this compound's activity, this section provides detailed methodologies for key in vitro assays used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Radioligand Binding Assay Workflow Start Start Prep Prepare cell membranes expressing muscarinic receptors Start->Prep Incubate Incubate membranes with radioligand (e.g., [³H]-NMS) and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki value Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from tissues or cultured cells endogenously or recombinantly expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (e.g., this compound).[10] Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Assay for Functional Antagonism

This classic pharmacological preparation is used to determine the functional potency (pA2) of a competitive antagonist.

Isolated Guinea Pig Ileum Assay Workflow Start Start Setup Isolate a segment of guinea pig ileum and mount in an organ bath containing physiological salt solution Start->Setup Agonist_CRC Generate a cumulative concentration-response curve (CRC) to a muscarinic agonist (e.g., acetylcholine) Setup->Agonist_CRC Washout Wash out the agonist and allow the tissue to return to baseline Agonist_CRC->Washout Antagonist_Incubation Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) Washout->Antagonist_Incubation Repeat_CRC Repeat the agonist CRC in the presence of the antagonist Antagonist_Incubation->Repeat_CRC Schild_Plot Repeat with multiple antagonist concentrations and construct a Schild plot to determine pA2 Repeat_CRC->Schild_Plot End End Schild_Plot->End

Caption: Workflow for determining antagonist potency using the isolated guinea pig ileum.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[11]

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record smooth muscle contractions.

  • Control Agonist Response: A cumulative concentration-response curve to a muscarinic agonist, such as acetylcholine or carbachol, is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to equilibrate with the tissue.

  • Agonist Response in the Presence of Antagonist: The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value, which is a measure of the antagonist's potency.[12]

Conclusion

References

Spectrophotometric Validation of Isopropamide in Wastewater: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectrophotometric determination of Isopropamide in aqueous environmental samples, offering a comparative analysis with alternative methods and detailed experimental protocols.

This guide provides a detailed overview of a validated spectrophotometric method for the quantification of this compound iodide in wastewater samples. The methodology is benchmarked against High-Performance Liquid Chromatography (HPLC), a common alternative, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical options. This document includes structured data presentations, in-depth experimental protocols, and visual workflows to facilitate practical application.

Comparative Analysis of Analytical Methods

The determination of this compound concentration in complex matrices like wastewater necessitates sensitive and reliable analytical techniques. While spectrophotometry offers a cost-effective and straightforward approach, HPLC provides higher selectivity and sensitivity. The choice of method often depends on the specific requirements of the analysis, including sample throughput, required detection limits, and available instrumentation.

ParameterSpectrophotometry (Ion-Pair Method)High-Performance Liquid Chromatography (HPLC)
Principle Formation of a colored ion-pair complex between this compound iodide and a chromogenic agent (e.g., Bromophenol Blue), followed by measurement of absorbance at a specific wavelength.[1][2][3][4]Separation of this compound from other sample components on a stationary phase with a mobile phase, followed by detection using a UV detector.[1][3]
Linearity Range 2.0 - 20.0 µg/mL[1][2][3][4]5 - 30 µg/mL[5][6]
Limit of Detection (LOD) Not explicitly stated for wastewater in the provided results, but a similar method for another compound had a LOD of 5.8 µg/ml.[7][8]0.10 µg/mL[5]
Limit of Quantification (LOQ) Not explicitly stated for wastewater in the provided results, but a similar method for another compound had a LOQ of 17.4 µg/ml.[7][8]0.4 µg/mL[5]
Precision (RSD %) < 1.5%[1][2][3]< 2%[8]
Selectivity Can be susceptible to interference from other compounds that form colored complexes.[1]High selectivity due to chromatographic separation.[9]
Cost & Complexity Lower cost, simpler instrumentation and operation.[1][3]Higher cost, more complex instrumentation and requires skilled operators.[10]
Method Validation ParameterSpectrophotometry (Ion-Pair with Bromophenol Blue)
Wavelength (λmax) 600 nm[1][2][3][4]
Molar Absorptivity 3.17 × 10⁴ L/mol·cm[1][2][3][4]
Sandell's Sensitivity 15.15 ng/cm²[1][2][3]
Recovery (%) 97.4 – 101.4% (for a similar ion-pair method)[11]

Experimental Protocols

A detailed methodology for the spectrophotometric determination of this compound iodide in wastewater is provided below. This protocol is based on the ion-pair extraction method using bromophenol blue.[1][2][3][4]

Materials and Reagents:

  • Double beam UV-Visible Spectrophotometer

  • Quartz cells (1.0 cm)

  • Separating funnels (50 ml)

  • This compound Iodide standard solution (0.01%)

  • Bromophenol Blue (BPB) solution (0.1%)

  • Buffer solution (pH 10)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Distilled water

Procedure:

  • Preparation of Standard Curve:

    • Transfer aliquots (0.5 - 5.0 mL) of the standard this compound iodide solution into a series of 50 mL separating funnels.

    • Add 3.0 mL of buffer solution (pH 10) and 2.0 mL of 0.1% Bromophenol Blue solution to each funnel.

    • Gently shake the reaction mixture for 5 minutes.

    • Add 10 mL of chloroform to each funnel and shake thoroughly for 5 minutes to allow for the extraction of the ion-pair complex.

    • Allow the layers to separate and collect the colored chloroform layer in a dry test tube containing anhydrous sodium sulfate.

    • Measure the absorbance of the chloroform layer at 600 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Wastewater Sample:

    • Collect the wastewater sample and filter it to remove any particulate matter.

    • Spike a known volume of the filtered wastewater sample with a known concentration of this compound iodide.

    • Follow the same procedure as described for the standard curve preparation (steps 1.2 - 1.6).

    • Determine the concentration of this compound in the sample by referring to the calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Ion-Pair Formation & Extraction cluster_analysis Analysis Sample Wastewater Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Filtration Spiked_Sample Spiked Sample Filtered_Sample->Spiked_Sample Spiking Add_Reagents Add Buffer (pH 10) & Bromophenol Blue Spiked_Sample->Add_Reagents Extraction Extract with Chloroform Add_Reagents->Extraction Separation Separate Chloroform Layer Extraction->Separation Drying Dry with Na2SO4 Separation->Drying Measurement Measure Absorbance at 600 nm Drying->Measurement Concentration Determine Concentration Measurement->Concentration

Caption: Experimental workflow for spectrophotometric analysis.

method_comparison cluster_spectro Spectrophotometry cluster_hplc HPLC Principle_S Principle: Colorimetric Reaction Advantages_S Advantages: - Low Cost - Simple Operation Principle_S->Advantages_S Disadvantages_S Disadvantages: - Lower Selectivity - Higher LOD Principle_S->Disadvantages_S Principle_H Principle: Chromatographic Separation Advantages_H Advantages: - High Selectivity - Lower LOD Principle_H->Advantages_H Disadvantages_H Disadvantages: - High Cost - Complex Operation Principle_H->Disadvantages_H Isopropamide_Analysis This compound Analysis in Wastewater Isopropamide_Analysis->Principle_S Isopropamide_Analysis->Principle_H

Caption: Comparison of Spectrophotometry and HPLC methods.

References

The Impact of Ion-Pairing Agents on Isopropamide Encapsulation in Liposomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing drug encapsulation efficiency in liposomal delivery systems is a critical challenge. This is particularly true for hydrophilic and charged molecules like Isopropamide, a quaternary ammonium compound used for treating gastrointestinal disorders. The formation of an ion-pair with a suitable counter-ion to increase the drug's lipophilicity presents a promising strategy to enhance its entrapment within the lipid bilayer of liposomes. This guide provides a comparative analysis of ion-pairing agents for the encapsulation of this compound in liposomes, supported by experimental data and detailed protocols.

A pivotal study has demonstrated a significant enhancement in the encapsulation of this compound Iodide in liposomes through ion-pairing with sodium taurodeoxycholate (TDC)[1]. The formation of a more lipophilic ion-pair complex between the cationic this compound and the anionic bile salt facilitates its partitioning into the lipid bilayer, thereby increasing the encapsulation efficiency from 21% to 62%[1]. While specific comparative data for this compound with other ion-pairing agents is limited, the principles of hydrophobic ion-pairing allow for a broader comparison with other potential agents that have been successfully employed for the encapsulation of other cationic drugs.

Comparative Analysis of Ion-Pairing Agents

The selection of an appropriate ion-pairing agent is crucial and depends on factors such as the agent's charge, hydrophobicity, and biocompatibility. Below is a comparative overview of different classes of ion-pairing agents and their potential utility for this compound encapsulation.

Ion-Pairing Agent TypeSpecific ExampleMechanism of ActionReported Encapsulation Efficiency for this compoundPotential AdvantagesPotential Considerations
Bile Salts Sodium Taurodeoxycholate (TDC)Forms a hydrophobic ion-pair with the positively charged this compound, increasing its lipophilicity and facilitating its incorporation into the liposomal membrane.[1]Increased from 21% to 62% [1]Biocompatible, endogenous molecules. Can also act as permeation enhancers.[2][3][4]Can have membrane-destabilizing effects at high concentrations.[3]
Sodium Deoxycholate (SDC)Similar to TDC, forms an ion-pair to enhance lipophilicity.Not reported for this compound.Widely used as a biological detergent and permeation enhancer.[5]Potential for higher cytotoxicity compared to other bile salts.[3]
Fatty Acids Oleic Acid, Stearic AcidThe negatively charged carboxyl group interacts with the quaternary ammonium group of this compound, while the long hydrocarbon chain increases the overall lipophilicity of the ion-pair.[6][7]Not reported for this compound.Biocompatible and biodegradable. Can be incorporated into the lipid bilayer.[8]The strength of the ion-pair and its effect on encapsulation can be pH-dependent.[7]
Organic Sulfates Sodium Dodecyl Sulfate (SDS)The sulfate head group forms an ion-pair with the cationic drug, and the alkyl chain enhances hydrophobicity.[6][7]Not reported for this compound.Strong ion-pairing capabilities.Potential for toxicity and membrane disruption.[9]
Halogenated Acetates TrichloroacetateForms an ion-pair with quaternary ammonium compounds, leading to increased lipophilicity and enhanced encapsulation.Not reported for this compound. A threefold increase was observed for methantheline bromide.[10]Effective in increasing encapsulation.Potential for toxicity due to the halogenated nature of the counter-ion.[10]

Experimental Protocols

The following are detailed methodologies for the preparation of this compound-loaded liposomes using an ion-pairing agent, based on the successful encapsulation with sodium taurodeoxycholate[1]. This protocol can be adapted for the comparative evaluation of other ion-pairing agents.

Materials
  • This compound Iodide

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Ion-Pairing Agent (e.g., Sodium Taurodeoxycholate)

  • Chloroform

  • Phosphate Buffer (pH 7.4)

  • Sepharose 4B column for gel filtration

Liposome Preparation (Reverse-Phase Evaporation Method)
  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound Iodide and the selected ion-pairing agent in phosphate buffer (pH 7.4).

  • Emulsification: Add the aqueous phase to the organic solvent containing the lipids. The mixture is then sonicated to form a water-in-oil emulsion.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.

  • Vesicle Formation: Continued evaporation of the solvent results in the collapse of the gel and the formation of large unilamellar vesicles (LUVs).

  • Purification: The liposomal suspension is then passed through a Sepharose 4B column to separate the encapsulated this compound from the unencapsulated drug.

Determination of Encapsulation Efficiency
  • Liposome Lysis: A known volume of the purified liposome suspension is lysed using a suitable solvent (e.g., ethanol) to release the encapsulated drug.

  • Quantification: The concentration of this compound in the lysate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Calculation: The encapsulation efficiency is calculated as the percentage of the drug encapsulated within the liposomes relative to the initial amount of drug used.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_preparation Liposome Preparation cluster_purification Purification & Analysis lipids Lipids (PC, Chol) in Chloroform emulsion W/O Emulsion lipids->emulsion drug_ipa This compound + Ion-Pairing Agent in Aqueous Buffer drug_ipa->emulsion gel Viscous Gel emulsion->gel Solvent Evaporation luvs Large Unilamellar Vesicles gel->luvs Continued Evaporation purification Gel Filtration (Sepharose 4B) luvs->purification analysis Encapsulation Efficiency Determination purification->analysis

Experimental workflow for this compound encapsulation.

ion_pairing_mechanism cluster_aqueous Aqueous Phase cluster_liposome Liposome Bilayer This compound This compound (+ve charge) ion_pair Hydrophobic Ion-Pair This compound->ion_pair Electrostatic Interaction ipa Ion-Pairing Agent (-ve charge) ipa->ion_pair encapsulated Encapsulated this compound ion_pair->encapsulated Increased Lipophilicity Facilitates Entry

Mechanism of ion-pairing for liposomal encapsulation.

References

Validating Isopropamide's Selective Peripheral Anticholinergic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isopropamide with other anticholinergic agents to validate its use as a selective peripheral antagonist of muscarinic acetylcholine receptors in vivo. The information presented is supported by established pharmacological principles and outlines key experimental protocols for verification.

Introduction: The Quest for Peripheral Selectivity

Anticholinergic drugs function by competitively inhibiting the action of acetylcholine at muscarinic receptors, which are widely distributed throughout the body.[1][2][3] This inhibition is therapeutic for conditions involving gastrointestinal hypermotility or hypersecretion.[2][4] However, a significant challenge in anticholinergic therapy is the occurrence of central nervous system (CNS) side effects, such as drowsiness, confusion, and memory impairment.[5] These effects arise when the drug crosses the blood-brain barrier (BBB).

The ideal anticholinergic agent for peripheral disorders would selectively target receptors in the peripheral nervous system while having minimal access to the CNS. This compound, a quaternary ammonium compound, is designed for such selectivity.[6][7] Its chemical structure, featuring a permanently charged nitrogen atom, imparts low lipid solubility, which theoretically limits its ability to cross the BBB.[6][8][9] This guide compares this compound's profile with that of atropine, a tertiary amine known to cause CNS effects, and glycopyrrolate, another quaternary ammonium compound recognized for its peripheral selectivity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] In peripheral tissues, such as the smooth muscle of the gastrointestinal tract and salivary glands, acetylcholine binding to M3 muscarinic receptors triggers a signaling cascade that leads to muscle contraction and glandular secretion. This compound blocks this binding, resulting in muscle relaxation and reduced secretions.[1][4]

G cluster_0 Cell Membrane mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Increase IP3->Ca releases Response Peripheral Response (e.g., Salivation, GI Contraction) Ca->Response ACh Acetylcholine ACh->mAChR Binds & Activates This compound This compound This compound->mAChR Binds & Blocks

Figure 1. Signaling pathway of muscarinic receptor antagonism by this compound.

Comparative Analysis of Anticholinergic Agents

The primary distinction between peripherally selective and non-selective anticholinergics lies in their chemical structure and resulting ability to penetrate the CNS.

FeatureThis compoundGlycopyrrolateAtropine
Chemical Class Quaternary AmmoniumQuaternary AmmoniumTertiary Amine
Charge at Phys. pH Permanent Positive ChargePermanent Positive ChargeLargely Uncharged
Lipid Solubility LowLowHigh
BBB Penetration MinimalMinimalReadily Crosses
Primary Site of Action PeripheralPeripheralPeripheral & Central
Expected CNS Effects LowLow[6]High (e.g., sedation, confusion)[5]
Antisalivatory Potency HighHigh (5-6x more potent than atropine)[6]Moderate

Table 1. Structural and Pharmacological Comparison of this compound, Glycopyrrolate, and Atropine.

Experimental Validation: In Vivo Protocols

To empirically validate the peripheral selectivity of this compound, its effects on a peripherally mediated response (salivation) can be compared against its effects on a centrally mediated behavior (locomotor activity). The ratio of the dose required to produce a central effect to the dose required for a peripheral effect provides a selectivity index.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo selectivity of anticholinergic test articles.

G cluster_peripheral Peripheral Effect Assay cluster_central Central Effect Assay start Start rand Animal Randomization (e.g., Mice, Rats) start->rand grouping Divide into Treatment Groups: - Vehicle Control - this compound (Dose Range) - Atropine (Dose Range) rand->grouping admin Drug Administration (e.g., IP, SC) grouping->admin pilo Administer Pilocarpine (Muscarinic Agonist) admin->pilo place Place Animal in Locomotor Activity Chamber admin->place collect Collect Saliva (e.g., for 15 min) pilo->collect measure_p Quantify Saliva Volume/Weight collect->measure_p analysis Data Analysis: - Calculate ED₅₀ for each effect - Determine Selectivity Index (Central ED₅₀ / Peripheral ED₅₀) measure_p->analysis record Record Activity (e.g., for 60 min) place->record measure_c Quantify Beam Breaks/ Distance Traveled record->measure_c measure_c->analysis end End analysis->end

Figure 2. Workflow for assessing anticholinergic drug selectivity in vivo.

Protocol 1: Inhibition of Pilocarpine-Induced Salivation (Peripheral Effect)

This assay measures the ability of an anticholinergic drug to inhibit salivation, a process controlled by peripheral M3 muscarinic receptors.

  • Animals: Male or female mice (e.g., C57BL/6 strain).

  • Materials: Test compounds (this compound, Atropine), Vehicle (e.g., sterile saline), Pilocarpine hydrochloride, pre-weighed cotton swabs or collection tubes.

  • Procedure:

    • Administer the test compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection at various doses.

    • After a set pretreatment time (e.g., 30 minutes), administer a standardized dose of pilocarpine (e.g., 0.5 mg/kg, IP) to stimulate salivation.[4]

    • Immediately after pilocarpine injection, place a pre-weighed cotton swab in the animal's oral cavity.[1]

    • Collect saliva for a fixed period (e.g., 15 minutes).[2]

    • Reweigh the swab to determine the amount of saliva collected.

  • Endpoint: The dose of the test compound that causes a 50% reduction in the saliva volume compared to the vehicle-treated group (ED₅₀).

Protocol 2: Spontaneous Locomotor Activity (Central Effect)

This assay assesses whether a drug induces hyperactivity (a known central effect of some anticholinergics like atropine) or sedation.

  • Animals: Male or female rats or mice.

  • Materials: Test compounds (this compound, Atropine), Vehicle.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams.[6][8]

  • Procedure:

    • Acclimate animals to the testing room for at least 30-60 minutes.[8]

    • Administer the test compound or vehicle (IP or SC).

    • Immediately place the animal into the locomotor activity chamber.[6]

    • Record horizontal and vertical movements (beam breaks) over a set period (e.g., 60 minutes).

  • Endpoint: The dose of the test compound that causes a statistically significant increase or decrease in locomotor activity compared to the vehicle-treated group. The ED₅₀ for hyperactivity can be calculated if a dose-dependent increase is observed.

Conclusion

Executing the described in vivo protocols would allow researchers to generate empirical data to quantify the selectivity index of this compound, providing a direct and powerful validation of its utility as a peripherally restricted anticholinergic agent for research and drug development.

References

Head-to-head comparison of Isopropamide and other muscarinic antagonists in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isopropamide and other prominent muscarinic antagonists—atropine, scopolamine, and glycopyrrolate—based on their performance in functional assays. Due to the limited availability of comprehensive public data for this compound's binding affinities and functional potencies across all muscarinic receptor subtypes, this guide focuses on presenting the available data for the comparator compounds to establish a benchmark for evaluation.

Introduction to Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion. Muscarinic antagonists are compounds that bind to these receptors and block the action of acetylcholine, leading to various therapeutic effects. Their clinical applications range from treating overactive bladder and chronic obstructive pulmonary disease (COPD) to use as mydriatics and antiemetics.

The selectivity of a muscarinic antagonist for a particular receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. Functional assays are indispensable tools for characterizing the pharmacological properties of these compounds, providing quantitative measures of their binding affinity (Ki) and functional potency (IC50).

Comparative Analysis of Muscarinic Antagonists

The following tables summarize the available quantitative data from functional assays for atropine, scopolamine, and glycopyrrolate. This data provides a basis for comparing their affinity and potency at the five muscarinic receptor subtypes.

Note on this compound Data: Despite a comprehensive search of publicly available scientific literature and databases, specific Ki and IC50 values for this compound across the M1-M5 muscarinic receptor subtypes were not found. The available information suggests that certain isopropyl amide derivatives exhibit high potency and selectivity for the M2 receptor subtype. However, without concrete data for this compound itself, a direct quantitative comparison is not possible at this time.

Table 1: Binding Affinity (Ki) of Muscarinic Antagonists

The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84
Scopolamine 0.835.30.340.380.34
Glycopyrrolate 0.600.03---

Data for Glycopyrrolate at M3, M4, and M5 receptors was not available in the searched sources.

Table 2: Functional Potency (IC50) of Muscarinic Antagonists

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.

AntagonistM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16[1]
Scopolamine -----
Glycopyrrolate -----

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_Gq Gq/11-coupled Signaling cluster_Gi Gi/o-coupled Signaling M1 M1 Gq Gq/11 M1->Gq Activate M3 M3 M3->Gq Activate M5 M5 M5->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2 M2 Gi Gi/o M2->Gi Activate M4 M4 M4->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Radioligand_Binding_Workflow prep Membrane Preparation incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

References

A Comparative Guide to Isopropamide Purification: A Statistical Approach to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purification methods for Isopropamide, a quaternary ammonium antimuscarinic agent. It further details the application of statistical Design of Experiments (DoE) for the validation of the chosen purification method, ensuring a robust and reliable process in line with international regulatory standards.[1][2][3]

Comparison of this compound Purification Methods

The selection of an appropriate purification method is critical for obtaining high-purity this compound, which is essential for its safety and efficacy as a pharmaceutical agent.[4] Below is a comparison of three common purification techniques applicable to alkaloids like this compound.[4][5][6]

Method Principle Advantages Disadvantages Purity (%) Yield (%) Scalability
Solvent Extraction Utilizes the differential solubility of this compound and impurities in immiscible liquid phases.[4]Simple, low cost, and suitable for initial cleanup.Can be labor-intensive, may use large volumes of organic solvents, and may have lower selectivity.85-9570-85Moderate
Column Chromatography Separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase passes through.[4]High resolution and selectivity, capable of achieving high purity.[4]Can be time-consuming, requires specialized equipment, and may involve significant solvent consumption.>9860-75Good
Preparative HPLC A high-pressure liquid chromatography technique used to purify and isolate larger quantities of a compound.Highest resolution and purity, automated process.High initial investment and maintenance costs, limited by column capacity.>99.550-65Limited

Based on the comparative data, Column Chromatography presents a balanced profile of high purity, good yield, and scalability, making it a suitable candidate for further optimization and validation using a statistical Design of Experiments approach.

Experimental Protocol: Validation of this compound Purification by Column Chromatography using DoE

This protocol outlines the application of a DoE approach to validate the column chromatography method for this compound purification. The objective is to identify critical process parameters and establish a design space for robust and consistent performance.[1][2][7][8]

1. Define the Scope and Purpose: The purpose of this validation is to demonstrate that the column chromatography method is suitable for its intended purpose of purifying this compound to a predefined purity level.[2][9] This involves assessing the method's robustness, specificity, linearity, accuracy, and precision.[3][10]

2. Risk Assessment and Identification of Critical Process Parameters (CPPs): A risk assessment (e.g., Failure Mode and Effects Analysis) should be performed to identify potential process parameters that could impact the critical quality attributes (CQAs) of the purified this compound, namely purity and yield.[11]

Identified CPPs:

  • A: pH of the Mobile Phase

  • B: Mobile Phase Composition (% Organic Solvent)

  • C: Flow Rate (mL/min)

  • D: Column Temperature (°C)

3. Design of Experiments (DoE) Matrix: A fractional factorial or response surface design (e.g., Box-Behnken or Central Composite Design) can be employed to efficiently study the effects of the identified CPPs and their interactions.[12][13]

Example: 24-1 Fractional Factorial Design

RunFactor A: pHFactor B: % OrganicFactor C: Flow RateFactor D: Temperature
1-1 (Low)-1 (Low)-1 (Low)-1 (Low)
2+1 (High)-1 (Low)-1 (Low)+1 (High)
3-1 (Low)+1 (High)-1 (Low)+1 (High)
4+1 (High)+1 (High)-1 (Low)-1 (Low)
5-1 (Low)-1 (Low)+1 (High)+1 (High)
6+1 (High)-1 (Low)+1 (High)-1 (Low)
7-1 (Low)+1 (High)+1 (High)-1 (Low)
8+1 (High)+1 (High)+1 (High)+1 (High)
...............

4. Experimental Procedure: Each run in the DoE matrix will be performed using the specified conditions. The crude this compound sample will be loaded onto the column, and the purification will be carried out according to the defined parameters. The collected fractions will be analyzed for this compound concentration and purity using a validated analytical method (e.g., HPLC-UV).[14][15][16][17]

5. Data Analysis and Model Building: The responses (Purity and Yield) from each experimental run will be statistically analyzed to determine the main effects of each factor and any significant interactions. A mathematical model will be generated to describe the relationship between the CPPs and the CQAs.[13]

6. Establishment of Design Space: The model will be used to define a design space, which is the multidimensional combination and interaction of input variables (CPPs) that have been demonstrated to provide assurance of quality.[18] Operating within this design space will ensure a robust and reproducible purification process.

Visualizing the Workflow and Logical Relationships

To better understand the experimental design and the interplay of factors, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_planning 1. Planning & Design cluster_execution 2. Execution cluster_analysis 3. Analysis & Validation define_scope Define Scope & Purpose risk_assessment Risk Assessment (FMEA) define_scope->risk_assessment identify_cpps Identify CPPs risk_assessment->identify_cpps select_doe Select DoE Design identify_cpps->select_doe prep_samples Prepare Crude this compound select_doe->prep_samples run_experiments Execute DoE Runs prep_samples->run_experiments collect_fractions Collect Fractions run_experiments->collect_fractions analyze_samples Analyze Purity & Yield collect_fractions->analyze_samples stat_analysis Statistical Analysis analyze_samples->stat_analysis build_model Build Predictive Model stat_analysis->build_model define_design_space Define Design Space build_model->define_design_space validate_method Method Validation define_design_space->validate_method

Caption: Experimental workflow for DoE-based validation.

logical_relationship cluster_factors Controllable Factors (CPPs) cluster_responses Responses (CQAs) cluster_process Purification Process pH Mobile Phase pH process Column Chromatography pH->process composition Mobile Phase Composition composition->process flow_rate Flow Rate flow_rate->process temperature Column Temperature temperature->process purity Purity yield Yield process->purity process->yield

Caption: Factors and responses in the DoE study.

References

Evaluating the Cross-Reactivity of Isopropamide in Immunoassay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of Isopropamide, a quaternary ammonium anticholinergic drug, in various immunoassay formats. Due to a lack of publicly available, direct comparative studies on this compound's cross-reactivity across different immunoassay platforms, this document will focus on the principles of such a comparison, utilizing data from structurally similar anticholinergic compounds as illustrative examples. The methodologies and data presentation formats provided herein can be adapted for an in-house evaluation of this compound-specific antibodies and assays.

Introduction to this compound and Immunoassay Specificity

This compound is a long-acting anticholinergic agent used for treating peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility. As a quaternary ammonium compound, its structure is a key determinant of its pharmacological activity and its recognition by antibodies in immunoassays.

Immunoassays are indispensable tools for the detection and quantification of drugs and their metabolites. The specificity of an immunoassay, its ability to detect only the target analyte, is paramount for accurate results. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte, leading to false-positive results or inaccurate quantification. The degree of cross-reactivity is not an inherent property of an antibody but is significantly influenced by the immunoassay format and the specific reagents and conditions employed.[1][2] Therefore, a thorough evaluation of cross-reactivity is a critical step in the validation of any immunoassay.

Common Immunoassay Formats for Small Molecule Detection

The most common immunoassay formats for the detection of small molecules like this compound are competitive assays. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Two prevalent competitive immunoassay formats are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where an antigen or antibody is immobilized on a solid surface. The signal is generated by an enzyme-conjugated component, leading to a colorimetric, fluorescent, or chemiluminescent output.

  • Lateral Flow Immunoassay (LFIA): A rapid, membrane-based assay where the sample flows along a strip, interacting with various reagents. The result is typically a visual line, making it suitable for point-of-care testing.

Data Presentation: Cross-Reactivity Comparison

A critical aspect of evaluating an immunoassay is to determine its cross-reactivity against structurally related compounds. This is typically expressed as a percentage, calculated using the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte.

Formula for Percent Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity of an this compound-Specific Antibody in a Competitive ELISA Format

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100
Atropine5002
Scopolamine8001.25
Homatropine12000.83
Glycopyrrolate>10,000<0.1
Benztropine>10,000<0.1

Table 2: Hypothetical Cross-Reactivity of an this compound-Specific Antibody in a Lateral Flow Immunoassay (LFIA) Format

CompoundVisual Cut-off (ng/mL)% Cross-Reactivity (approx.)
This compound 25 100
Atropine1500~1.7
Scopolamine2500~1.0
Homatropine>10,000<0.25
Glycopyrrolate>10,000<0.25
Benztropine>10,000<0.25

Note: The data in the tables above is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and comparable cross-reactivity data.

Competitive ELISA Protocol

This protocol outlines a general procedure for a competitive ELISA to determine the cross-reactivity of potential interfering compounds with an this compound-specific antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-specific antibody (e.g., monoclonal or polyclonal)

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • Potential cross-reacting compounds (e.g., Atropine, Scopolamine, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the this compound-HRP conjugate and either the this compound standard or the potential cross-reacting compound (at various concentrations) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 values for this compound and each cross-reactant. Calculate the percent cross-reactivity using the formula mentioned above.

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes a general procedure for a competitive LFIA to assess the cross-reactivity of related compounds.

Materials:

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • Backing card

  • This compound-specific antibody

  • Gold nanoparticle-Isopropamide conjugate

  • This compound standard

  • Potential cross-reacting compounds

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Components:

    • Test Line: Immobilize the this compound-specific antibody on the nitrocellulose membrane to form the test line.

    • Control Line: Immobilize a secondary antibody (e.g., anti-species IgG) on the nitrocellulose membrane to form the control line.

    • Conjugate Pad: Saturate the conjugate pad with the gold nanoparticle-Isopropamide conjugate and dry it.

  • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card to create the LFIA strip.

  • Assay Procedure:

    • Apply a defined volume of the sample (containing either the this compound standard or a potential cross-reactant at a specific concentration) to the sample pad.

    • Allow the sample to migrate along the strip by capillary action.

  • Result Interpretation:

    • Observe the intensity of the test line after a specified time (e.g., 10-15 minutes).

    • The absence or reduced intensity of the test line indicates a positive result (presence of the analyte above the cut-off concentration).

    • The appearance of the control line confirms the validity of the test.

  • Cross-Reactivity Determination: Determine the minimum concentration of each cross-reactant that produces a negative result (i.e., the disappearance of the test line) and compare it to the cut-off concentration of this compound.

Visualizing Experimental Workflows and Principles

Graphviz diagrams can be used to clearly illustrate the principles of the immunoassays and the concept of cross-reactivity.

ELISA_Workflow cluster_coating 1. Antibody Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection A Antibody-Coated Well B Blocking Buffer Added A->B C Sample (this compound) and Labeled this compound Added B->C D Substrate Added C->D E Color Development (Signal Measurement) D->E

Caption: Workflow of a competitive ELISA.

Cross_Reactivity_Principle cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Antibody1 Antibody This compound This compound Antibody1->this compound Binds Antibody2 Antibody StructurallySimilar Structurally Similar Compound Antibody2->StructurallySimilar Binds (Weaker)

Caption: Principle of antibody cross-reactivity.

LFIA_Principle cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) Strip Sample Pad Conjugate Pad (Labeled this compound) Test Line (Antibody) Control Line Absorbent Pad Neg_Result Labeled this compound binds to Test Line => Visible Line Pos_Result This compound from sample binds to Antibody. Labeled this compound cannot bind. => No Visible Test Line

References

Safety Operating Guide

Safe Disposal of Isopropamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isopropamide, a long-acting anticholinergic agent, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to researchers and complies with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste, tailored for research scientists and drug development professionals.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound iodide is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: this compound Safety and Handling Summary

PropertyLikely CharacteristicSource
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][3]
Primary Routes of Exposure Inhalation, Skin contact, Eye contact[1]
Recommended PPE Protective gloves, Protective clothing, Eye protection, Face protection[1][2]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as chemical waste in accordance with local, state, and federal regulations.[1][3] Under no circumstances should this compound be disposed of down the sink or in regular solid waste containers.[2][4]

Experimental Protocol: Chemical Waste Disposal of this compound

  • Waste Identification and Segregation:

    • Classify all this compound-containing waste as hazardous chemical waste.[4] This includes pure this compound, solutions, and any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware).

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[4]

  • Containment and Labeling:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For liquid waste, use a dedicated, leak-proof container. If the this compound is in solution, it can be absorbed with a non-reactive absorbent material like diatomite or universal binders before being placed in the solid waste container.[1]

    • Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Handling Spills:

    • In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[1]

    • Absorb liquid spills with a finely-powdered, liquid-binding material.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all cleanup materials and dispose of them as hazardous waste according to the procedures outlined in this protocol.[1]

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • The storage area should be a designated and secure location for hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Ensure that all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[5][6]

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Classify as Hazardous Chemical Waste A->B C Segregate from Incompatible Waste B->C D Is the waste liquid? C->D E Absorb with Inert Material (e.g., diatomite) D->E Yes F Place in a Labeled, Sealed Hazardous Waste Container D->F No E->F G Store in a Designated, Secure Area F->G H Arrange for Pickup by EHS or Licensed Waste Disposal Service G->H I Document Waste for Disposal Records H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistics for Handling Isopropamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isopropamide. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound iodide may cause skin and eye irritation, as well as respiratory irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Protective GlovesChemical-resistant gloves are required. For activities with a risk of splashing, double gloving is recommended.[4][5]
Body Protection Impervious ClothingA lab coat or gown made of a low-permeability fabric should be worn.[4][5]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area or under a laboratory fume hood.[1][3][4] If significant aerosolization is possible, a respirator may be necessary.

Operational Plan for Handling this compound

Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Pre-Operational Checks:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the laboratory fume hood or other ventilation system is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling Procedure:

  • Always wear the recommended PPE as detailed in the table above.

  • Conduct all manipulations of this compound, especially of powdered forms, within a certified laboratory fume hood to avoid inhalation of dust or aerosols.[1][4]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.

  • In case of accidental contact, follow the first-aid measures outlined in the SDS immediately. For skin contact, wash with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment after use.

  • Remove PPE carefully to avoid contaminating yourself and the surrounding area. Dispose of contaminated disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Segregation of Waste:

  • Unused or Expired this compound: Treat as hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated PPE: Collect all disposable items such as gloves, bench paper, and wipes in a designated, clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Solutions: Aqueous solutions containing this compound should be collected as hazardous waste.

2. Disposal Method:

  • Contact a licensed professional waste disposal service for the disposal of this compound waste.[2]

  • The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be carried out by a certified waste disposal company.

  • For household quantities (not applicable to laboratory settings but useful for context), the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the trash.[6][7] This is not the standard for laboratory waste.

Isopropamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Access SDS prep_ppe Verify PPE prep_sds->prep_ppe prep_vent Check Ventilation prep_ppe->prep_vent prep_equip Prepare Equipment prep_vent->prep_equip handle_ppe Don PPE prep_equip->handle_ppe handle_manipulate Manipulate this compound handle_ppe->handle_manipulate handle_avoid_contact Avoid Contact handle_manipulate->handle_avoid_contact disp_segregate Segregate Waste handle_manipulate->disp_segregate post_decon Decontaminate Surfaces handle_avoid_contact->post_decon post_doff_ppe Doff & Dispose PPE post_decon->post_doff_ppe post_wash Wash Hands post_doff_ppe->post_wash disp_ppe Contaminated PPE post_doff_ppe->disp_ppe disp_unused Unused Product disp_segregate->disp_unused disp_segregate->disp_ppe disp_containers Empty Containers disp_segregate->disp_containers disp_solutions Aqueous Solutions disp_segregate->disp_solutions disp_contact Contact Waste Disposal Service disp_unused->disp_contact disp_ppe->disp_contact disp_containers->disp_contact disp_solutions->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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